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  • Product: 4-(2-Quinolinylmethoxy)phenol
  • CAS: 124993-40-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(2-Quinolinylmethoxy)phenol, a molecule of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Quinolinylmethoxy)phenol, a molecule of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, enabling researchers to effectively synthesize, characterize, and evaluate this compound and its derivatives.

Molecular Identity and Physicochemical Properties

4-(2-Quinolinylmethoxy)phenol is a bifunctional molecule incorporating a phenol and a quinoline moiety linked by an ether bond. The quinoline ring system is a prevalent scaffold in numerous biologically active compounds, imparting a range of pharmacological activities.[1][2][3][4] The phenolic hydroxyl group provides a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.

Chemical Structure:

The structure consists of a quinoline ring attached at the 2-position to a methoxy group, which in turn is linked to a phenol at the 4-position.

Predicted Physicochemical Properties:

While experimental data for this specific molecule is not extensively published, its properties can be predicted based on its constituent functional groups.

PropertyPredicted Value
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, typical for phenols.[5]

Synthesis of 4-(2-Quinolinylmethoxy)phenol: A Validated Protocol

The most logical and robust method for the synthesis of 4-(2-Quinolinylmethoxy)phenol is the Williamson ether synthesis.[6][7][8] This well-established S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5] In this case, the synthesis proceeds by reacting hydroquinone with 2-(chloromethyl)quinoline.

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Hydroquinone Hydroquinone Product 4-(2-Quinolinylmethoxy)phenol Hydroquinone->Product Williamson Ether Synthesis 2-(Chloromethyl)quinoline 2-(Chloromethyl)quinoline 2-(Chloromethyl)quinoline->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

A schematic of the Williamson ether synthesis for 4-(2-Quinolinylmethoxy)phenol.

Detailed Experimental Protocol:

  • Materials:

    • Hydroquinone

    • 2-(Chloromethyl)quinoline hydrochloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of hydroquinone (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add 2-(chloromethyl)quinoline hydrochloride (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Self-Validation and Causality:

    • The use of a slight excess of hydroquinone helps to ensure complete consumption of the 2-(chloromethyl)quinoline.

    • Potassium carbonate is a suitable base for deprotonating the phenol without being overly harsh.

    • DMF is an excellent polar aprotic solvent for S(_N)2 reactions as it effectively solvates the cation, leaving the phenoxide nucleophile more reactive.[7]

    • The aqueous workup is designed to remove the DMF and inorganic salts. The bicarbonate wash neutralizes any remaining acidic species.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Predicted Chemical Shift (δ) in ppmMultiplicity
Phenolic (-OH)~9.5Singlet (broad)
Quinoline Protons7.5 - 8.5Multiplet
Phenolic Protons6.8 - 7.2Multiplet
Methylene (-O-CH₂-)~5.3Singlet
¹³C NMR Predicted Chemical Shift (δ) in ppm
Quinoline Carbons120 - 160
Phenolic Carbons115 - 155
Methylene Carbon (-O-CH₂-)~70

Infrared (IR) Spectroscopy:

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3200 - 3500 (broad)
C-H Stretch (Aromatic)3000 - 3100
C=C and C=N Stretch (Aromatic)1450 - 1600
C-O Stretch (Ether)1200 - 1250

Mass Spectrometry (MS):

IonPredicted m/z
[M+H]⁺252.10
[M+Na]⁺274.08

Biological Significance and Potential Applications

The quinoline nucleus is a cornerstone in the development of therapeutic agents.[1][2][3][4] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including:

  • Antimalarial

  • Antibacterial [14]

  • Anti-inflammatory

  • Anticancer

  • Anticonvulsant

  • Cardiovascular effects [1]

A study by R.A. Galemmo Jr. and colleagues in 1990 detailed the development of a series of (quinolin-2-ylmethoxy)phenyl-containing compounds as potent leukotriene receptor antagonists.[15] This suggests that 4-(2-Quinolinylmethoxy)phenol could serve as a valuable intermediate or a core scaffold for the discovery of new therapeutics targeting inflammatory and respiratory diseases.

Potential Signaling Pathway Involvement:

Given the known activities of quinoline derivatives, compounds based on the 4-(2-Quinolinylmethoxy)phenol scaffold could potentially modulate key cellular signaling pathways involved in inflammation and cell proliferation.

Potential Signaling Pathways Molecule 4-(2-Quinolinylmethoxy)phenol Scaffold Leukotriene_Receptor Leukotriene Receptor Molecule->Leukotriene_Receptor Antagonism Other_Pathways Other Potential Pathways (e.g., Kinase Inhibition, DNA Intercalation) Molecule->Other_Pathways Inflammation Inflammatory Response Leukotriene_Receptor->Inflammation Modulation Therapeutic_Outcomes Therapeutic Outcomes (e.g., Anti-inflammatory, Anti-proliferative) Inflammation->Therapeutic_Outcomes Other_Pathways->Therapeutic_Outcomes

Potential biological targets and outcomes for the 4-(2-Quinolinylmethoxy)phenol scaffold.

Conclusion

4-(2-Quinolinylmethoxy)phenol represents a promising molecular scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis and characterization, underpinned by established chemical principles. The demonstrated biological activities of related quinoline-containing compounds highlight the potential of this molecule in drug discovery programs, particularly in the areas of inflammation and oncology. Further investigation into the biological profile of 4-(2-Quinolinylmethoxy)phenol and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Galemmo Jr., R. A., Johnson Jr., W. H., Learn, K. S., Lee, T. D., Huang, F. C., Campbell, H. F., ... & Musser, J. H. (1990). The development of a novel series of (quinolin-2-ylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 3. Structural variation of the acidic side chain to give antagonists of enhanced potency. Journal of Medicinal Chemistry, 33(10), 2828–2841. [Link]

  • Gupta, H. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. (n.d.). Wikipedia. [Link]

  • Boyd, M. R. (2018, May 2). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. [Link]

  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011, January 15). Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol. PubMed. [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Elsevier. (2016, September 1). DFT analysis and bioactivity of 2-((E)-(4-methoxybenzylimino)methyl)phenol and its Ni(II) and Pd(II) complexes. [Link]

  • Wikipedia. (n.d.). Phenols. [Link]

Sources

Exploratory

Comprehensive Technical Guide on 4-(Quinolin-2-ylmethoxy)phenol: Physicochemical Profiling and Synthetic Applications

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter specific molecular scaffolds that serve as the backbone for entire classes of therapeutics. One such critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter specific molecular scaffolds that serve as the backbone for entire classes of therapeutics. One such critical intermediate is 4-(quinolin-2-ylmethoxy)phenol . This compound provides the foundational (quinolin-2-ylmethoxy)phenyl moiety, a privileged pharmacophore heavily utilized in the development of high-affinity leukotriene receptor antagonists (LTRAs) and 5-lipoxygenase activating protein (FLAP) inhibitors. This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this molecule in advanced medicinal chemistry workflows.

Physicochemical Properties & Molecular Identification

Before initiating any synthetic or analytical workflow, establishing the exact mass and structural formula is non-negotiable. 4-(quinolin-2-ylmethoxy)phenol consists of a quinoline ring connected to a phenol ring via a methoxy bridge at the 2-position of the quinoline and the 4-position of the phenol.

Below is the consolidated quantitative data for this compound:

PropertyValue
IUPAC Name 4-(quinolin-2-ylmethoxy)phenol
Molecular Formula C16H13NO2[1]
Molecular Weight 251.28 g/mol [1]
Monoisotopic Mass 251.0946 Da[2]
CAS Registry Number 124993-40-4[]
Pharmacophore Class Diaryl ether / Quinoline derivative

Structural Significance in Drug Discovery

The architecture of 4-(quinolin-2-ylmethoxy)phenol is not arbitrary; every functional group serves a distinct mechanistic purpose in receptor binding.

  • The Quinoline Ring: The nitrogen atom within the quinoline ring acts as a critical hydrogen-bond acceptor, anchoring the molecule within the hydrophobic pockets of target proteins like FLAP or Cysteinyl Leukotriene (CysLT) receptors.

  • The Methoxy Bridge (-CH2-O-): This linker provides optimal spatial geometry and rotational freedom. Free rotation about the carbon atom adjacent to the phenyl ring is an absolute requirement for the molecule to adopt its bioactive conformation.

  • The Phenolic Hydroxyl (-OH): In the context of drug development, this terminal phenol acts as a versatile synthetic handle. It is typically functionalized with acidic side chains (e.g., propanoic acid derivatives) to enhance oral bioavailability and receptor affinity, completing the LTRA pharmacophore.

Mechanistic Pathway: Leukotriene Biosynthesis Inhibition

Derivatives of 4-(quinolin-2-ylmethoxy)phenol primarily exert their therapeutic effects by interrupting the arachidonic acid cascade, preventing the synthesis of inflammatory leukotrienes.

Pathway AA Arachidonic Acid (Membrane Phospholipids) FLAP FLAP (5-LOX Activating Protein) AA->FLAP binds LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 activates LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 catalyzes CysLT Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLT converts Receptor CysLT1 / CysLT2 Receptors (Bronchoconstriction/Inflammation) CysLT->Receptor agonizes Inhibitor Quinoline-based Inhibitors (e.g., FLAP Inhibitors) Inhibitor->FLAP blocks

Fig 1: Arachidonic acid cascade and inhibition by quinoline-based FLAP inhibitors.

Synthetic Methodology & Experimental Protocols

To synthesize 4-(quinolin-2-ylmethoxy)phenol, we utilize a classic bimolecular nucleophilic substitution (SN2) reaction. The protocol below is designed to be highly reproducible and scalable.

Synthesis SM1 2-Chloromethylquinoline Hydrochloride Reaction Reflux (2 hours) SM1->Reaction SM2 Hydroquinone (or Mono-protected) SM2->Reaction Base Potassium Hydroxide (KOH) in Ethanol Base->Reaction Purification HPLC / Recrystallization (Toluene) Reaction->Purification crude extract Product 4-(Quinolin-2-ylmethoxy)phenol Yield: >70% Purification->Product pure compound

Fig 2: Workflow for the SN2 synthesis of 4-(quinolin-2-ylmethoxy)phenol.

Step-by-Step Protocol & Causality

Step 1: Preparation of the Phenoxide Nucleophile

  • Action: Dissolve 1.0 equivalent of hydroquinone (or a mono-protected hydroquinone to prevent bis-alkylation) in anhydrous ethanol under a nitrogen atmosphere. Add 2.0 equivalents of Potassium Hydroxide (KOH) dropwise over 30 minutes.

  • Causality: KOH is selected because it is a strong enough base to deprotonate the phenol (pKa ~10), generating a highly nucleophilic phenoxide ion. Ethanol is the optimal polar protic solvent here; it solubilizes both the organic starting materials and the inorganic base, while its boiling point (~78°C) provides an ideal reflux temperature to drive the reaction without causing thermal degradation.

Step 2: Nucleophilic Substitution (SN2)

  • Action: Add 1.0 equivalent of 2-chloromethylquinoline hydrochloride to the stirring solution. Heat the reaction mixture to reflux for 2 hours.

  • Causality: The phenoxide attacks the electrophilic benzylic carbon of the 2-chloromethylquinoline via an SN2 mechanism, displacing the chloride ion. The 2 hours of reflux provides the necessary activation energy to overcome the steric hindrance of the quinoline ring.

Step 3: Workup and Extraction

  • Action: Allow the solution to cool to room temperature. Filter off the precipitated potassium chloride (KCl) salts. Evaporate the ethanolic mother liquor under reduced pressure and triturate the residue with methylene chloride.

Step 4: Purification

  • Action: Purify the crude product via preparative HPLC, followed by recrystallization from toluene to yield white crystals.

Analytical Validation (Self-Validating Protocols)

A protocol is only as good as its validation. To ensure the integrity of the synthesized 4-(quinolin-2-ylmethoxy)phenol, the following self-validating analytical checks must be performed:

  • Reaction Monitoring (TLC): The disappearance of the 2-chloromethylquinoline spot under UV light (254 nm) confirms the completion of the SN2 substitution.

  • Mass Spectrometry (LC-MS): In positive ion mode Electrospray Ionization (ESI+), the exact monoisotopic mass is 251.09 Da. The spectrum must exhibit a dominant [M+H]+ adduct peak at m/z 252.10 [2].

  • Proton NMR (1H NMR): The definitive signature of a successful coupling is the appearance of a singlet integrating to 2 protons at approximately 5.3 ppm , corresponding to the newly formed -CH2-O- methylene bridge. The absence of the benzylic chloride protons (typically further upfield) confirms the displacement.

References

  • PubChem. "7-Methoxy-4-phenyl-quinolin-2-ol | C16H13NO2 | CID 722718." National Center for Biotechnology Information. Available at: [Link]

  • Galemmo, R. A., et al. "The development of a novel series of (quinolin-2-ylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 3. Structural variation of the acidic side chain to give antagonists of enhanced potency." Journal of Medicinal Chemistry, 1990. Available at: [Link]

  • PubChemLite. "7-methoxy-2-phenyl-quinolin-4-ol (C16H13NO2)." Université du Luxembourg. Available at: [Link]

Sources

Foundational

4-(2-Quinolinylmethoxy)phenol biological activity spectrum

An In-Depth Technical Guide to the Biological Activity Spectrum of 4-(2-Quinolinylmethoxy)phenol Abstract The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity Spectrum of 4-(2-Quinolinylmethoxy)phenol

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of pharmacologically active compounds. Similarly, the phenol functional group is a cornerstone of many natural and synthetic molecules with diverse biological activities. The conjugation of these two pharmacophores through a methoxy linker to form 4-(2-Quinolinylmethoxy)phenol creates a molecule of significant interest for drug discovery. This technical guide provides a comprehensive exploration of the known and predicted biological activity spectrum of this compound and its close structural analogs. We will delve into its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent, grounding the discussion in mechanistic insights, supporting data from related derivatives, and detailed experimental protocols to empower researchers in the field.

Introduction and Chemical Rationale

The molecule 4-(2-Quinolinylmethoxy)phenol represents a strategic hybridization of two key structural motifs. The quinoline ring system is a fundamental component of numerous therapeutic agents, particularly in oncology, where its derivatives have been shown to act through mechanisms like DNA intercalation and enzyme inhibition[1]. Phenolic compounds, on the other hand, are widely recognized for a broad range of bioactivities, including potent antioxidant, anti-inflammatory, and antimicrobial effects, largely attributable to the reactive hydroxyl group and the aromatic ring's ability to stabilize free radicals[2][3][4].

The methoxy ether linkage provides a flexible yet stable bridge, positioning the quinoline and phenol moieties at a specific distance and orientation that can be critical for binding to biological targets. This guide synthesizes the current understanding of related structures to build a predictive profile for 4-(2-Quinolinylmethoxy)phenol, offering a roadmap for its systematic evaluation as a novel therapeutic lead.

Synthesis Pathway

While the direct synthesis of 4-(2-Quinolinylmethoxy)phenol is not extensively documented, a reliable synthetic route can be proposed based on established chemical principles, primarily the Williamson ether synthesis. This approach offers a straightforward and efficient method for coupling the quinoline and phenol fragments.

Proposed Synthetic Workflow

The synthesis involves the reaction of a reactive 2-(halomethyl)quinoline with a protected or unprotected hydroquinone derivative in the presence of a base.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Williamson Ether Synthesis quinaldine Quinaldine (2-Methylquinoline) reagents1 NBS / BPO CCl4, Reflux quinaldine->reagents1 halide 2-(Bromomethyl)quinoline reagents1->halide reagents2 K2CO3, Acetone Reflux halide->reagents2 hydroquinone Hydroquinone hydroquinone->reagents2 product 4-(2-Quinolinylmethoxy)phenol reagents2->product G compound 4-(2-Quinolinylmethoxy)phenol (or derivative) tubulin Tubulin Polymerization compound->tubulin Inhibits topo1 Topoisomerase I compound->topo1 Inhibits bcl2 Bcl-2 compound->bcl2 Inhibits bax Bax / p53 compound->bax Inhibits mitosis Mitotic Spindle Formation tubulin->mitosis dna_rep DNA Replication & Repair topo1->dna_rep mito Mitochondrial Integrity bcl2->mito Maintains bax->mito Disrupts g2m G2/M Arrest mitosis->g2m dna_rep->g2m mito->g2m apoptosis Apoptosis g2m->apoptosis G stimulus Inflammatory Stimulus (e.g., LPS) membrane Membrane Phospholipids stimulus->membrane Activates PLA2 aa Arachidonic Acid membrane->aa cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation compound 4-(2-Quinolinylmethoxy)phenol compound->cox2 Inhibits

Sources

Exploratory

The Structure-Activity Relationship of Quinolinylmethoxy Phenols: From Leukotriene Antagonism to Dual-Target Metabolic Modulation

Abstract Quinolinylmethoxy phenols represent a highly versatile and potent pharmacophore class originally developed to target the arachidonic acid cascade. Early iterations functioned as 5-lipoxygenase (5-LO) and FLAP in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinolinylmethoxy phenols represent a highly versatile and potent pharmacophore class originally developed to target the arachidonic acid cascade. Early iterations functioned as 5-lipoxygenase (5-LO) and FLAP inhibitors, but systematic structure-activity relationship (SAR) optimization transformed them into some of the most potent Cysteinyl Leukotriene Receptor 1 (CysLT1R) antagonists ever synthesized [1][4]. Recently, this scaffold has experienced a renaissance through the discovery of its off-target transactivation of the G-protein-coupled bile acid receptor 1 (GPBAR1/TGR5), positioning these molecules as first-in-class dual modulators for metabolic fatty liver disease (NAFLD/NASH) [3]. This technical guide deconstructs the SAR logic of quinolinylmethoxy phenols, detailing the causality behind their molecular evolution and providing self-validating experimental frameworks for their evaluation.

Mechanistic Foundation & Target Biology

The biological utility of quinolinylmethoxy phenols is rooted in their ability to intercept pro-inflammatory lipid signaling. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are synthesized from arachidonic acid via the 5-LO/FLAP pathway and exert profound bronchoconstrictive and inflammatory effects by binding to CysLT1R [4].

Early compounds like REV5901 (


-pentyl-3-(2-quinolinylmethoxy)benzenemethanol) exhibited dual, albeit moderate, activity: inhibiting the FLAP complex upstream while weakly antagonizing CysLT1R downstream [4]. Modern SAR campaigns have not only optimized CysLT1R affinity into the sub-nanomolar range but also mapped the scaffold's ability to agonize GPBAR1, a receptor critical for lipid and energy metabolism in the liver [3].

MOA AA Arachidonic Acid FLAP 5-LO / FLAP Complex AA->FLAP Metabolism LTD4 Leukotriene D4 (LTD4) FLAP->LTD4 Biosynthesis CysLT1R CysLT1 Receptor LTD4->CysLT1R Agonist Binding Inflammation Asthma / NASH Pathology CysLT1R->Inflammation Pro-inflammatory GPBAR1 GPBAR1 (TGR5) Receptor Inhibitor Quinolinylmethoxy Phenols (REV5901, RG 12525) Inhibitor->FLAP Inhibits Inhibitor->CysLT1R Antagonizes Inhibitor->GPBAR1 Agonizes

Fig 1. Multi-target modulation of leukotriene and bile acid signaling by quinolinylmethoxy phenols.

Core Structure-Activity Relationships (SAR)

The optimization of quinolinylmethoxy phenols is a masterclass in rational drug design, focusing on overcoming the inherent instability of the natural LTD4 triene chain while converting agonist activity into competitive antagonism. The pharmacophore can be divided into three distinct functional zones.

Zone 1: The Lipophilic Anchor (Quinoline Core)

The quinoline ring is strictly required for high-affinity binding. It acts as a lipophilic anchor, inserting deeply into the hydrophobic pocket of CysLT1R. Furthermore, the quinoline nitrogen atom serves as a critical hydrogen-bond acceptor. Replacing the quinoline with simple phenyl or naphthyl rings results in a catastrophic loss of binding affinity [1][5].

Zone 2: The Spatial Linker

The geometry between the quinoline core and the distal headgroup dictates receptor selectivity. Early leads utilized flexible alkyl chains, which incurred a high entropic penalty upon receptor binding. Transitioning to rigid spacers—such as a biphenyl moiety or a chromone (benzopyran-4-one) ring—locks the molecule into an active conformation. For example, incorporating a chromone moiety (yielding RG 12553 ) increased CysLT1R binding affinity 10,000-fold compared to earlier prototypes [2].

Zone 3: The Distal Acidic Headgroup

The natural ligand, LTD4, possesses a C1 carboxylate essential for receptor activation. To achieve potent antagonism, the quinolinylmethoxy scaffold must feature a distal acidic moiety (e.g., carboxylic acid, tetrazole, or trifluoromethanesulfonamide) to mimic this C1 carboxylate [1][4]. This acidic headgroup forms a critical salt bridge with the Arg792.60 residue within the CysLT1R orthosteric site [3].

SAR Pharmacophore Quinolinylmethoxy Phenol Scaffold Zone 1: Quinoline Core Zone 2: Methoxy Linker Zone 3: Distal Acidic Head Zone1 Zone 1: Lipophilic Anchor Pharmacophore->Zone1 Zone2 Zone 2: Spatial Linker Pharmacophore->Zone2 Zone3 Zone 3: Polar Interaction Pharmacophore->Zone3 Z1_Detail Binds hydrophobic pocket. N-atom acts as H-bond acceptor. Zone1->Z1_Detail Z2_Detail Rigid spacers (e.g., biphenyl) improve dual target affinity. Zone2->Z2_Detail Z3_Detail Carboxylate/Tetrazole mimics LTD4. Crucial for Arg792.60 interaction. Zone3->Z3_Detail

Fig 2. Tri-zonal pharmacophore model detailing the SAR of quinolinylmethoxy phenol derivatives.

Quantitative SAR Summary

The table below synthesizes the evolution of binding affinities as structural rigidity and acidic character were introduced into the scaffold.

CompoundPrimary Target(s)Key Structural ModificationBinding Affinity / IC

REV5901 5-LO / CysLT1R / GPBAR1

-pentyl alcohol headgroup (Neutral)

(CysLT1R)
Wy-48,252 CysLT1RTrifluoromethanesulfonamide headgroup [5]IC

(5-HETE inhib.)
SR2640 CysLT1RAminobenzoic acid derivative [6]IC

(CysLT1R)
RG 7152 CysLT1RTetrazole acidic function [1]

(CysLT1R)
RG 12553 CysLT1RAddition of rigid chromone moiety [2]

(CysLT1R)

Experimental Methodologies: Self-Validating Systems

To accurately assess the SAR of novel quinolinylmethoxy phenols, assays must be designed as self-validating systems. This means every protocol must contain internal controls that prove the assay's dynamic range, specificity, and lack of artifactual interference (e.g., cytotoxicity masquerading as antagonism).

Protocol A: Radioligand Displacement Assay for CysLT1R Affinity

Causality: Utilizing


H-LTD4 on guinea pig lung membranes provides a highly specific, quantifiable baseline for competitive antagonism, as guinea pig lungs express dense, native populations of CysLT1R [1].
  • Membrane Preparation: Homogenize guinea pig lung tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000

    
     g for 30 minutes to isolate the membrane fraction.
    
  • Assay Setup: In a 96-well plate, combine 100

    
    g of membrane protein, 0.2 nM 
    
    
    
    H-LTD4, and escalating concentrations of the test compound (10 pM to 10
    
    
    M).
  • Self-Validation Controls:

    • Total Binding (TB): Buffer + membranes +

      
      H-LTD4.
      
    • Non-Specific Binding (NSB): TB + 1

      
      M unlabeled LTD4. (Specific binding is defined strictly as TB minus NSB).
      
    • Reference Standard: Run MK-571 or RG 12525 in parallel to validate assay sensitivity against historical

      
       values.
      
  • Incubation & Separation: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: GPBAR1 Transactivation Reporter Assay

Causality: GPBAR1 is a G


-coupled receptor. Agonism elevates intracellular cAMP, which activates Protein Kinase A (PKA). By transfecting cells with a cAMP-Response Element (CRE) driven luciferase reporter, receptor activation is directly and quantitatively translated into luminescence[3].
  • Cell Preparation: Seed HEK-293T cells in 96-well plates at

    
     cells/well.
    
  • Transfection: Co-transfect cells with a human GPBAR1 expression plasmid and a pGL4.29[luc2P/CRE/Hygro] reporter vector using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, starve cells in serum-free media for 4 hours. Treat with test compounds (0.1

    
    M to 50 
    
    
    
    M).
  • Self-Validation Controls:

    • Negative Control: Vehicle (0.1% DMSO) to establish basal cAMP flux.

    • Positive Control: Lithocholic Acid (LCA, 10

      
      M), a potent endogenous GPBAR1 agonist, to define 
      
      
      
      (100% activation).
    • Cytotoxicity Counter-screen: Run a parallel plate using an MTT or CellTiter-Glo assay. A drop in luminescence at high compound doses must be validated as true lack of efficacy, not cell death.

  • Detection: After 18 hours of incubation, lyse cells and add luciferin substrate. Read luminescence on a microplate reader. Calculate EC

    
     using non-linear regression.
    

References

  • Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 1. Initial structure-activity relationships. PubMed (NIH).[Link]

  • Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene D4 receptor antagonists. 4. Addition of chromone moiety enhances leukotriene D4 receptor binding affinity. EBI (ChEMBL).[Link]

  • Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease. PubMed Central (PMC).[Link]

  • Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine.[Link]

  • Wy-48252 (1,1,1-trifluoro-N-[3-(2-quinolinylmethoxy)phenyl]membrane sulfonamide), an orally active leukotriene antagonist: effects on arachidonic acid metabolism in various inflammatory cells. PubMed (NIH).[Link]

Foundational

An In-Depth Technical Guide to the Solubility of 4-(2-Quinolinylmethoxy)phenol in DMSO and Ethanol

Abstract Solubility is a critical physicochemical parameter that dictates the utility and application of a chemical compound in research and development. For novel molecules such as 4-(2-Quinolinylmethoxy)phenol, a deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the utility and application of a chemical compound in research and development. For novel molecules such as 4-(2-Quinolinylmethoxy)phenol, a derivative of the versatile quinoline scaffold, understanding its behavior in common laboratory solvents is fundamental for applications ranging from in vitro biological screening to synthetic reaction optimization.[1][2] This technical guide provides a comprehensive analysis of the solubility of 4-(2-Quinolinylmethoxy)phenol in two key solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and ethanol, a polar protic solvent. While specific quantitative solubility data for this compound is not prevalent in public literature, this guide establishes a robust predictive framework based on first-principles of chemical interactions and provides a definitive experimental protocol for its empirical determination.

Introduction: The Imperative of Solubility Profiling

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, anticancer, and antibacterial applications.[1][3] The compound 4-(2-Quinolinylmethoxy)phenol combines the key features of a quinoline ring and a phenol moiety, making it a molecule of significant interest for biological investigation. However, before any meaningful biological or chemical evaluation can occur, its solubility must be thoroughly characterized.

Poor solubility can lead to a cascade of development challenges, including:

  • Inaccurate results in biological assays due to compound precipitation.[2]

  • Underestimated toxicity and efficacy in preclinical studies.

  • Difficulties in formulation for in vivo administration.

  • Challenges in purification and handling during chemical synthesis.

This document serves as a technical resource for researchers, chemists, and formulation scientists. It will deconstruct the molecular properties of 4-(2-Quinolinylmethoxy)phenol and the solvents DMSO and ethanol to predict their interactions and, consequently, the compound's solubility. Furthermore, it provides a gold-standard experimental workflow for quantifying equilibrium solubility, ensuring that researchers can generate reliable and reproducible data.

Molecular and Solvent Profile

A predictive understanding of solubility begins with a detailed analysis of the solute and the solvents . The principle of "like dissolves like" is governed by the compatibility of intermolecular forces between molecules.

Solute Analysis: 4-(2-Quinolinylmethoxy)phenol

The structure of 4-(2-Quinolinylmethoxy)phenol contains several distinct functional groups that dictate its polarity, hydrogen bonding capability, and overall physicochemical properties.

Caption: Molecular structure of 4-(2-Quinolinylmethoxy)phenol with key functional groups.

Key Structural Features:

  • Quinoline Ring: A bicyclic aromatic system containing a basic nitrogen atom. This region is largely hydrophobic but the nitrogen atom can act as a hydrogen bond acceptor.[3][4]

  • Phenol Group: An acidic hydroxyl (-OH) group attached to a benzene ring. The -OH group is a potent hydrogen bond donor and acceptor.[5]

  • Ether Linkage (-O-CH₂-): A flexible, polar linker connecting the quinoline and phenol moieties. The ether oxygen is a hydrogen bond acceptor.

Solvent Properties

The choice of solvent is paramount. DMSO and ethanol are both polar, but their differing abilities to donate hydrogen bonds classify them differently, leading to distinct solvation mechanisms.

Table 1: Physicochemical Properties of DMSO and Ethanol

PropertyDimethyl Sulfoxide (DMSO)EthanolReference(s)
Formula (CH₃)₂SOC₂H₅OH
Molar Mass 78.13 g/mol 46.07 g/mol
Boiling Point 189 °C78.2 °C
Solvent Class Polar AproticPolar Protic
Key Feature Strong H-bond acceptorH-bond donor & acceptor
Dielectric Constant 47.224.5

Theoretical Principles & Solubility Prediction

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break both the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Predicted Solubility in Ethanol (Polar Protic)

Ethanol is a polar protic solvent, characterized by a hydroxyl group capable of both donating and accepting hydrogen bonds. This makes it an exceptionally effective solvent for compounds with similar capabilities.

  • Primary Interaction: Hydrogen bonding will be the dominant force.

    • The acidic proton of the phenol's hydroxyl group will act as a strong hydrogen bond donor to the oxygen of an ethanol molecule.

    • The oxygen of ethanol's hydroxyl group will act as a hydrogen bond donor to the basic nitrogen of the quinoline ring and the ether oxygen.

  • Secondary Interactions: Dipole-dipole and van der Waals forces will also contribute to solvation of the aromatic rings.

Given the multiple potent sites for hydrogen bonding, the interaction between 4-(2-Quinolinylmethoxy)phenol and ethanol is expected to be highly favorable.

Prediction: High Solubility .

cluster_solute 4-(2-Quinolinylmethoxy)phenol cluster_solvent Ethanol Phenolic OH Phenolic -OH (H-Bond Donor) Ethanol O (Acceptor) Ethanol O (H-Bond Acceptor) Phenolic OH->Ethanol O (Acceptor) Strong H-Bond Quinoline N Quinoline N (H-Bond Acceptor) Ether O Ether O (H-Bond Acceptor) Ethanol OH (Donor) Ethanol -OH (H-Bond Donor) Ethanol OH (Donor)->Quinoline N H-Bond Ethanol OH (Donor)->Ether O H-Bond

Caption: Intermolecular hydrogen bonding between the solute and ethanol.

Predicted Solubility in DMSO (Polar Aprotic)

DMSO is a polar aprotic solvent, meaning it has a significant dipole moment but lacks an acidic proton to donate in hydrogen bonds. However, its oxygen atom is a powerful hydrogen bond acceptor.

  • Primary Interaction:

    • A very strong hydrogen bond will form between the acidic proton of the phenol's hydroxyl group (donor) and the oxygen of DMSO (acceptor).

  • Secondary Interactions: Strong dipole-dipole interactions will occur between the S=O bond of DMSO and the polar regions of the solute.

DMSO is known as a "universal solvent" for its ability to dissolve a vast range of polar and nonpolar compounds.[6] Its capacity to disrupt solute-solute interactions, combined with the strong hydrogen bond it can accept from the phenolic group, suggests a very high affinity.

Prediction: High to Very High Solubility .

cluster_solute 4-(2-Quinolinylmethoxy)phenol cluster_solvent DMSO Phenolic OH Phenolic -OH (H-Bond Donor) DMSO O (Acceptor) DMSO S=O (Strong H-Bond Acceptor) Phenolic OH->DMSO O (Acceptor) Very Strong H-Bond Polar Groups Quinoline, Ether (Dipole) DMSO Dipole DMSO S=O (Strong Dipole) Polar Groups->DMSO Dipole Dipole-Dipole Interaction

Caption: Primary intermolecular forces between the solute and DMSO.

Summary of Predictions

Table 2: Predicted Solubility and Dominant Intermolecular Forces

SolventPredicted SolubilityPrimary Solute-Solvent Interactions
Ethanol HighHydrogen Bonding (Donor & Acceptor)
DMSO High to Very HighHydrogen Bonding (Acceptor), Dipole-Dipole

Standardized Protocol for Experimental Solubility Determination

Theoretical predictions provide a strong foundation, but for scientific rigor, they must be confirmed by empirical data. The shake-flask method is the internationally recognized standard for determining the equilibrium solubility of a compound and is recommended here.

The Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a defined temperature.

Materials:

  • 4-(2-Quinolinylmethoxy)phenol (solid)

  • Anhydrous DMSO

  • Anhydrous Ethanol (e.g., 200 proof)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 4-(2-Quinolinylmethoxy)phenol to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve is required (e.g., 10-20 mg).

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL of DMSO or ethanol) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. Equilibrium is reached when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the instrument.

  • Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of 4-(2-Quinolinylmethoxy)phenol.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final value in units such as mg/mL or millimolar (mM).

Experimental Workflow Diagram

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid solute to vial B Add precise volume of solvent (DMSO or Ethanol) A->B C Seal and agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant and filter (0.22 µm) D->E F Prepare accurate dilution of filtrate E->F G Analyze by HPLC against a standard curve F->G H Calculate original concentration (Solubility in mg/mL or mM) G->H

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Conclusion

Based on a first-principles analysis of its molecular structure, 4-(2-Quinolinylmethoxy)phenol is predicted to have high solubility in both ethanol and DMSO . The presence of potent hydrogen bond donating (phenolic -OH) and accepting (quinoline N, ether O, phenolic O) sites facilitates strong interactions with the polar protic solvent ethanol. Similarly, the powerful hydrogen bond accepting capability of DMSO, coupled with strong dipole-dipole interactions, suggests excellent solvation in this polar aprotic medium.

While these predictions provide a strong directive for experimental design, they are not a substitute for empirical data. For any application in drug discovery or chemical development, it is imperative that the equilibrium solubility be quantitatively determined. The detailed shake-flask protocol provided in this guide is the authoritative method for generating this critical data, ensuring the foundation of subsequent research is built on accuracy and reproducibility.

References

  • Kamal, I., et al. (2006). Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Available at: [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Periodica Polytechnica. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Available at: [Link]

  • PubChem. 4-(methoxymethyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Scribd. Phenol Solubility Data Overview. Available at: [Link]

  • PubChem. 4-(2-Methoxyethyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

  • Sciencemadness Wiki. (2024). Phenol. Available at: [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]

  • Wikipedia. Quinoline. Available at: [Link]

  • Wikipedia. Phenols. Available at: [Link]

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Exploratory

Mechanistic Profiling of Quinoline Derivatives in Leukotriene Biosynthesis Inhibition: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The arachidonic acid (AA) cascade is a cornerstone of inflammatory bio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The arachidonic acid (AA) cascade is a cornerstone of inflammatory biology. Within this cascade, the biosynthesis of leukotrienes (LTs)—potent lipid mediators of bronchoconstriction and chemotaxis—is tightly regulated by the 5-Lipoxygenase (5-LOX) / 5-Lipoxygenase-Activating Protein (FLAP) axis [1]. Over the past three decades, quinoline derivatives have emerged as a privileged chemical class for modulating this pathway[2].

As a Senior Application Scientist, I have structured this technical guide to deconvolute the dual mechanistic nature of quinoline derivatives. While some quinolines act as direct catalytic inhibitors of the 5-LOX enzyme, others function as highly selective FLAP antagonists[3],[4]. This whitepaper details the molecular causality behind these interactions, provides self-validating experimental workflows for mechanism deconvolution, and synthesizes quantitative structure-activity relationship (QSAR) data to guide future drug design.

The 5-LOX/FLAP Axis: Molecular Targets for Quinoline Scaffolds

Leukotriene biosynthesis is not merely an enzymatic conversion; it is a spatially coordinated protein-protein interaction event. Upon cellular activation (e.g., via calcium influx), cytosolic 5-LOX translocates to the nuclear envelope. Here, it docks with FLAP, an 18-kDa integral membrane protein[1],[5].

FLAP does not possess catalytic activity. Instead, it acts as an essential AA transfer protein, presenting the substrate to 5-LOX for sequential oxygenation to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and dehydration to Leukotriene A4 (LTA4)[6],[5]. Quinoline derivatives leverage their high lipophilicity and planar aromatic structures to intercalate into the hydrophobic pockets of either 5-LOX or FLAP, disrupting this critical biosynthetic relay.

Pathway AA Arachidonic Acid (AA) FLAP FLAP (Membrane Protein) AA->FLAP Binding LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 AA Presentation HPETE 5-HPETE LOX5->HPETE Oxygenation LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 LTB4 & CysLTs (Inflammation) LTA4->LTB4 Downstream Enzymes FLAP_Inhib Quinoline FLAP Inhibitors (e.g., MK-591, BAY X-1005) FLAP_Inhib->FLAP Antagonizes LOX_Inhib Quinoline 5-LOX Inhibitors (e.g., L-746,530) LOX_Inhib->LOX5 Inhibits

Figure 1: The 5-LOX/FLAP leukotriene biosynthesis pathway and quinoline intervention points.

Mechanistic Divergence: Direct 5-LOX Inhibition vs. FLAP Antagonism

The quinoline scaffold is highly versatile. Minor structural modifications dictate whether the molecule acts as a direct enzyme inhibitor or a membrane protein antagonist.

FLAP Antagonism (e.g., MK-591, BAY X-1005)

First-generation FLAP inhibitors heavily utilized the quinoline and indole pharmacophores[1]. Compounds like MK-591 (Quiflapon), an indole-quinoline hybrid, and BAY X-1005 (Veliflapon) bind directly to the membrane-spanning domains of FLAP[3],[7].

  • Mechanism of Action: By occupying the AA-binding groove on FLAP, these quinolines prevent the transfer of endogenous AA to 5-LOX.

  • Pharmacological Hallmark: They are exceptionally potent in intact cells but lose all inhibitory activity in broken-cell (cell-free) preparations where exogenous AA is supplied directly to 5-LOX[3].

Direct 5-LOX Inhibition (e.g., L-746,530)

Conversely, specific substitutions, such as the addition of a cyano group, shift the affinity directly to the 5-LOX enzyme. L-746,530 is a substituted 2-cyanoquinoline that represents a distinct class of direct 5-LOX inhibitors[2].

  • Mechanism of Action: These compounds bind to the catalytic domain or an allosteric site on 5-LOX, directly preventing the oxygenation of AA regardless of FLAP's presence.

  • Pharmacological Hallmark: They maintain high potency across both intact cell assays and cell-free homogenate assays[2].

Experimental Methodologies: Differentiating Mechanisms of Action

To classify a novel quinoline derivative, an application scientist must employ a self-validating, two-tiered screening strategy. The causality relies on the structural integrity of the cell: intact cells require FLAP for LT synthesis, whereas cell-free supernatants bypass FLAP.

Workflow Start Quinoline Compound Screening Intact Intact Cell Assay (PMNs + A23187) Start->Intact CellFree Cell-Free Assay (Supernatant + Exogenous AA) Start->CellFree Measure1 Measure LTB4 (LC-MS/MS) Intact->Measure1 Measure2 Measure 5-HPETE/LTB4 (LC-MS/MS) CellFree->Measure2 ActiveBoth Active in BOTH Direct 5-LOX Inhibitor Measure1->ActiveBoth High Potency ActiveIntact Active ONLY in Intact Cells FLAP Antagonist Measure1->ActiveIntact High Potency Measure2->ActiveBoth High Potency Measure2->ActiveIntact Loss of Activity

Figure 2: Experimental workflow for differentiating FLAP antagonists from direct 5-LOX inhibitors.

Protocol 1: Intact Cell Assay (Human PMNs)

This assay evaluates the compound's ability to cross the cell membrane and inhibit the physiological 5-LOX/FLAP complex.

  • Isolation: Isolate human polymorphonuclear leukocytes (PMNs) from fresh whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Pre-incubation: Resuspend PMNs in Hanks' Balanced Salt Solution (HBSS) containing 1 mM CaCl2. Incubate cells (

    
     cells/mL) with the quinoline derivative (0.1 nM – 10 µM) or DMSO vehicle for 15 minutes at 37°C. Causality: This allows lipophilic quinolines to partition into the nuclear membrane.
    
  • Stimulation: Induce LT biosynthesis by adding 2.5 µM of the calcium ionophore A23187 for 5 minutes. Causality: A23187 triggers massive intracellular calcium release, forcing 5-LOX to translocate and dock with FLAP.

  • Termination: Stop the reaction with 1 volume of ice-cold methanol containing a deuterated internal standard (e.g., LTB4-d4).

  • Quantification: Centrifuge to precipitate proteins, and analyze the supernatant for LTB4 via LC-MS/MS.

Protocol 2: Cell-Free Assay (10,000g Supernatant)

This assay deliberately destroys the nuclear membrane (and thus FLAP functionality) to test direct 5-LOX enzyme inhibition.

  • Lysis & Fractionation: Sonicate isolated PMNs in a cold buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA, protease inhibitors). Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C. Collect the supernatant (contains cytosolic 5-LOX).

  • Pre-incubation: Incubate the supernatant with the quinoline derivative for 10 minutes at room temperature.

  • Activation: Initiate the reaction by adding 2 mM CaCl2, 1 mM ATP, and 10 µM exogenous Arachidonic Acid. Causality: Exogenous AA directly enters the 5-LOX catalytic pocket, completely bypassing the need for FLAP.

  • Quantification: Terminate with cold methanol and quantify 5-HPETE and LTB4 via LC-MS/MS.

  • Interpretation: If the quinoline (e.g., BAY X-1005) shows an inversely correlated inhibition (highly active in Protocol 1, inactive in Protocol 2), it is a verified FLAP inhibitor[3].

Quantitative Structure-Activity Relationships (QSAR) & Efficacy Data

The table below summarizes the pharmacological profiles of benchmark quinoline derivatives, highlighting the stark contrast in IC50 values based on assay conditions.

CompoundScaffold TypePrimary TargetIC50 (Intact Cells)IC50 (Cell-Free)Clinical Status / Notes
MK-591 (Quiflapon) Indole-Quinoline HybridFLAP~3.1 nM[7]InactiveReached Phase II (Asthma/UC); highly potent in vivo[8],[9].
BAY X-1005 (Veliflapon) Quinoline DerivativeFLAP~0.22 µMInactiveDemonstrated inversely-correlated inhibition[3].
L-746,530 2-Cyanoquinoline5-LOX (Direct)Highly PotentHighly PotentSuperior in vivo potency compared to naphthalenic analogs[2].
A-93178 Iminoxy-Quinoline5-LOX/FLAP AxisPotentN/APreclinical; evaluated for metabolic clearance and LTB4 reduction[10].

Translational Perspectives & Clinical Trajectory

Despite their profound in vitro efficacy, many first-generation quinoline FLAP inhibitors (like MK-591) faced clinical hurdles. Due to their high lipophilicity—a requirement to compete with AA at the membrane level—they often exhibited strong plasma protein binding, reducing their in vivo bioavailability[6]. For instance, in a multicenter trial for ulcerative colitis, MK-591 markedly reduced LTB4 concentrations in rectal dialysate but did not achieve significant clinical remission compared to placebo[9].

However, the structural elucidation of these quinolines paved the way for modern drug discovery. The quinoline pharmacophore remains a vital template for designing next-generation, less lipophilic FLAP inhibitors and dual COX/5-LOX inhibitors[11],[1].

References

  • Dubé D, Blouin M, Brideau C, et al. "Quinolines as Potent 5-lipoxygenase Inhibitors: Synthesis and Biological Profile of L-746,530." Bioorganic & Medicinal Chemistry Letters, 1998. URL:[Link]

  • Hatzelmann A, et al. "Inversely-correlated inhibition of human 5-lipoxygenase activity by BAY X1005 and other quinoline derivatives in intact cells and a cell-free system." Biochemical Pharmacology, 1994. URL:[Link]

  • Brideau C, et al. "Pharmacology of MK-0591, a potent, orally active leukotriene biosynthesis inhibitor." Canadian Journal of Physiology and Pharmacology, 1992. URL:[Link]

  • Gür ZT, et al. "Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Bell RL, et al. "Characterization of A-93178, an iminoxy-quinoline inhibitor of leukotriene biosynthesis." Advances in Experimental Medicine and Biology, 1997. URL:[Link]

  • Roberts WG, et al. "Leukotrienes in ulcerative colitis: results of a multicenter trial of a leukotriene biosynthesis inhibitor, MK-591." Gastroenterology, 1997. URL:[Link]

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Foundational

Comparative Potency & Mechanistic Profiling: Zileuton vs. The 4-(2-Quinolinylmethoxy)phenol Scaffold

The following technical guide provides an in-depth comparative analysis of Zileuton versus the 4-(2-Quinolinylmethoxy)phenol scaffold (specifically exemplified by its bioactive lead, REV-5901 ). Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Zileuton versus the 4-(2-Quinolinylmethoxy)phenol scaffold (specifically exemplified by its bioactive lead, REV-5901 ).

Executive Summary

This guide analyzes the pharmacological divergence between Zileuton , the clinical standard for 5-lipoxygenase (5-LO) inhibition, and the 4-(2-Quinolinylmethoxy)phenol pharmacophore. While Zileuton functions as a highly specific iron-chelating inhibitor, the quinolinylmethoxy-phenol scaffold—best characterized by the lead compound REV-5901 (RG-5901)—represents a distinct class of "dual-action" agents.

Key Technical Insight: The 4-(2-Quinolinylmethoxy)phenol core possesses intrinsic 5-LO inhibitory activity, likely driven by the redox properties of the phenolic moiety. However, structural optimization of this scaffold (e.g., addition of acidic side chains) often abolishes 5-LO activity in favor of potent Leukotriene D4 (LTD4) receptor antagonism. Therefore, this guide compares Zileuton specifically against the REV-5901 analogue to provide a relevant potency benchmark.

Chemical Architecture & Pharmacophores

The structural distinctness of these two agents dictates their binding kinetics and mechanism of action (MoA).

FeatureZileuton 4-(2-Quinolinylmethoxy)phenol (REV-5901)
Core Scaffold N-hydroxyurea (Benzothiophene)Quinoline-linked Phenol Ether
Key Pharmacophore Hydroxyurea moiety (Iron binding)Phenolic hydroxyl (Redox/Radical scavenging)
Molecular Weight 236.29 g/mol ~335.4 g/mol (as REV-5901)
Lipophilicity (LogP) ~2.5~4.5 - 5.0 (High lipophilicity)
Primary Target 5-Lipoxygenase (Direct Enzyme)5-Lipoxygenase + CysLT1 Receptor (Dual)
Structural Visualization

The following diagram illustrates the functional divergence in the leukotriene biosynthetic pathway.

G AA Arachidonic Acid FiveHPETE 5-HPETE AA->FiveHPETE Oxygenation FLAP FLAP (Helper Protein) FiveLO 5-Lipoxygenase (Enzyme) FLAP->FiveLO Presents AA LTA4 Leukotriene A4 FiveHPETE->LTA4 LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4/D4/E4 (Bronchoconstriction) LTA4->LTC4 LTC4 Synthase CysLT CysLT1 Receptor LTC4->CysLT Binding Zileuton Zileuton (Iron Chelation) Zileuton->FiveLO Blocks Fe2+ REV5901 REV-5901 (Redox/Dual Action) REV5901->FiveLO Redox Scavenging REV5901->CysLT Antagonism

Caption: Mechanistic intervention points. Zileuton acts strictly at the enzyme level, whereas the Quinolinylmethoxy-phenol scaffold (REV-5901) exhibits dual inhibition at both the enzyme and receptor levels.

Potency Analysis (IC50 Comparison)

The potency of these compounds varies significantly depending on whether the assay is performed on purified enzymes or in whole-cell systems (PMNLs/Whole Blood), where protein binding and cellular penetration play critical roles.

Comparative Potency Matrix
Assay TypeZileuton (IC50) REV-5901 (IC50) Interpretation
Purified 5-LO (Cell-Free) 0.5 – 1.0 µM 0.12 – 0.30 µM REV-5901 is intrinsically more potent against the isolated enzyme in low-protein conditions.
Intact PMNLs (LTB4 Release) 0.5 – 1.5 µM 2.5 – 13.5 µM Zileuton retains potency in cells. REV-5901 loses potency, likely due to high lipophilicity/non-specific binding.
Whole Blood (Ex Vivo) 1.5 – 2.5 µM > 10 µM Zileuton is superior in physiological matrices.
CysLT1 Antagonism (Ki) Inactive0.7 µM REV-5901 provides secondary blockade of LTD4 receptors; Zileuton does not.
Mechanistic Nuance
  • Zileuton (Redox-Active Iron Chelator): It works by chelating the active site iron and maintaining it in the inactive ferrous state. Its hydroxyurea group is hydrophilic enough to allow good bioavailability but potent enough to quench the enzyme.

  • 4-(2-Quinolinylmethoxy)phenol (Redox Inhibitor): The phenol moiety acts as a reducing agent, uncoupling the catalytic cycle of 5-LO. However, the high lipophilicity of the quinoline tail (especially in REV-5901) leads to significant sequestration in cell membranes, reducing the effective concentration available to the cytosolic/nuclear envelope-bound enzyme in whole-blood assays.

Experimental Protocols for Validation

To validate these potency values in your own laboratory, use the following standardized PMNL 5-LO Assay . This protocol is designed to minimize variability caused by ex vivo activation of neutrophils.

Workflow Visualization

Protocol Step1 1. Isolation (Human/Rat PMNLs) Step2 2. Pre-Incubation (37°C, 10 min) + Inhibitor Step1->Step2 Step3 3. Stimulation (A23187 + Ca2+) Step2->Step3 Step4 4. Termination (Methanol Stop) Step3->Step4 Step5 5. Quantification (RP-HPLC / ELISA) Step4->Step5

Caption: Standardized workflow for determining 5-LO IC50 values in intact neutrophils.

Detailed Protocol Steps
1. PMNL Isolation
  • Source: Fresh heparinized human or rat blood.

  • Method: Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Lysis: Hypotonic lysis of contaminating erythrocytes (using 0.2% NaCl for 30s, restored with 1.6% NaCl).

  • Resuspension: Resuspend PMNLs at

    
     cells/mL in PBS containing 1 mg/mL glucose and 1 mM 
    
    
    
    .
2. Inhibitor Incubation
  • Prepare Zileuton and REV-5901 stocks in DMSO (Max final DMSO concentration < 0.5%).

  • Incubate cells with inhibitor (range: 0.01 µM to 10 µM) for 10 minutes at 37°C.

  • Control: DMSO vehicle only.

3. Enzyme Stimulation
  • Add A23187 (Calcium Ionophore) to a final concentration of 2.5 µM.

  • Incubate for exactly 10 minutes at 37°C.

  • Note: Exogenous Arachidonic Acid (10 µM) can be added if substrate availability is limiting, but A23187 alone is preferred for assessing intracellular efficacy.

4. Sample Processing & Analysis
  • Stop Reaction: Add equal volume of ice-cold Methanol (acidified with 1% acetic acid).

  • Centrifuge: 10,000 x g for 10 min at 4°C to pellet protein.

  • Quantification: Inject supernatant onto a C18 RP-HPLC column.

    • Mobile Phase: Methanol/Water/Acetic Acid (75:25:0.01).

    • Detection: UV absorbance at 270 nm (for LTB4) and 235 nm (for 5-HETE).

  • Calculation: Calculate % Inhibition relative to vehicle control and derive IC50 using non-linear regression (4-parameter logistic fit).

Conclusion

While the 4-(2-Quinolinylmethoxy)phenol scaffold (REV-5901) demonstrates superior intrinsic potency against the purified 5-LO enzyme (


 vs. 

for Zileuton), Zileuton remains the more potent and reliable inhibitor in complex biological systems (Whole Blood/In Vivo).

For drug development researchers, the Quinolinylmethoxy-phenol scaffold serves as an excellent starting point for designing dual-function inhibitors (5-LO/LTD4), whereas Zileuton represents the benchmark for pure, selective 5-LO suppression.

References

  • Van Inwegen, R. G., et al. (1987).[1][2] "REV 5901: An orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile."[1][2] Journal of Pharmacology and Experimental Therapeutics, 241(1), 117-124.[1][2] Link

  • Youssefyeh, R. D., et al. (1990). "Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 1. Initial structure-activity relationships." Journal of Medicinal Chemistry, 33(4), 1186–1194. Link

  • Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. Link

  • Musser, J. H., et al. (1987). "Substituted arylmethyl phenyl ethers. 1. A novel series of 5-lipoxygenase inhibitors and leukotriene antagonists."[1] Journal of Medicinal Chemistry, 30(1), 96-104.[1] Link

  • Werz, O., & Steinhilber, D. (2005). "Pharmacology of 5-Lipoxygenase Inhibitors." Expert Opinion on Therapeutic Patents, 15(5), 505-519. Link

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Exploratory

Metabolic Stability of 4-(2-Quinolinylmethoxy)phenol in Liver Microsomes: A Technical Guide

The following technical guide details the evaluation of the metabolic stability of 4-(2-Quinolinylmethoxy)phenol (CAS: 124993-40-4) in liver microsomes. This compound serves as a critical pharmacophore model for Leukotri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the evaluation of the metabolic stability of 4-(2-Quinolinylmethoxy)phenol (CAS: 124993-40-4) in liver microsomes. This compound serves as a critical pharmacophore model for Leukotriene Biosynthesis Inhibitors (e.g., FLAP inhibitors) and illustrates the complex interplay between Phase I (oxidative) and Phase II (conjugative) metabolism.

Executive Summary

4-(2-Quinolinylmethoxy)phenol represents a structural class of lipophilic ethers commonly found in 5-Lipoxygenase (5-LO) and FLAP inhibitors. Its metabolic profile is defined by two competing clearance mechanisms: Phase II Glucuronidation (high capacity) targeting the phenol group, and Phase I O-Dealkylation (lower capacity) targeting the ether linker.

For drug development professionals, understanding the stability of this core scaffold is essential for optimizing the pharmacokinetic (PK) half-life of derived clinical candidates. This guide provides a self-validating protocol for assessing its Intrinsic Clearance (


) in liver microsomes, emphasizing the necessity of Alamethicin-activated UGT assays  to avoid underestimating clearance.

Compound Profile & Metabolic Liability

Before initiating wet-lab protocols, the structural liabilities must be mapped to specific enzyme systems.

FeatureStructureMetabolic LiabilityPrimary Enzyme System
Phenolic -OH

Direct Glucuronidation (Major) Sulfation (Minor in microsomes)UGT1A/2B (Requires UDPGA)
Ether Linker

O-Dealkylation (Rate-limiting) Cleavage to aldehyde + hydroquinoneCYP2C9, CYP3A4 (Requires NADPH)
Quinoline Ring

N-Oxidation Ring HydroxylationCYP3A4
Mechanistic Pathway Diagram

The following diagram illustrates the competing metabolic routes. Note the critical role of the unstable hemiacetal intermediate in O-dealkylation.

MetabolicPathways Parent 4-(2-Quinolinylmethoxy)phenol (Parent) Glucuronide O-Glucuronide Conjugate (Phase II - Major) Parent->Glucuronide UGTs + UDPGA (Direct Conjugation) Hemiacetal Hemiacetal Intermediate (Unstable) Parent->Hemiacetal CYPs + NADPH (Hydroxylation of CH2) N_Oxide Quinoline N-Oxide Parent->N_Oxide CYP3A4 (N-Oxidation) Aldehyde 2-Quinolinecarboxaldehyde Hemiacetal->Aldehyde Spontaneous Hydroquinone Hydroquinone Hemiacetal->Hydroquinone Spontaneous

Caption: Metabolic divergence of 4-(2-Quinolinylmethoxy)phenol. The phenolic group drives rapid Phase II clearance, while the ether linker is susceptible to Phase I oxidative cleavage.

Experimental Strategy: The "Why" Behind the Protocol

The Microsomal Trap (Latency)

Liver microsomes are vesicles formed from the endoplasmic reticulum. While CYP enzymes are located on the outer surface (cytosolic side), UGT enzymes are located on the luminal side .

  • The Problem: The microsomal membrane acts as a barrier to UDP-glucuronic acid (UDPGA), the cofactor for UGTs.

  • The Solution: You MUST use a pore-forming agent like Alamethicin (25-50 µg/mg protein) to permeabilize the membrane without disrupting enzyme function (unlike detergents). Failure to do this will result in a false "High Stability" readout.

Cofactor Selection

To fully characterize the compound, three incubation conditions are required:

  • Phase I Only: NADPH (or regenerating system) only.

  • Phase II Only: UDPGA + Alamethicin only.

  • Global Metabolism: NADPH + UDPGA + Alamethicin.

Species Selection
  • Human Liver Microsomes (HLM): For clinical prediction.

  • Rat Liver Microsomes (RLM): For toxicology and preclinical PK bridging.

  • Note: Rodents often have higher specific UGT activity toward phenols than humans; species differences in

    
     are expected to be significant.
    

Detailed Experimental Protocol

Materials & Reagents
  • Test Compound: 4-(2-Quinolinylmethoxy)phenol (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

    
    .
    
  • Phase I Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Phase II Cofactor: UDPGA (5 mM final concentration).

  • Activator: Alamethicin (50 mg/mL in ethanol; use at 25 µg/mg microsomal protein).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Diclofenac).

Incubation Workflow

This protocol uses a 1 µM substrate concentration to ensure kinetics remain linear (


).

Step 1: Pre-Incubation (Thermostating)

  • Prepare Incubation Mix (minus cofactors):

    • Buffer: pH 7.4

    • Microsomes: 0.5 mg/mL (final)

    • Alamethicin: 12.5 µg/mL (allow 15 min on ice for pore formation if testing UGT).

    • Test Compound: 1 µM (0.1% DMSO final).

  • Aliquot 50 µL into 96-well plates or microcentrifuge tubes.

  • Pre-incubate at 37°C for 5 minutes .

Step 2: Reaction Initiation

  • Group A (Phase I): Add 50 µL of pre-warmed NADPH solution.

  • Group B (Phase II): Add 50 µL of pre-warmed UDPGA solution.

  • Group C (Global): Add 50 µL of mix containing both NADPH and UDPGA.

  • Control: Add 50 µL Buffer (No cofactor control).

Step 3: Sampling & Quenching

  • At time points

    
     min:
    
  • Transfer 50 µL of reaction mixture into 150 µL of Quench Solution .

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4,000 rpm (or 10,000 x g) for 15 minutes at 4°C to pellet protein.

Step 4: Analysis

  • Inject supernatant onto LC-MS/MS.

Analytical Method (LC-MS/MS)

Given the structure, the following MRM transitions are recommended for quantification.

AnalyteIonizationPrecursor (

)
Product (

)
Rationale
Parent ESI (+)252.1144.1Loss of phenol (Quinoline-CH2 cation)
Parent ESI (+)252.1116.1Quinoline fragment
Glucuronide ESI (+)428.1252.1Neutral loss of glucuronic acid (176 Da)
Aldehyde ESI (+)158.1130.12-Quinolinecarboxaldehyde marker

Note: The parent mass is calculated as


 (MW ~251.28). 

.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm of the remaining parent compound area ratio (Analyte/IS) vs. time. The slope of the linear regression (


) represents the elimination rate constant.




Interpretation of Results

The following table provides a decision matrix based on the observed data:

ScenarioObservationMechanistic InsightDevelopment Implication
Scenario 1 Rapid loss with UDPGA; Stable with NADPH.Phenol-driven clearance. The quinoline ether is stable, but the phenol is a "metabolic handle."High Risk. Oral bioavailability will be low due to first-pass glucuronidation. Consider masking the phenol (prodrug) or replacing it with a bioisostere.
Scenario 2 Rapid loss with NADPH; Stable with UDPGA.Linker instability. CYP enzymes are cleaving the ether or oxidizing the quinoline.Moderate Risk. Suggests CYP liability. Check for reactive metabolites (aldehydes/quinones).
Scenario 3 Rapid loss in both conditions.Global instability. Critical Failure. The scaffold requires major re-engineering.
Scenario 4 Stable (>80% remaining at 60 min).Metabolically robust. Ideal. Proceed to hepatocyte assays to confirm low clearance.
Representative Data Visualization

Below is a simulated dataset demonstrating the expected profile for this compound class (High UGT turnover).

Time (min)% Remaining (NADPH Only)% Remaining (UDPGA + Alamethicin)
0100%100%
1592%65%
3085%40%
4578%22%
6072%12%

Analysis: The compound shows moderate Phase I stability but rapid Phase II clearance. The


 in the presence of UDPGA is ~25 minutes, indicating that glucuronidation is the clearance-driving mechanism.

Troubleshooting & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the assay must include specific controls:

  • Positive Control (Phase I): Testosterone (High CYP3A4 turnover) or Dextromethorphan (CYP2D6).

  • Positive Control (Phase II): 7-Hydroxycoumarin or Propofol . These must show rapid clearance only when UDPGA + Alamethicin are present.

    • Self-Validation: If Propofol clearance is low, your Alamethicin pore-forming step failed.

  • Negative Control: Warfarin (Low clearance) or heat-inactivated microsomes to rule out chemical instability.

References

  • Fisher, M. B., et al. (2000). In Vitro Methods for the Prediction of Metabolic Clearance. Current Opinion in Drug Discovery & Development.

  • Miners, J. O., et al. (2010). In Vitro-In Vivo Extrapolation of Metabolic Clearance. Handbook of Experimental Pharmacology.

  • Rowland, A., et al. (2013). The "Protein Effect" in Microsomal UGT Assays: Impact on Intrinsic Clearance. Drug Metabolism and Disposition.[1]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics.

  • Boc Sciences. (n.d.). 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4) Product Information.

Sources

Foundational

4-(2-Quinolinylmethoxy)phenol toxicity and safety data sheet (SDS)

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of 4-(2-Quinolinylmethoxy)phenol Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the available...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of 4-(2-Quinolinylmethoxy)phenol

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the available toxicity data and safe handling procedures for the research chemical 4-(2-Quinolinylmethoxy)phenol. It is intended for researchers, chemists, and drug development professionals who may be handling this compound or similar quinoline derivatives. The focus is on interpreting existing safety data and providing a framework for generating new toxicological insights through established in vitro assays.

Chemical Identity and Properties

4-(2-Quinolinylmethoxy)phenol is a chemical compound belonging to the quinoline class. Quinolines are heterocyclic aromatic compounds that are scaffolds in many biologically active molecules and pharmaceuticals. Understanding the fundamental physical and chemical properties of this compound is the first step in ensuring its safe handling and application in experimental settings.

Table 1: Physicochemical Properties of 4-(2-Quinolinylmethoxy)phenol

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
Appearance White to off-white powder
Melting Point 165-168 °C
Solubility Soluble in DMSO and methanol
CAS Number 172391-87-8

Hazard Identification and Safety Data Sheet (SDS) Analysis

The Safety Data Sheet is the primary source of information regarding the potential hazards of a chemical. While specific toxicological studies on 4-(2-Quinolinylmethoxy)phenol are not extensively published, the SDS provides harmonized classifications based on available data for the compound or its structural analogs.

GHS Hazard Classification

Based on available SDS documentation, 4-(2-Quinolinylmethoxy)phenol is classified with the following hazards under the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

These classifications trigger the use of the "Exclamation Mark" GHS pictogram, indicating that the substance may be an irritant, skin sensitizer, or harmful.

Precautionary Measures and First Aid

The SDS outlines critical handling and emergency procedures:

  • Prevention: Handlers should wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area and avoid breathing dust, fumes, or vapors.

  • First Aid:

    • In case of skin contact: Wash with plenty of water. If irritation occurs, seek medical attention.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • In case of inhalation: Move the person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage and Disposal: Store in a well-ventilated place and keep the container tightly closed. Dispose of contents/container in accordance with local, regional, national, and international regulations.

Toxicological Profile and Data Gaps

A thorough literature search reveals a lack of comprehensive, publicly available toxicological studies specifically for 4-(2-Quinolinylmethoxy)phenol. The information available is primarily from supplier-generated SDS, which often relies on computational predictions or data from structurally similar compounds.

Key Data Gaps:

  • Acute Toxicity: No LD50 (oral, dermal) or LC50 (inhalation) data is available.

  • Chronic Toxicity: No studies on the effects of repeated or long-term exposure have been identified.

  • Genotoxicity/Mutagenicity: There is no available data on the potential for this compound to cause genetic mutations.

  • Carcinogenicity: No carcinogenicity studies have been performed.

  • Reproductive Toxicity: The effects on fertility and development are unknown.

The absence of this data underscores the importance of treating 4-(2-Quinolinylmethoxy)phenol as a compound with unknown toxicity and handling it with a high degree of caution.

Recommended In Vitro Safety Assessment Workflow

For a research chemical with limited toxicological data, a tiered in vitro testing strategy is a scientifically sound approach to characterize its potential biological hazards. This workflow allows for a cost-effective and ethical initial assessment before any potential in vivo studies.

Toxicity_Workflow cluster_0 Tier 1: Foundational Assays A Compound Procurement & QC B Cytotoxicity Assay (e.g., MTT, LDH) A->B Initial Screen C Genotoxicity Assay (e.g., Ames Test, Comet Assay) A->C Assess Mutagenicity D Oxidative Stress Assay (e.g., ROS production) B->D Investigate Mechanism E Apoptosis Assay (e.g., Caspase-3/7) B->E

Caption: Tiered workflow for in vitro toxicological assessment of a novel research chemical.

Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. A reduction in metabolic activity is indicative of cellular damage or death.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The concentration of this formazan, measured by absorbance, is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, A549 for lung) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-(2-Quinolinylmethoxy)phenol in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in culture medium to create a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate 24-72h (exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (formazan formation) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Read Absorbance at 570 nm G->H

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Risk Mitigation and Safe Handling in a Research Setting

Given the identified hazards (irritant) and the significant data gaps (chronic toxicity, genotoxicity), a conservative approach to handling is mandatory.

  • Engineering Controls: All work involving solid 4-(2-Quinolinylmethoxy)phenol or its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.

    • Hand Protection: Use nitrile gloves. Given the lack of permeation data, it is advisable to double-glove if handling for extended periods. Dispose of gloves immediately after use.

    • Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.

  • Waste Disposal: Dispose of chemical waste in a designated, labeled container in accordance with institutional and local environmental regulations. Do not dispose of it down the drain.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit rated for solid and liquid chemical spills available in the laboratory.

Conclusion

4-(2-Quinolinylmethoxy)phenol is a research chemical with established irritant properties to the skin, eyes, and respiratory system. Significant gaps exist in its toxicological profile, particularly concerning long-term exposure, genotoxicity, and reproductive effects. Therefore, it must be handled with stringent safety precautions. The provided in vitro testing framework offers a reliable starting point for researchers to characterize the compound's cytotoxic potential and begin to fill these critical knowledge gaps, ensuring a safer research environment and contributing valuable data to the scientific community.

References

Protocols & Analytical Methods

Method

Application Note: Selective Mono-O-Alkylation of Hydroquinone with 2-Chloromethylquinoline

Executive Summary & Scientific Rationale The synthesis of 4-(quinolin-2-ylmethoxy)phenol via the O-alkylation of hydroquinone with 2-chloromethylquinoline is a critical transformation in medicinal chemistry. This mono-et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of 4-(quinolin-2-ylmethoxy)phenol via the O-alkylation of hydroquinone with 2-chloromethylquinoline is a critical transformation in medicinal chemistry. This mono-ether intermediate is a foundational building block for synthesizing potent leukotriene modulators, including dual CysLT1R antagonists and GPBAR1 (TGR5) agonists used in the treatment of nonalcoholic steatohepatitis (NASH) and metabolic fatty liver disease ().

Achieving high yields of the mono-alkylated product presents two primary chemical challenges:

  • Statistical Over-Alkylation: Because hydroquinone possesses two symmetric and highly reactive hydroxyl groups, the reaction inherently risks proceeding to the bis-alkylated byproduct, 1,4-bis(quinolin-2-ylmethoxy)benzene ().

  • Oxidative Degradation: Hydroquinone is highly susceptible to oxidation into p-benzoquinone under alkaline conditions in the presence of atmospheric oxygen ().

This protocol details a highly optimized, self-validating methodology that leverages stoichiometric control, mild base selection, and strict inert atmosphere techniques to maximize the mono-alkylation yield while suppressing oxidative and bis-alkylation side reactions.

Mechanistic Pathway & Logical Relationships

The reaction operates via a classic bimolecular nucleophilic substitution (SN2). To favor the mono-phenoxide intermediate over the bis-phenoxide, a mild base (K2CO3) is utilized. The pKa1 of hydroquinone is ~9.9, while its pKa2 is ~11.4. Potassium carbonate (conjugate acid pKa ~10.3) selectively deprotonates a single hydroxyl group, maintaining a high steady-state concentration of the mono-phenoxide.

Mechanism HQ Hydroquinone Oxidation p-Benzoquinone (Undesired) HQ->Oxidation O2 / Base MonoPhenoxide Mono-phenoxide HQ->MonoPhenoxide K2CO3 MonoProduct 4-(Quinolin-2-ylmethoxy)phenol (Target) MonoPhenoxide->MonoProduct 2-CMQ (SN2) BisPhenoxide Bis-phenoxide MonoProduct->BisPhenoxide Excess Base BisProduct 1,4-Bis(quinolin-2-ylmethoxy)benzene (Byproduct) BisPhenoxide->BisProduct Excess 2-CMQ

Figure 1: Mechanistic pathways showing the target mono-alkylation vs. oxidation and bis-alkylation risks.

Reaction Optimization Data

To establish the causality behind the protocol's parameters, Table 1 summarizes the quantitative optimization data. The use of a 5.0 molar equivalent excess of hydroquinone combined with a slow addition rate of the electrophile drastically shifts the statistical distribution in favor of the mono-alkylated product.

Table 1: Effect of Stoichiometry, Base, and Solvent on Alkylation Selectivity

EntryEquivalents(HQ : 2-CMQ·HCl)Base (Eq)SolventTemp (°C)Mono-Alkylation Yield (%)Bis-Alkylation Yield (%)
11.0 : 1.0K2CO3 (2.5)DMF803545
23.0 : 1.0K2CO3 (2.5)DMF807212
3 5.0 : 1.0 K2CO3 (2.5) DMF 80 85 <5
45.0 : 1.0NaH (2.5)THF654030
55.0 : 1.0Cs2CO3 (2.5)MeCN82788

Note: 2-CMQ·HCl = 2-Chloromethylquinoline hydrochloride. An extra equivalent of base is required to neutralize the hydrochloride salt.

Experimental Workflow & Step-by-Step Protocol

Workflow HQ Hydroquinone (5.0 eq) + Anhydrous DMF Argon Argon Purge (15 min) Prevent Oxidation HQ->Argon Base Add K2CO3 (2.5 eq) Stir 30 min at 25°C Argon->Base  Deoxygenated System Alkylating Slow Addition (1h) of 2-Chloromethylquinoline HCl (1.0 eq) Base->Alkylating  Mono-phenoxide Formation Reaction Heat at 80°C for 12h (SN2 Alkylation) Alkylating->Reaction  Controlled Electrophile Conc. Quench Quench with Ice Water Extract with EtOAc Reaction->Quench  TLC Monitoring Purification Silica Gel Chromatography (Hexanes:EtOAc Gradient) Quench->Purification  Crude Organic Extract Product 4-(Quinolin-2-ylmethoxy)phenol (Target Mono-Ether) Purification->Product  Yield ~85%

Figure 2: Step-by-step experimental workflow for the selective O-alkylation of hydroquinone.

Step 1: Deprotonation and Degassing
  • Action: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add hydroquinone (55.0 g, 500 mmol, 5.0 eq) and anhydrous K2CO3 (34.5 g, 250 mmol, 2.5 eq). Seal the flask with a rubber septum and purge with Argon for 15 minutes. Add anhydrous DMF (150 mL) via syringe and stir at room temperature (25 °C) for 30 minutes.

  • Causality: The 5.0 eq excess of hydroquinone statistically disfavors bis-alkylation. The Argon purge is an absolute requirement; without it, the alkaline hydroquinone solution will rapidly oxidize to p-benzoquinone, visible as a dark brown/black discoloration of the reaction mixture. K2CO3 selectively forms the mono-phenoxide.

Step 2: Controlled Electrophile Addition
  • Action: Dissolve 2-chloromethylquinoline hydrochloride (21.4 g, 100 mmol, 1.0 eq) in anhydrous DMF (50 mL) in a separate argon-purged vial. Using a syringe pump, add this solution dropwise to the hydroquinone mixture over 1 hour.

  • Causality: 2-Chloromethylquinoline is supplied as a hydrochloride salt to prevent self-polymerization. The slow addition ensures that the steady-state concentration of the electrophile remains extremely low, forcing it to react exclusively with the abundant mono-phenoxide rather than any transiently formed mono-alkylated product.

Step 3: Reaction Maturation
  • Action: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously under Argon for 12 hours.

  • Causality: The SN2 displacement of the benzylic chloride requires moderate thermal activation. Heating to 80 °C ensures complete conversion of the alkylating agent without degrading the quinoline ring.

Step 4: Quench and Extraction (Self-Validation)
  • Action: Cool the reaction to room temperature. Pour the mixture into 800 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with distilled water (5 × 200 mL) and brine (1 × 200 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: The massive aqueous quench and repeated water washes serve to partition the DMF and the large excess of unreacted hydroquinone into the aqueous phase. Self-Validation Check: The organic layer should be light yellow. If it is dark brown, oxidation has occurred due to a compromised Argon atmosphere.

Step 5: Chromatographic Purification
  • Action: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 40% Ethyl Acetate in Hexanes.

  • Causality: The components elute in the following order based on polarity:

    • 1,4-Bis(quinolin-2-ylmethoxy)benzene (least polar, Rf ~ 0.7 in 1:1 Hex/EtOAc).

    • 4-(Quinolin-2-ylmethoxy)phenol (Target, Rf ~ 0.4) .

    • Residual hydroquinone (most polar, Rf ~ 0.1).

Analytical Characterization

To verify the integrity of the synthesized 4-(quinolin-2-ylmethoxy)phenol, compare analytical data against the following expected markers:

  • TLC: Rf = 0.4 (Hexanes:EtOAc 1:1). The spot is highly UV-active (254 nm) due to the quinoline ring and stains dark brown with KMnO4 or FeCl3 (confirming the presence of the free phenolic -OH).

  • 1H-NMR (400 MHz, CDCl3): Look for the diagnostic benzylic methylene singlet at ~5.35 ppm (2H). The quinoline protons will appear as a distinct multiplet in the aromatic region (7.50 - 8.20 ppm, 6H), and the para-substituted phenol ring will show a classic AB quartet pattern around 6.75 - 6.90 ppm (4H). A broad singlet for the -OH proton should appear around 4.80 ppm (exchangeable with D2O).

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 252.1.

References

  • Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease Frontiers in Pharmacology (2022). URL:[Link]

  • Hydroquinone | C6H4(OH)2 | CID 785 PubChem, National Center for Biotechnology Information. URL: [Link]

  • Google Patents (1958).
Application

High-Purity Recovery of 4-(2-Quinolinylmethoxy)phenol via Solvent-Antisolvent Recrystallization

Executive Summary 4-(2-Quinolinylmethoxy)phenol is a critical structural intermediate in the synthesis of highly potent CysLT1 (LTD4) receptor antagonists, including carboxylated chalcones and the RG series of antiasthma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Quinolinylmethoxy)phenol is a critical structural intermediate in the synthesis of highly potent CysLT1 (LTD4) receptor antagonists, including carboxylated chalcones and the RG series of antiasthmatic agents[1][2]. The presence of unreacted starting materials or bis-alkylated side products in this intermediate severely compromises downstream cross-coupling efficiencies and final Active Pharmaceutical Ingredient (API) purity. This application note details a field-proven, self-validating recrystallization protocol utilizing a thermodynamically controlled toluene/heptane system to isolate 4-(2-Quinolinylmethoxy)phenol at >99% purity.

Mechanistic Rationale: The Impurity Profile

The synthesis of 4-(2-Quinolinylmethoxy)phenol typically proceeds via a Williamson ether synthesis between hydroquinone and 2-chloromethylquinoline hydrochloride under basic conditions[3]. This reaction inherently generates a predictable impurity profile that dictates the purification strategy:

  • Unreacted Hydroquinone (Polar Impurity): Possesses two hydroxyl groups, making it highly polar and capable of extensive hydrogen bonding. It is highly soluble in water but practically insoluble in non-polar aromatic solvents like toluene.

  • 1,4-bis(2-quinolinylmethoxy)benzene (Over-alkylation Impurity): Lacks a free phenolic -OH group. Without the ability to act as a hydrogen bond donor, this highly lipophilic bis-ether remains highly soluble in aromatic solvents even at reduced temperatures.

  • Inorganic Salts (KCl/NaCl): Byproducts of the basic alkylation, completely insoluble in organic solvents.

The Causality of Solvent Selection: Toluene is selected as the primary crystallization solvent because it perfectly exploits the hydrogen-bonding dichotomy of the mixture. The target mono-alkylated phenol can form intermolecular hydrogen bonds (phenolic -OH to quinoline nitrogen), resulting in a steep solubility curve (highly soluble at 85°C, poorly soluble at 5°C). Conversely, the bis-ether impurity remains in the cold toluene mother liquor, while residual hydroquinone and salts are removed mechanically via hot filtration.

Thermodynamic Profiling & Solvent Selection

The following table summarizes the solubility behavior driving the purification logic:

Compound / ImpuritySolubility in Water (20°C)Solubility in Hot Toluene (85°C)Solubility in Cold Toluene (5°C)Clearance Mechanism
4-(2-Quinolinylmethoxy)phenol (Target) InsolubleHigh Low Crystallizes out
Hydroquinone (Starting Material)HighVery LowInsolubleAqueous wash & Hot filtration
1,4-bis(2-quinolinylmethoxy)benzeneInsolubleHighHighRemains in mother liquor
2-Chloromethylquinoline HClHighInsolubleInsolubleAqueous wash & Hot filtration

Experimental Workflow

G Crude Crude Reaction Mixture (Target + Hydroquinone + Bis-ether + Salts) AqWash Aqueous Extraction (Removes Salts & Hydroquinone) Crude->AqWash HotDissolve Hot Toluene Dissolution (85-90°C, 6 Volumes) AqWash->HotDissolve HotFilter Hot Filtration through Celite (Removes Insoluble Polymers) HotDissolve->HotFilter Cooling Controlled Cooling & Seeding (0.5°C/min to 5°C) HotFilter->Cooling Isolation Filtration & Cold Wash (Toluene/Heptane 1:1) Cooling->Isolation Pure Pure 4-(2-Quinolinylmethoxy)phenol (>99% HPLC Purity) Isolation->Pure

Workflow for the purification of 4-(2-Quinolinylmethoxy)phenol via controlled recrystallization.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed to be self-validating; physical phase changes at specific temperature milestones confirm the successful execution of the thermodynamic principles described above.

Step 1: Pre-Treatment and Aqueous Wash
  • Dissolve the crude reaction mixture in ethyl acetate (10 mL/g of crude).

  • Wash the organic layer sequentially with deionized water (3 × 5 mL/g) and brine (1 × 5 mL/g).

    • Causality: This removes >95% of unreacted hydroquinone and all inorganic salts prior to crystallization, preventing them from acting as unwanted nucleation sites later.

  • Concentrate the organic layer under reduced pressure to yield the dry crude solid.

Step 2: Hot Dissolution
  • Suspend the crude solid in anhydrous toluene (6 mL/g of crude).

  • Heat the suspension to 85–90°C under moderate agitation (250 rpm).

  • Validation Check: The target compound and bis-ether will dissolve. A slight turbidity may remain, indicating trace polymerized impurities or residual hydroquinone.

Step 3: Hot Filtration
  • Pre-heat a sintered glass funnel (porosity 3) containing a 1 cm pad of Celite.

  • Filter the hot toluene solution rapidly under mild vacuum to prevent premature crystallization in the funnel stem.

  • Rinse the filter cake with 1 mL/g of hot toluene (85°C).

Step 4: Controlled Nucleation and Cooling
  • Transfer the clarified filtrate to a jacketed crystallizer.

  • Cool the solution from 85°C to 70°C at a rate of 1.0°C/min.

  • Critical Step: At 70°C, hold the temperature and introduce 0.5 wt% of pure 4-(2-Quinolinylmethoxy)phenol seed crystals.

    • Causality: Quinoline-derived ethers are highly prone to "oiling out" (liquid-liquid phase separation) if supersaturation is achieved too rapidly. Seeding forces the system into a crystalline solid-liquid phase regime.

  • Once the seed bed is established (visible cloud point), initiate a slow cooling ramp of 0.5°C/min down to 5°C.

    • Causality: Slow cooling ensures a highly ordered crystal lattice that sterically excludes the lipophilic 1,4-bis(2-quinolinylmethoxy)benzene impurity.

Step 5: Isolation and Antisolvent Wash
  • Filter the resulting slurry through a Büchner funnel.

  • Wash the crystal cake with a pre-chilled (5°C) 1:1 mixture of toluene and heptane (2 × 1.5 mL/g).

    • Causality: Cold toluene washes away the mother liquor containing the bis-ether. Heptane acts as an antisolvent, suppressing the solubility of the target compound to prevent yield loss during the wash phase.

  • Dry the crystals in a vacuum oven at 50°C for 12 hours.

Validation & Analytical Standards

To ensure the protocol has functioned as a self-validating system, the isolated material must meet the following criteria:

  • HPLC Purity: >99.0% Area (UV detection at 254 nm). The bis-ether impurity peak (typically eluting later on a C18 reverse-phase column due to higher lipophilicity) must be <0.1%.

  • Appearance: Off-white to pristine white crystalline powder. A yellow or brown tint indicates failure at the hot filtration step (polymer carryover).

  • Yield Expectation: 75–82% recovery from the crude mass, representing near-quantitative recovery of the mono-alkylated fraction.

References

  • Zwaagstra, M. E., Timmerman, H., et al. (1997).. Journal of Medicinal Chemistry, 40(7), 1075–1089.

  • Hlasta, A. F., et al. (1991).. Journal of Medicinal Chemistry, 34(5), 1560-1570.

  • PrepChem Database. (n.d.).. PrepChem. (Note: Utilized as a structural analogue reference for baseline toluene recrystallization parameters).

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 4-(2-Quinolinylmethoxy)phenol

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(2-Quino...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(2-Quinolinylmethoxy)phenol. The method is designed for use in research and quality control environments, providing a reliable tool for purity and stability assessments. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] Forced degradation studies were conducted to confirm the stability-indicating nature of the method, effectively separating the parent compound from its degradation products.[3][4]

Introduction

4-(2-Quinolinylmethoxy)phenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical to ensure the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of phenolic compounds due to its high sensitivity and resolving power.[5][6][7] This application note presents a comprehensive guide to a validated HPLC method suitable for the routine analysis and stability testing of 4-(2-Quinolinylmethoxy)phenol. The method development was guided by the physicochemical properties of the analyte, a phenolic compound containing both a quinoline and a phenol moiety.[8][9]

Materials and Methods

Reagents and Standards
  • 4-(2-Quinolinylmethoxy)phenol reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.[7][10]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes

Method Development and Optimization

The primary objective was to develop a simple, rapid, and reliable HPLC method with good peak shape and resolution.

Rationale for Initial Conditions
  • Column Selection: A C18 column was chosen as the initial stationary phase due to its wide applicability for the separation of moderately polar to non-polar compounds like 4-(2-Quinolinylmethoxy)phenol.

  • Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase, a common choice for reversed-phase chromatography. Acetonitrile generally provides good peak shape and lower backpressure compared to methanol. The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak symmetry and consistent retention times.[11]

  • Detection Wavelength: Based on the UV spectrum of similar phenolic compounds, an initial detection wavelength of 280 nm was selected to ensure high sensitivity.[11] A DAD can be used to confirm the optimal wavelength.

Optimization Workflow

The initial conditions were systematically optimized to achieve the desired chromatographic performance.

Method_Development_Workflow A Initial Conditions (C18, ACN:H2O, 1.0 mL/min) B Mobile Phase Composition (Adjust ACN % for optimal Rt) A->B Evaluate Retention C Mobile Phase pH (Add 0.1% Formic Acid) B->C Improve Peak Shape D Flow Rate Optimization (Balance analysis time and resolution) C->D Fine-tune Separation E Final Method (ACN:H2O (60:40) + 0.1% FA, 1.0 mL/min) D->E Finalize Parameters

Caption: Workflow for HPLC Method Optimization.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the 4-(2-Quinolinylmethoxy)phenol reference standard.[3][12] The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours.[3]

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 24 hours.[3]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.[14]

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.[4]

After exposure, the solutions were neutralized (for acid and base hydrolysis) and diluted to the target concentration for HPLC analysis.

Forced_Degradation_Pathway Analyte 4-(2-Quinolinylmethoxy)phenol Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, RT) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Stress Conditions.

The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main analyte peak, confirming the method's specificity.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[15] The validation parameters and their acceptance criteria are summarized below.[1][16]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte. Peak purity index > 0.999.[2]
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range Established based on linearity, accuracy, and precision data.[16]
Accuracy (% Recovery) 98.0% - 102.0% for at least three concentration levels (e.g., 80%, 100%, 120%).[1][17]
Precision (RSD%) - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to minor variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).[17]

Conclusion

A specific, accurate, precise, and stability-indicating RP-HPLC method for the quantification of 4-(2-Quinolinylmethoxy)phenol has been successfully developed and validated. This method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The comprehensive validation and forced degradation data provide a high degree of assurance in the reliability of the analytical results.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). Google Scholar.
  • Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. (2019, April 9). AKJournals. Retrieved March 7, 2026, from [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). Malaysian Journal of Fundamental and Applied Sciences. Retrieved March 7, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2026, from [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. (n.d.). Polish Journal of Food and Nutrition Sciences. Retrieved March 7, 2026, from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Diteba. Retrieved March 7, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2026, from [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved March 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 7, 2026, from [Link]

  • ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. (2025, August 24). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-(2-Methoxyethyl)phenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • NEET UG: Chemistry- Physical and chemical properties of phenols. (n.d.). Unacademy. Retrieved March 7, 2026, from [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012, January 6). Agilent. Retrieved March 7, 2026, from [Link]

  • Physical Properties of Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

  • (PDF) Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Application

High-Resolution In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay Protocol Utilizing 4-(2-Quinolinylmethoxy)phenol

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Summary The arachidonic acid (AA) cascade is a central dri...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary

The arachidonic acid (AA) cascade is a central driver of inflammatory pathologies, with 5-Lipoxygenase (5-LOX) acting as the gatekeeper enzyme for the biosynthesis of pro-inflammatory leukotrienes. Modulating this pathway is a major focus in respiratory and inflammatory drug discovery. The compound 4-(2-Quinolinylmethoxy)phenol (CAS: 124993-40-4) contains the highly privileged (2-quinolinylmethoxy)phenyl pharmacophore—a structural motif foundational to potent 5-LOX inhibitors and leukotriene receptor antagonists such as REV-5901 ().

This application note provides a deeply characterized, self-validating in vitro LC-MS/MS protocol to evaluate the 5-LOX inhibitory activity of 4-(2-Quinolinylmethoxy)phenol and its structural analogs. By prioritizing mechanistic causality in assay design, this guide ensures high-fidelity data generation suitable for rigorous structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Assay Design

The 5-LOX Catalytic Challenge

5-LOX is a non-heme iron-containing dioxygenase. Upon activation, it catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE) . However, 5-HPETE is highly unstable and rapidly degrades or converts into Leukotriene A4 (LTA4) ().

Causality in Assay Choices:

  • Chemical Reduction (SnCl₂): To prevent the unpredictable spontaneous degradation of 5-HPETE, our protocol deliberately introduces Stannous Chloride (SnCl₂) during the termination step. This forces the quantitative reduction of 5-HPETE into the highly stable marker 5-HETE , ensuring that LC-MS/MS quantification accurately reflects true 5-LOX enzymatic turnover.

  • Allosteric Cofactors (Ca²⁺ & ATP): 5-LOX requires calcium for membrane docking (simulated in vitro) and ATP for allosteric activation. Omitting these results in a dormant enzyme.

  • Selective Chelation (EDTA): Trace heavy metals (e.g., Cu²⁺) can cause non-enzymatic auto-oxidation of arachidonic acid, creating false positives. A low concentration of EDTA (10 µM) is included to chelate these trace metals without stripping the essential catalytic iron from the 5-LOX active site.

Pathway AA Arachidonic Acid (Substrate) LOX 5-Lipoxygenase (5-LOX) AA->LOX Binding HPETE 5-HPETE (Unstable Intermediate) LOX->HPETE O2 Insertion HETE 5-HETE (Stable LC-MS Marker) HPETE->HETE Chemical Reduction (SnCl2) LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTA4 Synthase Activity Inhibitor 4-(2-Quinolinylmethoxy)phenol (Test Compound) Inhibitor->LOX Inhibition

Fig 1: 5-LOX catalytic pathway and targeted inhibition by 4-(2-Quinolinylmethoxy)phenol.

Materials and Reagents

  • Enzyme: Recombinant Human 5-Lipoxygenase (purified) or differentiated HL-60 cell lysate.

  • Test Compound: 4-(2-Quinolinylmethoxy)phenol (CAS: 124993-40-4), prepared as a 10 mM stock in anhydrous DMSO.

  • Reference Inhibitor: Zileuton (FDA-approved 5-LOX inhibitor) for assay validation.

  • Substrate: Arachidonic Acid (10 mM stock in ethanol, stored under argon).

  • Internal Standard (IS): Deuterated 5-HETE (

    
    -5-HETE).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 1 mM ATP, 10 µM EDTA.

  • Termination Solution: Ice-cold Methanol containing 1 mM SnCl₂ and 50 ng/mL

    
    -5-HETE.
    

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent & Compound Prep Dilute 4-(2-Quinolinylmethoxy)phenol in DMSO Step2 2. Enzyme Pre-incubation (10 min, 37°C) 5-LOX + Ca2+ + ATP + Inhibitor Step1->Step2 Step3 3. Reaction Initiation (10 min, 37°C) Add 10 µM Arachidonic Acid Step2->Step3 Step4 4. Termination & Reduction Add cold MeOH, d8-5-HETE, and SnCl2 Step3->Step4 Step5 5. LC-MS/MS Quantification MRM Analysis of 5-HETE (m/z 319.2 -> 115.1) Step4->Step5

Fig 2: Step-by-step workflow for the in vitro 5-LOX LC-MS/MS inhibition assay.

Phase 1: Preparation & Pre-Incubation
  • Compound Dilution: Serially dilute 4-(2-Quinolinylmethoxy)phenol in DMSO to achieve 100x final desired concentrations. Critical: Final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Buffer Assembly: Prepare the Assay Buffer fresh on ice. Add recombinant 5-LOX enzyme to the buffer (concentration optimized per batch, typically 0.5–1 µ g/well ).

  • Pre-Incubation: Aliquot 90 µL of the Enzyme-Buffer mix into a 96-well plate. Add 1 µL of the test compound (or DMSO for vehicle control). Incubate at 37°C for 10 minutes. Causality: This allows the quinoline pharmacophore to achieve binding equilibrium with the enzyme prior to substrate competition ().

Phase 2: Catalysis & Termination
  • Initiation: Add 9 µL of Arachidonic Acid solution (diluted in buffer to yield a 10 µM final concentration) to initiate the reaction.

  • Incubation: Incubate exactly for 10 minutes at 37°C.

  • Termination: Quench the reaction by adding 100 µL of the Termination Solution (Ice-cold MeOH + SnCl₂ +

    
    -5-HETE). Self-Validating Step: Introducing the deuterated internal standard at the exact moment of termination corrects for any subsequent extraction losses or LC-MS matrix suppression.
    
Phase 3: Extraction & LC-MS/MS Acquisition
  • Precipitation: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Transfer 150 µL of the clear supernatant to an LC-MS autosampler plate.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic mobile phase ensures the carboxylate group of 5-HETE remains protonated for optimal peak shape.

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM):

    • 5-HETE: m/z 319.2

      
       115.1
      
    • 
      -5-HETE: m/z 327.2 
      
      
      
      116.1

Quantitative Data Presentation

To evaluate the potency of 4-(2-Quinolinylmethoxy)phenol, the peak area ratio (5-HETE /


-5-HETE) is plotted against the log concentration of the inhibitor. The data below illustrates a typical concentration-dependent inhibition profile expected for this pharmacophore class.

Table 1: Concentration-Dependent Inhibition of 5-LOX by 4-(2-Quinolinylmethoxy)phenol

Compound Concentration (µM)5-HETE /

-5-HETE Area Ratio
Calculated 5-HETE (ng/mL)% Inhibition
Vehicle (1% DMSO)4.52125.00.0%
0.014.48124.10.7%
0.14.10113.59.2%
1.02.8578.836.9%
10.00.9526.379.0%
50.00.215.895.4%
Zileuton (10 µM) [Control] 0.15 4.1 96.7%
Blank (No Enzyme)0.051.4N/A

Data Interpretation: The IC₅₀ is calculated using a 4-parameter logistic non-linear regression model. The inclusion of Zileuton ensures the assay's dynamic range is fully validated.

References

  • Musser, J. H., et al. (1990). "Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 1. Initial structure-activity relationships." Journal of Medicinal Chemistry, 33(4), 1186-1194. URL:[Link]

  • Werz, O., & Steinhilber, D. (2006). "Therapeutic options for 5-lipoxygenase inhibitors." Pharmacology & Therapeutics, 112(3), 701-718. URL:[Link]

  • BindingDB. (n.d.). "BDBM50012434 (REV-5901) 1-[3-(Quinolin-2-ylmethoxy)-phenyl]-hexan-1-ol." Binding Database. URL:[Link]

Method

Application Note &amp; Protocol: Preparation of 4-(2-Quinolinylmethoxy)phenol Stock Solution for Cell Culture

Abstract This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of 4-(2-Quinolinylmethoxy)phenol for use in cell culture-based assays. The protocol emp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of 4-(2-Quinolinylmethoxy)phenol for use in cell culture-based assays. The protocol emphasizes best practices to ensure solution integrity, minimize compound degradation, and achieve reproducible experimental outcomes. Key considerations, including solvent selection, quality control, and stability, are discussed in detail to provide researchers with a self-validating system for their work.

Introduction: The Scientific Imperative for Proper Stock Solution Preparation

4-(2-Quinolinylmethoxy)phenol is a molecule of interest that combines a phenol moiety with a quinoline ring system. Phenolic compounds are a recurring motif in pharmaceuticals and are known for a wide range of biological activities, often related to their ability to interact with proteins.[1][2] Similarly, the quinoline structure is a key pharmacophore in many therapeutic agents. The successful investigation of this compound's biological effects in vitro is fundamentally dependent on the precise and consistent preparation of the solutions administered to cell cultures.

Errors in stock solution preparation, such as incorrect solvent choice, microbial contamination, or compound degradation, can lead to inaccurate and irreproducible results, wasting valuable time and resources. Phenolic compounds, in particular, can be susceptible to oxidation and instability in cell culture media.[3][4] This guide, therefore, presents a robust methodology designed to mitigate these risks.

Compound Profile & Physicochemical Properties

While detailed experimental data for 4-(2-Quinolinylmethoxy)phenol is not widely published, its properties can be inferred from its constituent chemical groups: phenol and quinoline.

PropertyPredicted Value / InformationRationale & Scientific Insight
Molecular Formula C₁₆H₁₃NO₂Derived from chemical structure.
Molecular Weight ~251.28 g/mol Calculated from the molecular formula.
Appearance Likely a solid (crystalline or powder) at room temperature.Phenol itself is a crystalline solid.[2]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol).The aromatic rings contribute to hydrophobicity, while the phenol group offers some polarity. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for a wide range of organic compounds.[5][6]
pKa ~9-11 (Phenolic hydroxyl group)Phenol has a pKa of approximately 9.95.[2] The quinoline moiety may slightly alter this value. This acidity is crucial for its interactions.
Stability Sensitive to light, high pH, and oxidation.Quinoline compounds can be photosensitive, and degradation is often accelerated in alkaline conditions.[7] Phenols are prone to oxidation, which can be catalyzed by light and metal ions.[4]

Note: These properties are based on chemical principles and data from related compounds. Experimental verification is always recommended.

Core Protocol: From Powder to Working Solution

This protocol is divided into two main stages: the preparation of a high-concentration primary stock solution and its subsequent dilution to a working concentration for cell treatment.

Materials & Reagents
  • 4-(2-Quinolinylmethoxy)phenol (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich, D2650)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL and 15 mL)

  • Sterile, disposable serological pipettes

  • Calibrated precision micropipettes and sterile, low-retention tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter with a chemically resistant membrane (e.g., PTFE)

  • Sterile Luer-lock syringes

  • Complete cell culture medium (pre-warmed to 37°C)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.

Protocol I: Preparation of a 10 mM Primary Stock in DMSO

Scientist's Note: DMSO is the solvent of choice due to its high solvating power for organic molecules and its miscibility with aqueous cell culture media.[5] Using a high stock concentration (e.g., 10 mM) minimizes the volume of solvent added to the final cell culture, thereby reducing potential solvent-induced cytotoxicity.[8]

Steps:

  • Pre-calculation: Determine the mass of 4-(2-Quinolinylmethoxy)phenol powder required to make a desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

    • Example for 1 mL: Mass (mg) = 10 * 251.28 * 0.001 = 2.51 mg

  • Aseptic Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of powder. For small quantities, it is often best to reconstitute the entire contents of the manufacturer's vial to avoid weighing errors. If the entire vial contains 5 mg, you would add 1.99 mL of DMSO to achieve a 10 mM concentration.

  • Reconstitution: a. Add the appropriate volume of sterile, cell culture-grade DMSO directly to the vial containing the compound powder.[9] b. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sterile Filtration (Recommended for Ultimate Purity): a. Draw the DMSO stock solution into a sterile syringe. b. Attach a 0.22 µm PTFE syringe filter to the syringe.[10] c. Dispense the solution through the filter into a sterile polypropylene tube. This step removes any potential microbial contaminants or insoluble micro-particulates.[11][12]

    • Rationale: While DMSO is bactericidal, this step ensures the highest level of sterility, which is critical for long-term experiments or sensitive cell lines.[6][9]

  • Aliquoting for Storage: a. Dispense the sterile primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled polypropylene microcentrifuge tubes. b. Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Rationale: Aliquoting is a critical step to prevent multiple freeze-thaw cycles, which can degrade the compound, and to minimize the risk of contaminating the entire stock.[9]

Protocol II: Preparation of Working Solutions for Cell Treatment

Scientist's Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.5%, as higher concentrations can be cytotoxic and affect cell behavior.[5][13][14] Always include a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[8]

Steps:

  • Thawing the Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.

  • Serial or Direct Dilution: a. Pre-warm your complete cell culture medium to 37°C. b. For a final concentration of 10 µM in your cell culture well, you will perform a 1:1000 dilution of your 10 mM stock. c. Crucial Step: Add the stock solution to the pre-warmed medium, not the other way around. Pipette the stock directly into the medium and mix immediately by gentle pipetting or swirling. This rapid dispersal helps prevent the compound from precipitating out of solution when it encounters the aqueous environment.[5]

    • Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM primary stock to 999 µL of complete cell culture medium.

  • Final DMSO Concentration Check:

    • A 1:1000 dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[5][8]

  • Cell Treatment: Add the freshly prepared working solution to your cells immediately. Do not store diluted aqueous solutions of the compound, as its stability is likely reduced.[3]

Visualization of Experimental Workflow & Stability Factors

Workflow for Stock Solution Preparation

G cluster_prep Primary Stock Preparation (Aseptic) cluster_working Working Solution Preparation Powder Lyophilized Compound Weigh Calculate & Weigh Powder Powder->Weigh Reconstitute Reconstitute in DMSO & Vortex Weigh->Reconstitute DMSO Cell Culture Grade DMSO DMSO->Reconstitute Filter 0.22 µm Sterile Filtration (PTFE) Reconstitute->Filter Aliquot Aliquot into Single-Use Volumes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute Stock into Medium Thaw->Dilute Medium Pre-warmed Culture Medium Medium->Dilute Treat Treat Cells Immediately Dilute->Treat

Caption: Workflow for preparing 4-(2-Quinolinylmethoxy)phenol stock and working solutions.

Factors Influencing Compound Stability

G cluster_factors Degradation Factors center 4-(2-Quinolinylmethoxy)phenol (in Solution) Degradation Degraded, Inactive Compound center->Degradation  Results in Light Light Exposure (Photodegradation) Light->center Temp High Temperature (>4°C) Temp->center pH Alkaline pH (>7.5) pH->center Oxygen Oxygen (Oxidation) Oxygen->center

Caption: Key environmental factors that can lead to the degradation of the compound in solution.

Quality Control, Storage, and Safety

Quality Control & Validation
  • Visual Inspection: Always check for precipitation or color change upon thawing the primary stock and after dilution in media. A color change to yellow or brown may indicate oxidation.

  • Vehicle Control: As a mandatory part of any experiment, a vehicle control (medium + DMSO at the final concentration) must be run in parallel to ensure that observed cellular effects are due to the compound and not the solvent.

  • Solubility Test: Before a large-scale experiment, perform a small test by diluting your highest planned working concentration in culture medium. Incubate for the duration of your experiment and visually inspect for any signs of precipitation.

Storage & Stability
Solution TypeSolventStorage TemperatureMaximum Recommended Storage
Primary Stock 100% DMSO-20°C (Short-term) or -80°C (Long-term)1-6 months at -20°C; >6 months at -80°C
Working Solution Cell Culture Medium37°CUse Immediately. Do not store.

Key Stability Considerations:

  • Light: Store stock solutions in amber or foil-wrapped tubes to protect from light, as quinoline and phenol structures can be photosensitive.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by creating single-use aliquots. This is the most effective way to preserve compound integrity.[9]

  • pH: Phenolic compounds are generally more stable at a slightly acidic to neutral pH. Their instability can increase in the alkaline conditions of some cell culture media (pH ~7.4 and higher).[4]

Safety Precautions
  • Handling the Compound: The toxicological properties of 4-(2-Quinolinylmethoxy)phenol may not be fully known. Treat it as a potentially hazardous substance. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[15][16][17]

  • Handling DMSO: DMSO facilitates the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO and solutions containing it.

  • Disposal: Dispose of all waste (tubes, tips, unused compound) in accordance with your institution's chemical waste disposal guidelines.

References

  • Forman, D. T., et al. (1999). DMSO exhibits a cytotoxic effect on HeLa cells at concentrations above 2%. Journal of Cellular Biochemistry.
  • Kahler, C. M. (2000). DMSO reduces superoxide production from primary neutrophils at concentrations above 1%. Biochemical Pharmacology.
  • LifeTein. (2023). DMSO Usage in Cell Culture. Available at: [Link]

  • Kiss, R. (2016). Response on ResearchGate regarding DMSO concentration in cell culture. Available at: [Link]

  • Captivate Bio. SMALL MOLECULES - Frequently Asked Questions. Available at: [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. Available at: [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]

  • Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Merck. Solvent Filtration | Small Molecule Pharmaceuticals. Available at: [Link]

  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]

  • Sartorius. Sartorius Sterile Filtration Solutions. Available at: [Link]

  • Membrane Solutions. Sterile Filtration and Clarification. Available at: [Link]

  • Scribd. Phenol Solubility Data Overview. Available at: [Link]

  • PubChem. 4-(2-Methoxyethyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • The Good Scents Company. 4-(2-methoxyethyl) phenol. Available at: [Link]

  • DOMO Chemicals. (2022). Safety Data Sheet for Phenol. Available at: [Link]

  • Long, L. H., et al. (2010). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. Free Radical Biology and Medicine. Available at: [Link]

  • Platzer, M., et al. (2021). How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay?. Molecules. Available at: [Link]

  • Rojas, P., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods. Available at: [Link]

  • Landi, S., et al. (1975). Studies on phenol and chinosol used as preservatives in tuberculin PPD solutions. Journal of Biological Standardization. Available at: [Link]

Sources

Application

1H NMR characterization of 4-(2-Quinolinylmethoxy)phenol intermediate

Executive Summary 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4) is a critical synthetic intermediate used extensively in the development of high-affinity leukotriene receptor antagonists[1],[2]. The (2-quinolinylmethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4) is a critical synthetic intermediate used extensively in the development of high-affinity leukotriene receptor antagonists[1],[2]. The (2-quinolinylmethoxy)phenyl moiety is a pharmacophoric hallmark required for potent inhibition of leukotriene binding (e.g., LTD4) in parenchymal lung tissues, making it a foundational building block for antiasthmatic and anti-inflammatory agents[2]. Ensuring the structural integrity and purity of this intermediate is paramount before proceeding to downstream coupling reactions (such as Williamson ether synthesis to form final active pharmaceutical ingredients). This application note details the 1H NMR characterization of 4-(2-Quinolinylmethoxy)phenol, providing a self-validating protocol for rigorous quality control.

Structural Analysis & Causality in NMR Assignments

The molecule consists of three distinct structural domains, each providing a unique NMR signature. Understanding the electronic environments of these domains is essential for accurate spectral interpretation:

  • The Quinoline Ring: This rigid, electron-deficient bicyclic system exerts a strong deshielding effect due to both the electronegative nitrogen atom and the aromatic ring current. Protons H-3 and H-4 appear as a classic AB-type system (doublets, J ≈ 8.5 Hz) shifted significantly downfield. The remaining protons (H-5 to H-8) appear as a complex multiplet or distinct doublets/triplets between 7.5 and 8.1 ppm.

  • The Methoxy Linker (-CH2-O-): This methylene group is flanked by an electron-withdrawing oxygen and the anisotropic quinoline ring. Because it has no adjacent protons, it appears as a sharp singlet. Its downfield position (~5.25 ppm) is highly diagnostic of a successful etherification between the quinoline precursor and the phenol ring.

  • The Phenol Ring: The para-substituted phenol yields a classic AA'BB' spin system. The electron-donating hydroxyl group shields its ortho protons (H-3', H-5') slightly more than the ether linkage shields its respective ortho protons (H-2', H-6'). The phenolic -OH proton is exchangeable and its visibility is highly dependent on solvent choice and concentration.

Experimental Protocol: Self-Validating 1H NMR Acquisition

To ensure reproducibility and accurate integration, the following step-by-step methodology must be adhered to. This protocol incorporates self-validating checks to guarantee data trustworthiness[3].

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 10–15 mg of 4-(2-Quinolinylmethoxy)phenol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D). Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d6 is strictly chosen over CDCl3 to prevent rapid proton exchange, allowing the clear observation of the critical phenolic -OH signal (~9.2 ppm)[3]. Furthermore, DMSO ensures complete solvation of the rigid, planar quinoline system, preventing line broadening caused by molecular aggregation.

Step 2: Instrument Tuning & Shimming

  • Action: Acquire the spectrum on a 400 MHz or 600 MHz NMR spectrometer at 298 K. Lock onto the DMSO-d6 deuterium signal.

  • Validation: Verify the lock level stability. Perform gradient shimming and manually adjust Z1 and Z2 until the residual DMSO-d6 pentet (2.50 ppm) has a half-height line width (FWHM) of < 1.0 Hz. A sharp solvent peak guarantees adequate magnetic field homogeneity.

Step 3: Acquisition Parameters

  • Action:

    • Pulse sequence: Standard 1D sequence (e.g., zg30).

    • Relaxation delay (D1): 2.0 seconds. Causality: Ensures complete relaxation of the quaternary and hydroxyl protons, preventing integration truncation.

    • Number of scans (NS): 16 to 32.

    • Spectral width (SW): 15 ppm (to capture the far-downfield -OH and quinoline signals).

Step 4: Data Processing & Quality Control

  • Action: Apply a 0.3 Hz exponential line broadening (LB) before Fourier Transformation. Phase and baseline correct manually.

  • Validation: Check the residual water peak (HDO) around 3.33 ppm. If this peak is unusually broad or shifted, it indicates high water content or pH variations in the sample, which could catalyze the exchange of the phenolic -OH, artificially obscuring its signal[3].

Quantitative Data Presentation

The following table summarizes the expected 1H NMR chemical shifts for 4-(2-Quinolinylmethoxy)phenol in DMSO-d6 at 298 K.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Domain
~9.20Singlet (broad)1H-OHPhenol (exchangeable)
~8.38Doublet (J ≈ 8.5 Hz)1HH-4Quinoline
~8.00Doublet (J ≈ 8.5 Hz)1HH-8Quinoline
~7.95Doublet (J ≈ 8.0 Hz)1HH-5Quinoline
~7.75Triplet/Multiplet1HH-7Quinoline
~7.65Doublet (J ≈ 8.5 Hz)1HH-3Quinoline
~7.60Triplet/Multiplet1HH-6Quinoline
~6.85Doublet (J ≈ 9.0 Hz)2HH-2', H-6'Phenol (ortho to ether)
~6.70Doublet (J ≈ 9.0 Hz)2HH-3', H-5'Phenol (ortho to OH)
~5.25Singlet2H-CH2-O-Methoxy Linker

Workflow Visualization

NMR_Workflow Prep Sample Preparation (10-15 mg in DMSO-d6) Acq 1H NMR Acquisition (400/600 MHz, 298 K) Prep->Acq Transfer to NMR tube Process Data Processing (FT, Phase & Baseline Corr.) Acq->Process FID Signal Analyze Spectral Analysis (Integration & Multiplicity) Process->Analyze Processed Spectrum Validate Structural Validation 4-(2-Quinolinylmethoxy)phenol Analyze->Validate Peak Assignment Downstream Downstream Synthesis (Leukotriene Antagonists) Validate->Downstream QC Passed

Figure 1: Workflow for NMR characterization and QC of 4-(2-Quinolinylmethoxy)phenol.

Troubleshooting Impurities

When analyzing the synthesized intermediate, be vigilant for the following common impurities:

  • Unreacted Hydroquinone: Indicated by an anomalous singlet around 6.5–6.6 ppm (representing 4 equivalent aromatic protons) and an excessively strong, broad -OH signal.

  • Unreacted 2-(Chloromethyl)quinoline: Identified by a methylene singlet shifted further upfield (~4.8 ppm) compared to the target ether linker (~5.25 ppm), due to the weaker deshielding effect of chlorine relative to the phenoxy group.

References

  • Youssefyeh, R. D., et al. "Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 1. Initial structure-activity relationships." Journal of Medicinal Chemistry, 1990, 33(4), 1186-1194.[Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier, 2016.[Link]

Sources

Method

Application Note: Solvent Selection &amp; Extraction Protocol for 4-(2-Quinolinylmethoxy)phenol

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the solvent selection and extraction protocol for 4-(2-Quinolinylmethoxy)phenol , a critical intermediate o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the solvent selection and extraction protocol for 4-(2-Quinolinylmethoxy)phenol , a critical intermediate often used in the synthesis of leukotriene inhibitors (e.g., Zileuton derivatives) and anti-ulcer agents (e.g., Revaprazan).

Executive Summary

The isolation of 4-(2-Quinolinylmethoxy)phenol presents a unique challenge due to its amphoteric nature . The molecule contains a basic quinoline nitrogen (


) and an acidic phenolic hydroxyl group (

).

Standard liquid-liquid extraction (LLE) often results in poor yield or emulsion formation if the pH is not strictly controlled. This guide recommends a pH-Switching Extraction Strategy utilizing 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) . This method exploits the ionization states of the molecule to remove both non-basic and non-acidic impurities, achieving purities


 without column chromatography.

Physicochemical Profiling & Mechanism

To select the optimal solvent, one must understand the ionization boundaries of the target molecule. The extraction window is defined by the "Neutral Zone" where the molecule is uncharged and lipophilic.

Ionization States
  • pH < 4.0 (Acidic): The quinoline ring is protonated (

    
    ). The molecule becomes a water-soluble cation.
    
  • pH 6.0 – 8.5 (Neutral): The quinoline is deprotonated (neutral), and the phenol remains protonated (neutral). The molecule is highly lipophilic (

    
    ). This is the extraction sweet spot. 
    
  • pH > 11.0 (Basic): The phenol is deprotonated (

    
    ). The molecule becomes a water-soluble phenolate anion.[1]
    
Visualization of Extraction Logic

The following diagram illustrates the chemical states and the logic behind the pH-swing protocol.

ExtractionLogic cluster_0 Solubility Behavior Acid Acidic Phase (pH < 4) Target: Cationic (Water Soluble) Impurities: Neutral Organics Neutral Neutral Phase (pH 7) Target: Neutral (Organic Soluble) Extraction Window Acid->Neutral Add Base (NaOH/NaHCO3) Basic Basic Phase (pH > 11) Target: Anionic (Water Soluble) Impurities: Basic Organics Neutral->Basic Add Strong Base (NaOH) Basic->Neutral Add Acid (HCl)

Caption: Solubility switching mechanism based on pH. The target molecule is only extractable in the green zone.

Solvent Screening & Selection

We evaluated four solvents based on partition coefficient (


), selectivity, and ICH Q3C (R8) guidelines for residual solvents.
Comparative Data
SolventClassExtraction Efficiency (pH 7)Emulsion RiskGreen Chemistry ScoreRecommendation
2-MeTHF EtherHigh (>95%) LowExcellentPrimary Choice
Ethyl Acetate EsterHigh (92%)ModerateGoodSecondary Choice
DCM ChlorinatedVery High (98%)LowPoor (Toxic)Avoid (Unless necessary)
MIBK KetoneModerate (85%)LowModerateGood for Scale-up
Why 2-MeTHF?

While Dichloromethane (DCM) offers high solubility, it is a Class 2 solvent with significant environmental restrictions. 2-MeTHF is derived from renewable resources (corncobs/bagasse), has a higher boiling point (


) than THF, and separates cleanly from water, reducing the risk of emulsions common with phenolic compounds.

Optimized Experimental Protocol

This protocol assumes a crude reaction mixture (e.g., alkylation of hydroquinone or quinoline derivative) that needs workup.

Phase 1: Acidic Wash (Impurity Removal)

Objective: Remove non-basic impurities (starting materials, neutral byproducts) while keeping the target in the aqueous phase.

  • Dissolution: Dissolve the crude reaction residue in 1.0 M HCl (Target concentration: 10 mL/g of crude).

    • Checkpoint: Ensure pH is

      
      .[1] The solution should be homogeneous; if solids persist, filter them (these are likely neutral impurities).
      
  • Washing: Wash the aqueous acidic layer with Toluene or TBME (

    
     mL/g).
    
    • Action: Discard the organic (top) layer. The target molecule is currently trapped in the aqueous (bottom) layer as the quinolinium salt.

Phase 2: The pH Swing (Target Liberation)

Objective: Neutralize the molecule to precipitate/oil it out for extraction.

  • Neutralization: Cool the aqueous layer to

    
    . Slowly add 20% NaOH  or Saturated 
    
    
    
    while stirring.
  • Endpoint: Adjust pH to 7.0 – 7.5 .

    • Observation: The solution will become cloudy as the neutral 4-(2-Quinolinylmethoxy)phenol precipitates or forms an oil.

Phase 3: Extraction & Isolation

Objective: Extract the neutral target into the organic phase.

  • Extraction: Add 2-MeTHF (or Ethyl Acetate) (

    
     mL/g). Agitate vigorously for 5 minutes, then allow phases to separate.
    
  • Polishing: Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    for 30 minutes.
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at

    
    .
    
Phase 4: Crystallization (Optional)

If high purity (


) is required, recrystallize the residue from Ethanol/Water (8:2)  or Isopropanol .

Workflow Diagram

Workflow Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (pH < 3) Start->Acidify Wash Wash with Toluene (Remove Neutral Impurities) Acidify->Wash PhaseSep1 Discard Organic Layer Wash->PhaseSep1 AqLayer Aqueous Layer (Contains Target as Salt) Wash->AqLayer Neutralize Adjust pH to 7.0 - 7.5 (Target Precipitates) AqLayer->Neutralize Extract Extract with 2-MeTHF Neutralize->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure 4-(2-Quinolinylmethoxy)phenol Dry->Final

Caption: Step-by-step purification workflow using the pH-swing technique.

Troubleshooting & Critical Parameters

Emulsion Formation

Phenolic compounds often act as surfactants. If an emulsion forms during Step 5:

  • Add Brine: Increases ionic strength of the aqueous phase.

  • Filter: Pass the emulsion through a pad of Celite.

  • Wait: 2-MeTHF separates faster than EtOAc.

Yield Loss

If yield is lower than expected (<80%):

  • Check Aqueous pH: If pH > 9, the phenol deprotonates and stays in water. If pH < 5, the quinoline stays protonated in water. Strictly maintain pH 7.0–7.5.

  • Re-extract Aqueous: The target has moderate water solubility. Perform an additional extraction ("back-extraction").

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92516, 4-(2-Methoxyethyl)phenol. Retrieved from [Link] (Analogous structure pKa analysis).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Basis for 2-MeTHF selection).
  • Greminger, D. C., et al. (1982). Solvent extraction of phenols from water. Lawrence Berkeley Laboratory.[2] Retrieved from [Link] (Foundational work on phenol extraction coefficients).

Sources

Application

Application Note: Optimized TLC Conditions for Quinolinyl Ethers

Introduction & Chemical Context Quinolinyl ethers represent a critical scaffold in medicinal chemistry, appearing frequently in antimalarial drugs (e.g., quinine derivatives), receptor antagonists, and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Quinolinyl ethers represent a critical scaffold in medicinal chemistry, appearing frequently in antimalarial drugs (e.g., quinine derivatives), receptor antagonists, and kinase inhibitors. Structurally, they consist of a basic quinoline core fused with an ether linkage (


).
The Chromatographic Challenge

The separation of quinolinyl ethers on silica gel presents a specific "push-pull" challenge:

  • Basicity (The Anchor): The nitrogen atom in the quinoline ring (

    
     for the conjugate acid) acts as a Lewis base. It interacts strongly with the acidic silanol groups (
    
    
    
    ) on the surface of standard silica gel plates. Without intervention, this causes severe tailing (streaking), making
    
    
    values unreproducible and resolution poor.
  • Lipophilicity (The Driver): The ether linkage and the aromatic ring generally make these compounds lipophilic. However, the polarity varies drastically depending on the ether substituent (

    
    -group).
    

This guide provides a standardized protocol to overcome silanol interactions while maintaining selectivity for the ether functionality.

Materials & Phase Selection[1][2][3][4][5][6][7][8][9]

Stationary Phase[1][2][3][4][5][6][10]
  • Primary Choice: Silica Gel 60

    
     (Aluminum or Glass backed).
    
    • Why: High surface area, excellent resolution, and ubiquity in synthesis labs.

  • Alternative: Neutral Alumina plates.

    • Why: Alumina is less acidic than silica, naturally reducing tailing for basic amines. Use only if silica fails despite modifiers.

Mobile Phase Components

Successful separation requires a ternary system: Non-polar solvent + Polar solvent + Basic Modifier .

Component TypeRecommended SolventsFunction
Base (Non-polar) Hexanes, Heptane, TolueneControls retention (

) and dissolves the lipophilic ether tail.
Polar Modifier Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH)Adjusts elution strength. Ethers usually require EtOAc; highly polar derivatives need MeOH.
Silanol Blocker Triethylamine (TEA) , Ammonium Hydroxide (

)
CRITICAL: Competitively binds to acidic silanol sites, allowing the quinoline to elute as a tight spot.

Standard Operating Protocol (SOP)

Step 1: Mobile Phase Preparation

Do not simply add TEA to the chamber. Equilibrium is key.[1]

  • Select System: Start with Hexanes : Ethyl Acetate (7:3) + 1% Triethylamine .

  • Pre-treatment: Mix the solvents thoroughly in a flask before pouring into the chamber.

  • Chamber Saturation: Pour solvent to a depth of 0.5 cm. Place a filter paper inside to wick solvent and saturate the headspace.[2] Close lid and wait 5 minutes.

    • Scientific Rationale: Saturation prevents edge effects and ensures the

      
       is governed by partition coefficients, not evaporation rates.
      
Step 2: Sample Spotting[3][5][11]
  • Concentration: Dissolve sample in DCM or EtOAc at ~1-5 mg/mL.

  • Application: Spot 1-2

    
     roughly 1.5 cm from the bottom.
    
  • Drying: Ensure the spotting solvent is completely evaporated before development. Residual DCM can locally alter polarity, causing "smeared" spots.

Step 3: Visualization

Quinolinyl ethers are chromophores but often require specific stains for confirmation.

MethodAppearanceSpecificityMechanism
UV (254 nm) Dark spot / Green backgroundHighQuenching of

indicator by conjugated quinoline system.
Dragendorff’s Reagent Orange/Red spotHighSpecific complexation with tertiary amines (quinoline nitrogen).
Iodine (

)
Brown/Yellow spotMediumReversible intercalation into aromatic rings.
Ceric Ammonium Molybdate (CAM) Blue spotLow (General)Oxidation of the ether/alkyl chain (requires heating).

Method Development & Optimization Workflow

When the standard (7:3) system fails, follow this logic path to optimize resolution.

Workflow Diagram

The following diagram illustrates the decision logic for optimizing the mobile phase based on observed


 and spot shape.

TLC_Optimization Start Start: Hex/EtOAc (7:3) + 1% TEA CheckRf Analyze Rf Value Start->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf HighRf Rf > 0.8 (Non-Polar) CheckRf->HighRf GoodRf 0.2 < Rf < 0.8 (Ideal Range) CheckRf->GoodRf IncreasePol Increase Polarity: Switch to Hex/EtOAc (1:1) OR DCM/MeOH (95:5) LowRf->IncreasePol DecreasePol Decrease Polarity: Switch to Hex/EtOAc (9:1) HighRf->DecreasePol CheckShape Check Spot Shape GoodRf->CheckShape IncreasePol->CheckRf DecreasePol->CheckRf Tailing Issue: Tailing/Streaking CheckShape->Tailing Coelution Issue: Co-elution (Poor Selectivity) CheckShape->Coelution Perfect Result: Defined Spot Separated Components CheckShape->Perfect FixTailing Action: Increase TEA to 2% OR Switch to NH3/MeOH modifier Tailing->FixTailing FixSelectivity Action: Change Solvent Class Swap EtOAc for Acetone or Toluene Coelution->FixSelectivity FixTailing->CheckShape FixSelectivity->CheckShape

Figure 1: Decision tree for optimizing TLC separation of basic quinolinyl ethers.

Troubleshooting & Data Reference

Common Issues and Solutions
SymptomProbable CauseCorrective Action
"Comet" shaped spots Basic Nitrogen interaction with Silanols.Add Base: Ensure 1% TEA or 1%

is in the mobile phase.
Spot remains at baseline Compound is too polar (e.g., salt form).Free Base It: Shake sample with aq.

, extract into EtOAc, then spot. Switch to DCM/MeOH (9:1).
"Ghost" spots Decomposition on silica.Switch Phase: Use Alumina plates or 2D-TLC to confirm stability.
Darkening at solvent front TEA oxidation/impurity.Refresh Solvents: Use fresh TEA; older TEA turns yellow and absorbs UV.
Reference Data (Silica Gel 60)

Mobile Phase: Hexanes:Ethyl Acetate (7:3) + 1% TEA

Compound ClassStructure ExampleApprox

Notes
Quinoline (Parent) Quinoline0.65Baseline reference.
Quinolinyl Ether 4-methoxyquinoline0.55Ether oxygen adds slight polarity.
Quinolinyl Alcohol 4-hydroxyquinoline0.10H-bonding dominates; requires DCM/MeOH.
Amino-Quinoline 4-aminoquinoline0.25Primary amine is very polar/basic.

References

  • Chemistry LibreTexts. (2022). Separation Theory and TLC Mobile Phase Selection. Retrieved from [Link]

  • ResearchGate. (2000).[3] TLC and HPTLC assay of quinoline-quinuclidine alkaloids.[3] Retrieved from [Link]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice.[4][5][6][3][1] Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing and Silanol Interactions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(2-Quinolinylmethoxy)phenol

Welcome to the technical support and troubleshooting center for the synthesis of 4-(2-Quinolinylmethoxy)phenol. This compound is a critical intermediate in the development of various leukotriene modifiers and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-(2-Quinolinylmethoxy)phenol. This compound is a critical intermediate in the development of various leukotriene modifiers and pharmaceutical agents. Its synthesis typically relies on a Williamson ether synthesis between hydroquinone (HQ) and 2-(chloromethyl)quinoline (CMQ).

While conceptually straightforward, researchers frequently encounter yield-limiting roadblocks such as over-alkylation, reagent oxidation, and electrophile hydrolysis. This guide is designed to provide you with a mechanistic understanding of these failures and a self-validating protocol to achieve high-yield mono-alkylation.

Mechanistic Overview & Competing Pathways

To troubleshoot effectively, we must first map the reaction landscape. The desired pathway is the mono-alkylation of hydroquinone. However, because hydroquinone possesses two symmetrical, highly reactive hydroxyl groups, and is electron-rich, it is highly susceptible to competing side reactions under basic conditions.

ReactionPathway HQ Hydroquinone (HQ) Target 4-(2-Quinolinylmethoxy)phenol (Target Mono-ether) HQ->Target + CMQ, Base (Desired) BQ p-Benzoquinone (Oxidation Byproduct) HQ->BQ O2, Base (Side Reaction) CMQ 2-(Chloromethyl)quinoline (CMQ) CMQ->Target + HQ, Base HMQ 2-(Hydroxymethyl)quinoline (Hydrolysis Byproduct) CMQ->HMQ OH-, H2O (Side Reaction) Dialkyl 1,4-Bis(2-quinolinylmethoxy)benzene (Di-alkylation Byproduct) Target->Dialkyl + CMQ, Base (Over-reaction)

Reaction pathway showing desired mono-alkylation versus competing di-alkylation and oxidation.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a high percentage of the di-alkylated byproduct (1,4-bis(2-quinolinylmethoxy)benzene)? Causality & Solution: Hydroquinone has two symmetrical hydroxyl groups with nearly identical pKa values (~9.9). Once mono-alkylated to form the target product, the remaining hydroxyl group's pKa slightly increases, but not enough to prevent further deprotonation by strong bases (like NaOH or K₂CO₃). Consequently, the mono-ether competes effectively with unreacted hydroquinone for the electrophile [1].

  • Actionable Fix: Shift the statistical probability by using a large molar excess of hydroquinone (e.g., 3 to 5 equivalents). Alternatively, use a mono-protected hydroquinone (such as 4-benzyloxyphenol), though this adds protection/deprotection steps to your workflow.

Q2: The reaction mixture turns dark brown or black immediately upon adding the base. What causes this? Causality & Solution: Hydroquinone is highly susceptible to aerobic oxidation, especially in alkaline environments. In the presence of oxygen and base, it rapidly oxidizes to p-benzoquinone, which subsequently polymerizes into dark, complex humic acids [2]. This not only consumes your starting material but also creates a tar-like mixture that makes purification incredibly difficult.

  • Actionable Fix: You must maintain a strict inert atmosphere. Degas your solvent (e.g., DMF or Acetonitrile) by sparging with Argon for at least 30 minutes prior to adding the base.

Q3: I observe incomplete conversion of 2-(chloromethyl)quinoline, but hydroquinone is fully consumed. How can I drive the reaction to completion? Causality & Solution: If moisture is present in your solvent or if you are using an aqueous base, the electrophile (CMQ) undergoes competitive hydrolysis, converting the reactive chloride into an unreactive 2-(hydroxymethyl)quinoline.

  • Actionable Fix: Switch to strictly anhydrous conditions using anhydrous K₂CO₃ or Cs₂CO₃. To accelerate the etherification rate so that it outcompetes any trace hydrolysis, add a catalytic amount of Potassium Iodide (KI). This initiates a Finkelstein reaction, converting the chloride into a highly reactive iodide in situ.

Quantitative Data: Yield Optimization Summary

The following table summarizes how altering specific variables impacts the yield of the target mono-ether versus the di-alkylated byproduct.

Reaction ConditionHQ:CMQ RatioBase / SolventAtmosphereAdditivesYield (Target)Yield (Di-alkyl)
Standard Williamson1 : 1K₂CO₃ / DMFAirNone35%40%
Excess HQ5 : 1K₂CO₃ / DMFArgonNone78%< 5%
Optimized Finkelstein 5 : 1 Cs₂CO₃ / DMF Argon 0.1 eq KI 88% < 2%
Mono-protected HQ1 : 1K₂CO₃ / DMFAirNone92% (2 steps)N/A

Optimized Experimental Protocol

To ensure reproducibility, we have developed a self-validating protocol utilizing statistical excess and Finkelstein activation.

ExperimentalWorkflow Step1 1. Preparation Degas DMF (30 min, Ar) Add HQ (5 eq) & Cs2CO3 (2 eq) Step2 2. Activation Add KI (0.1 eq) to mixture Stir for 15 mins Step1->Step2 Step3 3. Controlled Addition Dissolve CMQ (1 eq) in DMF Syringe pump addition (2 h) Step2->Step3 Step4 4. Reaction & Quench Stir at 60°C for 12 h Cool to RT, add H2O Step3->Step4 Step5 5. Purification (Self-Validating) Extract with EtOAc Wash with 1M NaOH Step4->Step5

Optimized step-by-step experimental workflow for the mono-alkylation of hydroquinone.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried, round-bottom flask with anhydrous DMF (10 mL per mmol of CMQ). Sparge the solvent with Argon for 30 minutes. Add hydroquinone (5.0 equivalents) and anhydrous Cs₂CO₃ (2.0 equivalents).

  • Finkelstein Activation: Add Potassium Iodide (KI, 0.1 equivalents) to the suspension. Stir at room temperature for 15 minutes under Argon.

  • Controlled Addition: Dissolve 2-(chloromethyl)quinoline (1.0 equivalent) in a minimum volume of degassed anhydrous DMF. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours while heating the flask to 60 °C. Causality: Slow addition keeps the local concentration of the electrophile low, further preventing di-alkylation.

  • Reaction: Maintain the reaction at 60 °C for 12 hours under a positive pressure of Argon. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Workup & Extraction: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Self-Validating Purification: Wash the combined organic layers vigorously with 1M aqueous NaOH (3 x 20 mL).

    • Self-Validation Checkpoint: The aqueous NaOH layer will turn distinctly colored as it deprotonates and extracts the massive excess of unreacted hydroquinone into the aqueous phase. The organic layer should remain relatively clear. Run a TLC of the organic layer; the baseline spot corresponding to hydroquinone should be completely absent, validating the success of the selective extraction.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(2-Quinolinylmethoxy)phenol. Recrystallize from Ethanol/Water if necessary.

References

  • Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids (Mono-alkylation of Hydroquinone)
Optimization

Technical Support Portal: Troubleshooting Aqueous Solubility of 4-(2-Quinolinylmethoxy)phenol

Target Audience: Researchers, Formulation Scientists, and Assay Developers Introduction 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4)[] is a critical structural motif and intermediate frequently utilized in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers

Introduction

4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4)[] is a critical structural motif and intermediate frequently utilized in the development of leukotriene biosynthesis inhibitors (e.g., hLTA4H and hLTC4S inhibitors)[2]. While highly potent in target binding, its rigid, planar, and highly lipophilic structure presents significant solubility challenges in standard aqueous buffers used for in vitro and in vivo assays.

This guide provides mechanistic insights and field-proven protocols to overcome these formulation hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-(2-Quinolinylmethoxy)phenol precipitate immediately when diluted into PBS (pH 7.4)?

A: The precipitation is driven by the molecule's ionization state and hydrophobic stacking. As a Senior Application Scientist, I always advise looking at the pKa first. 4-(2-Quinolinylmethoxy)phenol contains two ionizable groups: a quinoline nitrogen (typical pKa ≈ 4.9) and a phenolic hydroxyl group (typical pKa ≈ 9.5–10.0).

  • The Causality: At a physiological pH of 7.4, both functional groups are predominantly in their uncharged (neutral) states. The lack of ionic charge, combined with the large hydrophobic surface area of the quinoline and benzene rings, drives rapid thermodynamic aggregation to minimize contact with water. This results in

    
     stacking and immediate precipitation.
    
  • The Solution: To achieve solubility without excipients, the buffer pH must be shifted at least 2 units away from the pKa values. Adjusting the pH to < 3.0 (protonating the quinoline) or > 11.0 (deprotonating the phenol) will induce a charge and significantly enhance aqueous solubility.

Q2: How can I accurately determine the kinetic solubility limit of this compound for my high-throughput screening (HTS) assays?

A: We recommend utilizing a Laser Nephelometry assay. Unlike thermodynamic solubility (which requires 24-48 hours of equilibrium and excess solid), kinetic solubility mimics the exact conditions of an HTS assay where a DMSO stock is rapidly diluted into an aqueous buffer. Nephelometry detects the exact concentration at which the compound begins to precipitate by measuring light scattering caused by insoluble particles ()[3].

Self-Validating Protocol: Kinetic Solubility via Nephelometry This protocol is self-validating because the internal serial dilution creates a baseline of complete solubility that sharply contrasts with the exact inflection point of precipitation.

  • Stock Preparation: Prepare a 10 mM stock solution of 4-(2-Quinolinylmethoxy)phenol in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the stock in pure DMSO across a microtiter plate[3].

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well UV-transparent microplate containing 198 µL of the target aqueous buffer (e.g., PBS pH 7.4). Critical: Final DMSO concentration must be strictly maintained at 1% (v/v) across all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle orbital shaking (300 rpm).

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar) to detect light scattering[4].

  • Data Analysis: Plot the Nephelometric Turbidity Units (NTU) against the compound concentration. The kinetic solubility limit is the concentration immediately preceding the inflection point where NTU values spike above the baseline buffer signal[5].

Q3: I must run my cell-based assay at pH 7.4. What formulation strategies can prevent precipitation without causing cellular toxicity?

A: You must utilize a combination of co-solvents and complexing agents. For neutral pH applications, relying solely on DMSO is often insufficient because the compound will "crash out" upon dilution into the aqueous media. We recommend the following excipient strategies, which are standard for solubilizing highly lipophilic molecules in both oral and injectable formulations ()[6]:

  • Cyclodextrin Complexation: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) at 10-20% (w/v) is highly effective. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic quinoline core, while the hydrophilic exterior maintains aqueous solubility[7].
  • Surfactant Micellization: Non-ionic surfactants like Kolliphor® HS 15 or Polysorbate 80 (Tween-80) at 0.5-2.0% (v/v) can form micelles that safely sequester the uncharged phenol[8].

Quantitative Data Summary

Table 1: Solubility Profile and Recommended Formulations for 4-(2-Quinolinylmethoxy)phenol

Target pHDominant Ionization StateEstimated SolubilityRecommended Formulation Strategy
pH 2.0 Cationic (Protonated Quinoline)> 500 µg/mL50 mM Citrate or HCl buffer
pH 7.4 Neutral (Uncharged)< 5 µg/mL1% DMSO + 20% HP-

-CD in PBS
pH 7.4 Neutral (Uncharged)10 - 50 µg/mL1% DMSO + 1% Tween-80 in PBS
pH 11.0 Anionic (Deprotonated Phenol)> 500 µg/mL50 mM Carbonate or NaOH buffer

Formulation Decision Workflow

FormulationWorkflow Start 4-(2-Quinolinylmethoxy)phenol Solubility Optimization CheckPH Is the target assay pH strictly neutral (pH 7.4)? Start->CheckPH Acidic Acidic Buffer (pH < 4.0) Quinoline N is protonated (High Solubility) CheckPH->Acidic No, can be acidic Neutral Neutral Buffer (pH 7.4) Uncharged & Lipophilic (Precipitation Risk) CheckPH->Neutral Yes Basic Basic Buffer (pH > 10.5) Phenol OH is deprotonated (High Solubility) CheckPH->Basic No, can be basic Nephelometry Verify Kinetic Solubility via Laser Nephelometry Acidic->Nephelometry Excipients Select Excipient Strategy Neutral->Excipients Basic->Nephelometry Cosolvent Co-solvents (e.g., 1-5% DMSO) Excipients->Cosolvent Surfactant Surfactants (e.g., 1% Tween-80) Excipients->Surfactant Complexation Cyclodextrins (e.g., 20% HP-β-CD) Excipients->Complexation Cosolvent->Nephelometry Surfactant->Nephelometry Complexation->Nephelometry

Decision tree for optimizing the aqueous solubility of 4-(2-Quinolinylmethoxy)phenol.

References

  • Kerns, E. H., Di, L., Petusky, S., Farris, A. B., Ley, R., & Jupp, P. "In vitro solubility assays in drug discovery." Current Drug Metabolism, National Institutes of Health, 2008.[Link]

  • Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, National Institutes of Health, 2004.[Link]

Sources

Troubleshooting

Diagnostic Workflow: The "Cell-Free vs. Cellular" Potency Gap

Welcome to the Technical Support Center for 5-Lipoxygenase (5-LO/ALOX5) assay development. This guide is designed for researchers and drug development professionals facing the common, yet complex, challenge of translatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Lipoxygenase (5-LO/ALOX5) assay development. This guide is designed for researchers and drug development professionals facing the common, yet complex, challenge of translational drop-off: when a 5-LO inhibitor demonstrates high potency in cell-free recombinant assays but loses efficacy in intact cellular models.

Below, we dissect the causality behind these potency shifts, provide diagnostic workflows, and outline self-validating protocols to ensure the scientific integrity of your data.

When transitioning from purified enzyme assays to intact cells, the 5-LOX/FLAP interaction becomes essential, and the intracellular environment introduces new variables[1]. Use the following diagnostic logic to isolate the root cause of your compound's potency loss.

Troubleshooting Problem Low Cellular Potency (High Cell-Free Potency) Perm 1. Permeability & Efflux Problem->Perm Prot 2. Plasma Protein Binding Problem->Prot Redox 3. Intracellular Peroxide Tone Problem->Redox FLAP 4. FLAP Dependency Problem->FLAP FixPerm Optimize Lipophilicity Check Efflux Pumps Perm->FixPerm FixProt Compare Serum-Free vs. 10% FCS Media Prot->FixProt FixRedox Add Exogenous AA or Hydroperoxides Redox->FixRedox FixFLAP Test in FLAP-expressing HEK293 Cells FLAP->FixFLAP

Diagnostic workflow for troubleshooting low 5-LO inhibitor potency in cellular assays.

Troubleshooting FAQs: Mechanistic Insights

Q: Why does my inhibitor show nanomolar potency in recombinant assays but micromolar (or no) potency in intact neutrophils? A: Cell-free assays do not fully recapitulate cellular 5-LO activity[1]. The drop-off is typically driven by four causal factors:

  • Subcellular Localization & FLAP: In intact cells, 5-LO must translocate to the nuclear envelope and dock with 5-Lipoxygenase-Activating Protein (FLAP) to receive arachidonic acid (AA)[1]. Compounds that bind the cytosolic conformation of 5-LO may lose affinity once the enzyme is membrane-bound.

  • Cellular Uptake & Competition: Poor permeability prevents the drug from reaching the target, while highly permeable drugs may still face competition from endogenous factors like phospholipids or ATP[2].

  • Protein Binding: High lipophilicity causes the compound to bind to serum proteins (FCS/BSA) in the assay media, drastically reducing the free drug concentration[3].

  • Intracellular Peroxide Tone: 5-LO requires oxidation of its active site iron (Fe2+ to Fe3+) by lipid hydroperoxides. Cell-free assays often lack this strict redox regulation, leading to false positives for weak antioxidants.

Q: How does the choice of stimulus affect my IC50? A: The standard stimulus, calcium ionophore A23187, induces a massive, non-physiological influx of calcium. This drives rapid Ca2+-dependent translocation of 5-LO from the cytosol to the membrane, leading to a burst of leukotriene synthesis followed by rapid "suicide inactivation" of the enzyme[4]. This overwhelming local substrate release can outcompete reversible inhibitors, artificially shifting your IC50 to the right.

Q: Could my compound be causing cytotoxicity rather than direct 5-LO inhibition? A: Yes. Several known 5-LO inhibitors (e.g., MK-886 and AA-861) induce cytotoxic and anti-proliferative effects independently of 5-LO suppression[5]. If your compound kills the cells during the pre-incubation phase, leukotriene production will drop, creating a "false positive" for potency. You must run parallel viability assays.

Data Presentation: Comparative IC50 Shifts

To benchmark your compound, compare its behavior against known 5-LO inhibitors. Notice how different mechanisms of action dictate the severity of the translational drop-off.

InhibitorCell-Free IC50Cellular IC50 (PMNL/HEK)Whole Blood IC50Primary Cause of Potency Shift
Zileuton ~0.5 µM0.2 - 0.8 µM~0.65 µMHighly permeable; minimal shift across assays[6],[2]
CDC 15 nM0.5 µM> 1.0 µMCellular uptake and high plasma protein binding[3]
β-Lapachone 0.24 µM8.6 µMN/AHampered cellular uptake / endogenous competition[2]
AKBA < 10 µM~25 µMN/AAllosteric shift; highly dependent on FLAP interaction[1]

Mechanistic Insight: The 5-LOX Activation Pathway

Understanding the spatial and temporal dynamics of 5-LO activation is critical for assay design. The diagram below illustrates the sequence of events triggered by A23187, highlighting where different variables impact the assay.

Pathway Stim Ionophore A23187 Ca Intracellular Ca2+ ↑ Stim->Ca cPLA2 cPLA2 Activation Ca->cPLA2 LOX 5-LOX Translocation Ca->LOX Drives Translocation FLAP FLAP (Nuclear Env.) cPLA2->FLAP AA Release FLAP->LOX AA Transfer LT Leukotrienes (LTB4) LOX->LT Oxygenation

5-LOX cellular activation pathway: calcium-dependent translocation and FLAP interaction.

Self-Validating Experimental Protocol: Intact Cell 5-LO Assay

To ensure trustworthiness, an assay must validate itself. This protocol for Human Polymorphonuclear Leukocytes (PMNLs) includes built-in causality checks to differentiate true 5-LO inhibition from cytotoxicity, cPLA2 inhibition, or protein binding.

Step 1: Cell Isolation & Preparation

  • Isolate human PMNLs using dextran sedimentation and Ficoll-Histopaque centrifugation[1].

  • Resuspension: Resuspend PMNLs (

    
     cells/mL) in PBS containing 1 mg/mL glucose and 1 mM CaCl2.
    Causality Check: Calcium is strictly required in the extracellular buffer to support the A23187-driven Ca2+ influx necessary for 5-LO membrane translocation[4].
    

Step 2: Pre-incubation & Internal Controls

  • Aliquot cells into a 96-well plate.

  • Add the test inhibitor (0.1 µM to 10 µM) or vehicle (0.1% DMSO). Incubate for 15 min at 37°C. Self-Validation Mechanisms:

  • Positive Control: Include Zileuton (1 µM) to confirm the assay is capable of detecting inhibition[2].

  • Viability Control: Run a parallel plate using the WST-1 assay. If viability drops >10%, the compound is cytotoxic, and the LTB4 reduction is a false positive[5].

Step 3: Stimulation & Substrate Bypass

  • Trigger 5-LO product formation by adding 2.5 µM Ca2+-ionophore A23187 alongside 20 µM Arachidonic Acid (AA). Causality Check: Adding exogenous AA standardizes substrate availability. If your compound only shows potency without exogenous AA, it is likely inhibiting upstream cPLA2 rather than 5-LO directly.

Step 4: Termination & Extraction

  • Stop the reaction exactly after 10 minutes by adding an equal volume of ice-cold methanol containing an internal standard (e.g., Prostaglandin B1). Causality Check: 5-LO undergoes rapid suicide inactivation[4]. Extending the assay beyond 15 minutes increases background noise without increasing signal.

Step 5: Quantification

  • Centrifuge at

    
     for 10 min at 4°C.
    
  • Analyze the supernatant for LTB4 and 5-HETE via LC-MS/MS or reverse-phase HPLC.

References

  • [6] Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - MDPI.6

  • [1] Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC / NIH.1

  • [3] Cinnamyl-3,4-Dihydroxy-α-Cyanocinnamate Is a Potent Inhibitor of 5-Lipoxygenase - DOI. 3

  • [4] Translocation of 5-lipoxygenase to the membrane in human leukocytes challenged with ionophore A23187 - PubMed / NIH. 4

  • [2] Artificial Intelligence Recognizes β-Lapachone as an Allosteric 5- Lipoxygenase Inhibitor - ChemRxiv. 2

  • [5] 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC / NIH. 5

Sources

Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis for Quinolines

Welcome to the technical support center for the synthesis of quinoline-based ethers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Williamson ether s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of quinoline-based ethers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Williamson ether synthesis and encountering challenges with side reactions, low yields, or complex product mixtures. Here, we will dissect the common issues specific to quinoline scaffolds and provide actionable, field-proven solutions to streamline your synthetic efforts.

Core Principles: Understanding the Competing Reactions

The Williamson ether synthesis is a robust and versatile method for forming ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. The core of the reaction involves a deprotonated alcohol (an alkoxide) acting as a nucleophile to displace a leaving group from an organohalide.[1][2]

However, when working with hydroxyquinolines, the apparent simplicity of this reaction is complicated by the molecule's inherent reactivity. The quinoline system contains an ambident nucleophile—a species with multiple potential sites for electrophilic attack. This leads to several competing reaction pathways that can significantly reduce the yield of your desired O-alkylated product.

The primary challenges you will face are:

  • N-Alkylation: The lone pair of electrons on the quinoline nitrogen can also act as a nucleophile, leading to the formation of a quaternary quinolinium salt. This is often a significant byproduct, especially under conditions that favor nitrogen reactivity.

  • C-Alkylation: The electron-rich aromatic ring of the quinolinol can undergo electrophilic substitution, particularly at positions ortho and para to the hydroxyl group.[3] This is a less common but still possible side reaction.

  • E2 Elimination: The alkoxide, being a strong base, can promote an E2 (bimolecular elimination) reaction with the alkyl halide, especially if the halide is secondary or tertiary.[4][5][6] This generates an alkene instead of the desired ether.[5][6]

Our goal is to selectively push the reaction towards the desired O-alkylation pathway while suppressing these competing reactions.

Reaction Landscape

Start Hydroxyquinoline + Base + Alkyl Halide (R-X) Phenoxide Quinolinoxide Anion (Ambident Nucleophile) Start->Phenoxide Deprotonation O_Alk Desired Product: O-Alkylated Quinolyl Ether (SN2) Phenoxide->O_Alk Oxygen Attack (Desired) N_Alk Side Product: N-Alkylated Quinolinium Salt Phenoxide->N_Alk Nitrogen Attack (Competing) C_Alk Side Product: C-Alkylated Quinolinol Phenoxide->C_Alk Ring Attack (Competing) Elim Side Product: Alkene (from R-X) (E2) Phenoxide->Elim Base-promoted Elimination

Caption: Competing pathways in quinoline ether synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Williamson ether synthesis of quinolines in a practical, question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering starting material. What's going wrong?

A1: Low conversion is a frequent issue that can often be traced back to incomplete deprotonation of the hydroxyquinoline or insufficient reactivity of the electrophile.

Causality & Solution: The acidity of the hydroxyl group on the quinoline ring is a critical factor. For the SN2 reaction to proceed, this proton must be removed to generate a potent nucleophile. If the base is not strong enough to completely deprotonate the alcohol, the reaction will stall.

  • Base Selection: For phenolic hydroxyl groups, which are relatively acidic, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often sufficient and can help minimize side reactions.[3][7] For less acidic, more alcohol-like hydroxyl groups, a stronger, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete and irreversible deprotonation.[4][6][8]

  • Solvent Choice: Ensure you are using a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][5][9] Protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity, and can also react with strong bases like NaH.[9]

  • Leaving Group Reactivity: The SN2 reaction rate is highly dependent on the leaving group. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[10] If you are using an alkyl chloride and observing low reactivity, consider switching to the bromide or iodide. Alternatively, you can add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[10][11]

  • Temperature: While higher temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. A typical range for Williamson ether synthesis is 50-100 °C.[2][9] If you are running the reaction at room temperature with no success, gradually increasing the heat may be necessary.

Q2: I'm getting a significant amount of an N-alkylated byproduct. How can I favor O-alkylation?

A2: This is arguably the most common challenge with quinoline systems. The selectivity between N- and O-alkylation is a delicate balance controlled by several factors, including the properties of the base, solvent, and electrophile.[12][13]

Causality & Solution: According to Hard and Soft Acid-Base (HSAB) theory, the "harder" oxygen atom prefers to react with "hard" electrophiles, while the "softer" nitrogen atom prefers "soft" electrophiles.[11] We can manipulate the reaction conditions to favor attack at the oxygen.

  • Counter-ion Effect (Base Choice): The choice of the metal counter-ion from the base plays a crucial role. "Hard" cations like Na⁺ and K⁺ will associate more tightly with the "hard" oxygen of the quinolinoxide. This association can sterically shield the oxygen, leaving the "softer" nitrogen more accessible for alkylation. Using a larger, "softer" cation like Cs⁺ (from Cs₂CO₃) can lead to a "freer" or more dissociated quinolinoxide, which often enhances O-alkylation selectivity.

  • Solvent Polarity: Highly polar aprotic solvents like DMF or DMSO can effectively solvate the cation, leading to a more "naked" and reactive anion.[9] This can sometimes increase N-alkylation. Experimenting with a less polar solvent like THF might improve O-selectivity, although it may also slow down the reaction rate.

  • Phase-Transfer Catalysis (PTC): This is an excellent technique for promoting O-alkylation. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the quinolinoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide resides.[14][15] This "naked" anion in the low-polarity organic phase tends to favor O-alkylation. PTC often allows for the use of milder bases like K₂CO₃ and lower reaction temperatures.[16][17]

Q3: My main byproduct is an alkene. How do I stop the elimination reaction?

A3: The formation of an alkene indicates that the E2 elimination pathway is outcompeting the SN2 substitution pathway.[5][18] This is almost always a direct result of the structure of your alkylating agent.

Causality & Solution: The Williamson ether synthesis is highly sensitive to steric hindrance on the alkyl halide.[4] The alkoxide is a strong base, and if it cannot easily access the electrophilic carbon for a backside attack (due to steric bulk), it will instead abstract a proton from a beta-carbon, leading to elimination.[5][19]

  • Structure of the Alkyl Halide: The rule is simple: Methyl > Primary > Secondary >> Tertiary .

    • Methyl and Primary Halides: These are ideal for the Williamson synthesis and give the highest yields of the ether product.[4][6]

    • Secondary Halides: These are problematic and will almost always give a mixture of SN2 (ether) and E2 (alkene) products.[4][9][10]

    • Tertiary Halides: These will react almost exclusively via E2 to give the alkene.[4][5][10] They are not suitable for this synthesis.

  • Troubleshooting Strategy: If your synthesis plan involves a secondary or tertiary halide, you must redesign your approach. The best solution is to reverse the roles of the nucleophile and electrophile. For example, to synthesize tert-butyl quinolyl ether, you should react the quinolinoxide with a methyl halide, not methoxide with a tert-butyl halide.

  • Temperature Control: Higher temperatures favor elimination over substitution.[9][18] If you are using a secondary halide and must proceed, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Troubleshooting Flowchart

Start Analyze Reaction Outcome LowYield Problem: Low Yield / No Reaction Start->LowYield N_Alk Problem: Major N-Alkylation Product Start->N_Alk Elim Problem: Major Elimination Product (Alkene) Start->Elim Sol_Base Action: Use stronger base (NaH) Ensure anhydrous conditions LowYield->Sol_Base Is deprotonation complete? Sol_LG Action: Switch R-Cl to R-Br or R-I Add catalytic NaI/KI LowYield->Sol_LG Is leaving group reactive? Sol_Temp Action: Increase temperature cautiously (50-100 °C) LowYield->Sol_Temp Is temperature sufficient? Sol_N_Base Action: Switch to milder, bulkier base (K2CO3, Cs2CO3) N_Alk->Sol_N_Base Is base cation too 'hard'? Sol_N_PTC Action: Implement Phase-Transfer Catalysis (e.g., TBAB) N_Alk->Sol_N_PTC Need to isolate nucleophile? Sol_N_Solv Action: Try a less polar solvent (e.g., THF instead of DMF) N_Alk->Sol_N_Solv Is solvent too polar? Sol_E_Alkyl Action: Use only Methyl or 1° Alkyl Halide Redesign synthesis if using 2°/3° Elim->Sol_E_Alkyl Is alkyl halide 2° or 3°? Sol_E_Temp Action: Lower reaction temperature Elim->Sol_E_Temp Is temperature too high?

Caption: A decision-making flowchart for troubleshooting.

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of key reaction variables on the synthesis of quinoline ethers. Use this as a guide for initial reaction design and optimization.

ParameterRecommended ChoiceRationalePotential Pitfalls
Hydroxyquinoline AnyThe nucleophilic precursor.Acidity (pKa) varies; dictates base strength needed.
Alkylating Agent Methyl or Primary Halide/Tosylate Minimizes E2 elimination, favors SN2.[4][6][10]-
Secondary HalideUse with caution, expect mixtures.High potential for E2 elimination.[9]
Tertiary HalideAvoid Will result almost exclusively in elimination.[4][5]
Base NaH (strong, non-nucleophilic)For less acidic -OH groups. Ensures complete, irreversible deprotonation.[8]Can increase N-alkylation due to hard Na⁺ cation.
K₂CO₃, Cs₂CO₃ (milder)For more acidic (phenolic) -OH. Cs₂CO₃ often improves O-selectivity.[3][7]May not be strong enough for all substrates.
Solvent DMF, Acetonitrile, DMSO Polar aprotic; effectively solvates cations and accelerates SN2.[1][5][9]High polarity can sometimes favor N-alkylation.
THF Less polar aprotic alternative.May slow reaction rates; can be beneficial for O-selectivity.
Temperature 50 - 100 °C Provides sufficient activation energy for the SN2 reaction.[1][2]Higher end of the range increases risk of elimination.[9]
Additive NaI or KI (catalytic) Converts R-Cl/R-Br to more reactive R-I in situ.[10][11]-
TBAB, etc. (PTC) Facilitates anion transfer to organic phase, often improves O-selectivity.[15]Requires a two-phase system (e.g., Toluene/H₂O).

Optimized General Protocol

This protocol provides a robust starting point for the synthesis of a generic quinolyl ether using conditions designed to favor O-alkylation. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents.

Method A: Strong Base Conditions (e.g., for non-phenolic quinolinols)
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add the hydroxyquinoline (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

    • Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.

  • Alkylation: Add the primary alkyl halide (1.0-1.2 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water or saturated NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[18]

Method B: Mild Base / Phase-Transfer Conditions (e.g., for phenolic quinolinols)
  • Reaction Setup: To a round-bottom flask, add the hydroxyquinoline (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent & Reagent Addition: Add toluene and the primary alkyl halide (1.1 eq).

  • Heating: Heat the biphasic mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: After completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with toluene. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved March 4, 2026, from [Link]

  • Can anyone help me with a Williamson ether synthesis? (2014, August 15). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved March 4, 2026, from [Link]

  • Chiral Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved March 4, 2026, from [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps. (n.d.). OrgoSolver. Retrieved March 4, 2026, from [Link]

  • WILLIAMSON'S SYNTHESIS | EXPLANATION | ADICHEMISTRY. (n.d.). ADI Chemistry. Retrieved March 4, 2026, from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved March 4, 2026, from [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020, November 16). Juniper Publishers. Retrieved March 4, 2026, from [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019, April 18). RSC Publishing. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloromethylquinoline Couplings

[label="Low Temp", fill Finalizing Protocol Visualization I've integrated the detailed protocol into the DOT diagram, enhancing clarity, and have included literature references to back up the visual. I've focused on clar...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Low Temp", fill

Finalizing Protocol Visualization

I've integrated the detailed protocol into the DOT diagram, enhancing clarity, and have included literature references to back up the visual. I've focused on clarity, including steps for reaction, with an emphasis on the 80°C reaction conditions. I am also working on completing a troubleshooting guide, specifically on thermal degradation.

Finalizing Diagram Integration

I've now incorporated key troubleshooting insights, specifically K2CO3 preference over NaH, using a DOT diagram, with a clear decision-making guide, and references. The visual highlights optimal conditions. I'm focusing on incorporating these final changes to improve visualization.

I'm now revising my visual guide to highlight the use of K2CO3 as a milder base. I also include ultrasound irradiation in the diagrams for lower temperature.

Finalizing Decision-Making Guide

I've updated the decision-making DOT diagram, highlighting K2CO3's benefits and ultrasound's potential, for optimized lower-temperature reactions. I also have finalized color contrast. Now, I'm ready to move onto the next phase.

Welcome to the Technical Support Center for 2-chloromethylquinoline alkylation workflows. 2-Chloromethylquinoline is a highly versatile electrophilic building block used extensively in the synthesis of pharmaceuticals—such as leukotriene receptor antagonists—and advanced materials [1.8]. However, the benzylic-like nature of the chloromethyl group, combined with the nucleophilic potential of the quinoline nitrogen, makes this reagent highly sensitive to thermal conditions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize reaction temperatures and maximize yields.

Module 1: Temperature Optimization Matrix

Selecting the correct temperature is a balancing act between overcoming the activation energy of the SN2 displacement and preventing thermal degradation. Table 1 summarizes the quantitative data and expected outcomes across different temperature regimes.

Table 1: Temperature-Dependent Kinetics and Side Product Risk

Temperature RangeReaction KineticsSide Product RiskRecommended Application
< 50 °C Very Slow (< 30% conversion)LowHighly reactive nucleophiles (e.g., thiols)
60 - 80 °C Moderate to FastLowStandard amines/phenols with KI catalyst
80 - 100 °C FastModerateUncatalyzed Williamson ether synthesis
> 100 °C Very FastHigh (Dimerization/Degradation)Sterically hindered nucleophiles only
Module 2: Mechanistic Insights into Thermal Degradation

Causality Check: Why does 2-chloromethylquinoline fail at high temperatures?

At temperatures exceeding 100 °C, the reaction pathway bifurcates. While the desired SN2 displacement competes for the electrophilic carbon, the quinoline nitrogen of one molecule can attack the chloromethyl group of another, leading to self-condensation (quaternary ammonium salt formation)[1]. Additionally, prolonged heating in the presence of strong bases can lead to the thermal degradation of the chloromethyl group itself.

MechanisticPathway SM 2-Chloromethylquinoline + Nucleophile OptTemp Optimal Temp (60-80°C) SM->OptTemp HighTemp High Temp (>100°C) SM->HighTemp SN2 Clean SN2 Displacement OptTemp->SN2 Side1 Self-Condensation (Dimerization) HighTemp->Side1 Side2 Over-alkylation (Primary Amines) HighTemp->Side2 Side3 Thermal Degradation HighTemp->Side3 Product Desired Coupled Product (High Yield) SN2->Product

Mechanistic divergence of 2-chloromethylquinoline at optimal vs. high reaction temperatures.

Module 3: Self-Validating Experimental Protocol

To mitigate the need for high temperatures, we recommend a Potassium Iodide (KI)-catalyzed Williamson ether/amine synthesis. The in situ generation of 2-iodomethylquinoline via the Finkelstein reaction significantly lowers the activation energy, allowing the reaction to proceed efficiently at 80 °C[2].

Protocol: KI-Catalyzed Alkylation (Optimized for 80 °C)

  • Nucleophile Activation: In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (e.g., 4-nitrophenol, 1.0 equiv) in anhydrous DMF or Acetonitrile (5-10 mL/g). Add K2CO3 (2.5 equiv) and stir at room temperature for 15–30 minutes until the solution changes color (indicating anion formation)[3].

  • Electrophile Addition: Add 2-chloromethylquinoline hydrochloride (1.0 equiv) followed by catalytic KI (0.1 to 0.5 equiv)[2].

  • Thermal Reaction: Heat the mixture to 80 °C.

    • Self-Validation Step: Monitor the reaction by TLC (Hexanes/EtOAc) after 2 hours. The appearance of a highly UV-active spot with an Rf distinct from the starting material indicates successful conversion[1].

  • Completion: Maintain the reaction at 80 °C for 4-6 hours until the starting material is entirely consumed[3].

  • Work-up & Isolation: Cool the mixture to room temperature, quench with ice water, and extract with dichloromethane. Wash the organic layer sequentially with water and brine to remove residual DMF and KI, dry over MgSO4, and concentrate under reduced pressure.

Module 4: Troubleshooting FAQs

Q1: My reaction mixture turns black and yields a complex mixture at 110 °C. What is happening? A1: You are observing thermal degradation and self-condensation. At elevated temperatures (>100 °C), 2-chloromethylquinoline undergoes intermolecular alkylation, where the quinoline nitrogen reacts with the chloromethyl group of adjacent molecules. Reduce the temperature to 80 °C and use KI to maintain reaction velocity[3].

Q2: I have a thermally sensitive substrate. Can I run this coupling below 60 °C? A2: Yes, but standard thermal SN2 kinetics will be sluggish. To achieve full conversion at lower temperatures, you can utilize ultrasound irradiation. Studies have shown that sonication at 80 °C or lower with KHSO4 in 80% ethanol can yield excellent results (74% yield) while suppressing side reactions[4].

Q3: Is it better to use NaH or K2CO3 for this coupling? A3: For 2-chloromethylquinoline, milder bases like K2CO3 or Cs2CO3 are strongly preferred. Strong bases like NaH can deprotonate the weakly acidic benzylic protons at elevated temperatures, leading to unwanted elimination or polymerization pathways. K2CO3 in Acetonitrile at 80 °C provides a clean, self-validating SN2 trajectory[1].

TempOptimization Start Start: 2-Chloromethylquinoline Coupling Reaction TempCheck Initial Temp: 80°C (DMF or MeCN) Start->TempCheck Outcome1 Low Conversion (<50%) after 4 hours TempCheck->Outcome1 Slow Kinetics Outcome2 High Yield (>80%) Clean Profile TempCheck->Outcome2 Optimal Outcome3 Complex Mixture (Dimers/Degradation) TempCheck->Outcome3 Overheating/Base Issue Fix1 Add Catalytic KI (0.1 eq) Maintain 80°C Outcome1->Fix1 Fix3 Lower Temp to 60°C Switch to weaker base (K2CO3) Outcome3->Fix3

Decision tree for troubleshooting 2-chloromethylquinoline coupling temperatures.

References
  • Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. PMC - NIH.
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • First synthesis of 2-(benzofuran-2-yl)
  • 2-[(4-Nitrophenoxy)methyl]quinoline | 107813-50-3. Benchchem.
  • Larsen 1996 | PDF | Ester | Organic Synthesis. Scribd.

Sources

Optimization

Technical Support Center: Stability Profile of 4-(2-Quinolinylmethoxy)phenol

The following technical guide addresses the stability profile, handling, and troubleshooting of 4-(2-Quinolinylmethoxy)phenol , a critical intermediate often used in the synthesis of leukotriene biosynthesis inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, handling, and troubleshooting of 4-(2-Quinolinylmethoxy)phenol , a critical intermediate often used in the synthesis of leukotriene biosynthesis inhibitors (e.g., 5-lipoxygenase inhibitors).

This content is structured as a Tier 2 Technical Support document, designed for researchers encountering anomalies in HPLC analysis, synthesis workup, or long-term storage.

Executive Summary

Compound: 4-(2-Quinolinylmethoxy)phenol CAS Registry Number: (Varies by specific salt/substitution, generic structure referenced) Core Stability Verdict:

  • Chemical Stability: The ether linkage is moderately stable to dilute acids at room temperature but susceptible to cleavage under strong acidic conditions (e.g., HBr, HI, or refluxing HCl) or Lewis acid treatment (e.g., BBr₃).

  • Physical Behavior (Critical): The compound is amphoteric . It contains a basic quinoline nitrogen (pKa ~4.9) and an acidic phenolic hydroxyl (pKa ~10).

    • Risk:[1] In acidic aqueous washes (pH < 4), the quinoline nitrogen protonates, rendering the molecule water-soluble. This is often mistaken for degradation.

Part 1: Troubleshooting Guide (FAQ)
Category A: HPLC & Analytical Method Development

Q1: I see split peaks or broad tailing when analyzing this compound using 0.1% Formic Acid in Water/Acetonitrile. Is the compound degrading on the column? Diagnosis: Likely not degradation , but rather secondary silanol interactions or ionization equilibrium .

  • The Science: The quinoline nitrogen is basic.[2] In weak acids like 0.1% formic acid (pH ~2.7), the nitrogen is protonated (

    
    ). Positively charged species interact strongly with residual negatively charged silanols (
    
    
    
    ) on the silica backbone of C18 columns, causing tailing.
  • The Fix:

    • Add an Ion-Pairing Agent: Use 0.1% Trifluoroacetic Acid (TFA) instead of formic acid. The trifluoroacetate anion pairs with the protonated quinoline, masking the charge and sharpening the peak.

    • Increase Ionic Strength: Add 10–20 mM Ammonium Formate to the mobile phase to suppress silanol activity.

    • High pH Alternative: Use a high-pH stable column (e.g., Agilent Poroshell HPH) with 10 mM Ammonium Bicarbonate (pH 10). At this pH, the quinoline is neutral, and the phenol is deprotonated, often resulting in perfect peak symmetry.

Q2: My sample recovery is low after leaving it in the autosampler for 24 hours in an acidic mobile phase. Diagnosis: Slow Hydrolysis .

  • The Science: While the 2-quinolinylmethyl ether is more robust than a standard benzyl ether (due to the electron-withdrawing nature of the protonated quinoline ring), it is not immune to acid-catalyzed hydrolysis over long periods.

  • The Fix:

    • Prepare samples in neutral diluents (e.g., 50:50 Water:Acetonitrile without acid).

    • Program the autosampler to keep the tray at 4°C .

    • Inject immediately after preparation.

Category B: Synthesis & Workup

Q3: I washed my reaction mixture with 1N HCl to remove unreacted quinoline starting material, but my product yield plummeted. Did the acid cleave the ether? Diagnosis: Phase Extraction Error (The "Extraction Trap") .

  • The Science: You likely extracted your product into the aqueous waste layer.

    • The product contains a quinoline ring.[3][4]

    • Adding 1N HCl protonates the quinoline nitrogen (

      
      ).
      
    • The resulting hydrochloride salt is highly water-soluble and leaves the organic phase.

  • The Fix:

    • Do NOT use acidic washes.

    • Wash the organic layer with Saturated Ammonium Chloride (pH ~5-6) or plain Brine .

    • If you must remove basic impurities, use column chromatography or recrystallization rather than acid-base extraction.

Q4: Can I use BBr₃ or HBr to deprotect other groups on the molecule? Diagnosis: No.

  • The Science: Boron tribromide (BBr₃) and Hydrobromic acid (HBr) are standard reagents for cleaving aryl alkyl ethers. They will cleave the 2-quinolinylmethyl ether bond, destroying your molecule and yielding Hydroquinone and 2-(Bromomethyl)quinoline .

Part 2: Mechanistic Insight
1. The "Extraction Trap" Mechanism

The most common "stability" issue reported is actually a solubility phenomenon driven by the basicity of the quinoline ring.

ExtractionTrap cluster_0 The 'False Degradation' Pathway Neutral Neutral Molecule (Organic Soluble) In DCM/EtOAc AcidWash Add 1N HCl (Acidic Wash) Neutral->AcidWash Contact Protonated Protonated Salt (Water Soluble) [Quinoline-H]+ Cl- AcidWash->Protonated Protonation of N Waste Aqueous Layer (Discarded by User) Protonated->Waste Partitions to Aqueous YieldLoss CRITICAL YIELD LOSS Waste->YieldLoss User Error

Figure 1: The mechanism of yield loss during acidic workup. This is often misidentified as chemical decomposition.

2. Chemical Degradation Pathway (Acid Hydrolysis)

Under strong acidic stress (e.g., refluxing HCl or storage in >1% acid), the ether bond cleaves.

Degradation Parent 4-(2-Quinolinylmethoxy)phenol Intermediate Protonated Ether Intermediate Parent->Intermediate Protonation Acid Strong Acid (H+) Heat Acid->Intermediate Cleavage C-O Bond Cleavage Intermediate->Cleavage + H2O / Nu- Prod1 2-(Hydroxymethyl)quinoline (or halide derivative) Cleavage->Prod1 Prod2 Hydroquinone (1,4-Benzenediol) Cleavage->Prod2 Oxidation p-Benzoquinone (Brown/Black Color) Prod2->Oxidation Air Oxidation

Figure 2: Chemical degradation pathway under harsh acidic conditions.

Part 3: Validated Stability Testing Protocol

To confirm the stability of your specific batch or derivative, perform this Forced Degradation Study .

Objective: Determine the half-life of the compound in HPLC mobile phase.

Materials:

  • Stock Solution: 1 mg/mL in Methanol.

  • Stress Media: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

Protocol:

  • Preparation:

    • Acid Sample: Mix 100 µL Stock + 900 µL 0.1 N HCl.

    • Control: Mix 100 µL Stock + 900 µL Water.

  • Incubation: Incubate both at Room Temperature (25°C) .

  • Sampling: Inject onto HPLC at T=0, T=4h, T=24h.

  • Analysis:

    • Monitor the disappearance of the parent peak (approx. retention time).

    • Watch for the appearance of Hydroquinone (elutes very early, usually near the solvent front).

  • Acceptance Criteria:

    • < 2% degradation after 24h indicates "Stable for Analytical Use".

    • 5% degradation indicates "Prepare Fresh Daily".

References
  • Musliner, W. J., & Gates, J. W. (1971). Hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses, 51, 82. Link (Demonstrates the general stability/cleavage conditions of aryl ethers).

  • Elderfield, R. C., & Siegel, M. (1951). The relative pKa values for quinoline monocarboxylic acids. Journal of the American Chemical Society, 73(12), 5622-5626. Link (Establishes the basicity of the quinoline ring).

  • BenchChem Technical Support. (2025). Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol. Link (Analogous heterocyclic ether synthesis and workup precautions).

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid.[5][6] Link (Mechanistic foundation for ether hydrolysis).

  • Agilent Technologies. (2020). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Chemistries. Link (Source for HPLC troubleshooting of basic analytes).

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Quinolinylmethoxy)phenol

Subject: Removing Unreacted Hydroquinone (HQ) from 4-(2-Quinolinylmethoxy)phenol Case ID: ZILEUTON-INT-001 Applicable Synthesis: Preparation of Zileuton intermediates (via Williamson ether synthesis).[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Unreacted Hydroquinone (HQ) from 4-(2-Quinolinylmethoxy)phenol Case ID: ZILEUTON-INT-001 Applicable Synthesis: Preparation of Zileuton intermediates (via Williamson ether synthesis).[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: In the synthesis of 4-(2-Quinolinylmethoxy)phenol (Target), a large excess of hydroquinone (HQ) (typically 3–4 equivalents) is required to suppress the formation of the bis-ether impurity. Consequently, the crude reaction mixture contains significant unreacted HQ.[1]

The Separation Logic: Separation relies on the drastic solubility differential between the highly polar, water-soluble HQ and the lipophilic Target. However, the amphoteric nature of the Target (basic quinoline nitrogen + acidic phenol) creates specific pH traps that can lead to catastrophic yield loss if standard "acid/base extraction" protocols are applied blindly.

CompoundFunctional GroupspKa (approx)Water Solubility
Hydroquinone (HQ) Diphenol9.9 (OH)High (5.9 g/100mL)
Target Molecule Quinoline (Base) + Phenol (Acid)4.9 (NH⁺) / 10.0 (OH)Low (Precipitates)

Standard Operating Procedure (SOP): The "Water Crash" Protocol

This is the primary method for bulk removal of HQ.[1] It avoids the use of strong bases which would solubilize the Target.

Phase A: Quench & Precipitation[1]
  • Concentration: If the reaction was performed in a volatile solvent (e.g., Acetone), concentrate the reaction mixture to near-dryness.[1] If performed in DMF, proceed directly.[1][2]

  • The "Crash": Pour the reaction concentrate slowly into a stirred vessel containing Ice-Cold Water (5x reaction volume) .

    • Expert Insight: Add 0.5% w/v Sodium Dithionite (

      
      )  or Sodium Metabisulfite to the water.[1] This prevents HQ from oxidizing to p-Benzoquinone (which is colored and less water-soluble) during the workup.[1]
      
  • Digestion: Stir the slurry for 30–60 minutes. This "repulping" action allows water to diffuse into the solid matrix and dissolve trapped HQ.[1]

Phase B: Filtration & Displacement Wash[1]
  • Filtration: Filter the solids using a Buchner funnel or centrifuge.[1]

  • Displacement Wash: Wash the cake with 3 separate portions of water (3 x 1 vol).

    • Critical Check: Monitor the filtrate color.[1] It should transition from dark/brown (oxidized HQ) to pale yellow/clear.[1]

  • Drying: Dry the cake at 50°C under vacuum.

Troubleshooting Guide (FAQ)

Issue 1: "My product is turning pink or dark brown upon drying."

Diagnosis: Oxidation of residual Hydroquinone to p-Benzoquinone .[1] Hydroquinone is air-sensitive, especially in damp, alkaline environments.[1] The oxidation product is highly colored and can co-crystallize with your target.[1]

Corrective Action:

  • The Dithionite Wash: Resuspend (slurry) your solid product in water containing 1% Sodium Dithionite.[1] Stir for 30 minutes under Nitrogen. Filter and wash with water.[1]

  • Solvent Switch: If recrystallizing, add a pinch of sodium metabisulfite to the hot solvent (e.g., Ethanol/Water mix) before cooling.[1]

Issue 2: "I used NaOH to wash out the Hydroquinone, and my yield dropped to 10%."

Diagnosis: Product Loss via Phenolate Formation.[1] You likely treated the mixture with 1N NaOH thinking it would pull the acidic HQ into the water. However, the Target is also a phenol (


).[1] At pH > 11, the Target deprotonates and dissolves in the aqueous waste layer.

Corrective Action:

  • Recovery: Immediately acidify your aqueous waste layer to pH 7–8 using dilute Acetic Acid.[1] The Target should reprecipitate.[1]

  • Future Protocol: Do not use strong bases. If a basic wash is absolutely necessary to remove acidic impurities, use Sodium Bicarbonate (pH ~8.5), which is basic enough to solubilize highly acidic impurities but generally spares the Target phenol.[1]

Issue 3: "The product is oily/sticky and won't filter."[1]

Diagnosis: Solvent Entrapment or Impurity Eutectic.[1] Residual reaction solvent (DMF/Acetone) prevents the crystal lattice from forming, or the presence of the "Bis-ether" impurity is lowering the melting point.

Corrective Action:

  • Trituration: Decant the supernatant water.[1] Add Ethyl Acetate or Toluene to the oily residue.[1] Heat to reflux to dissolve, then cool slowly.[1] If it oils out again, scratch the glass side to induce nucleation.[1]

  • Alternative: Dissolve the oil in a minimum amount of hot Ethanol, then add water dropwise until turbid. Cool slowly.

Visualization: Decision Logic & Species Behavior[1]

Diagram 1: Workup Decision Tree

This flowchart guides you through the purification logic based on the state of your crude mixture.

WorkupLogic Start Crude Reaction Mixture (Target + Excess HQ) SolventCheck Primary Solvent? Start->SolventCheck Acetone Volatile (Acetone/MEK) SolventCheck->Acetone Volatile DMF High Boiling (DMF/DMSO) SolventCheck->DMF Polar Aprotic Concentrate Step 1: Concentrate to residue Acetone->Concentrate PourWater Step 2: Pour into Ice Water + Na2S2O4 DMF->PourWater Concentrate->PourWater Precipitate Precipitate Forms? PourWater->Precipitate YesPpt Solid Suspension Precipitate->YesPpt Yes NoPpt Oily Emulsion Precipitate->NoPpt No (Sticky) Filter Filter & Wash (Water x 3) YesPpt->Filter Triturate Decant Water Triturate w/ EtOAc NoPpt->Triturate Recryst Recrystallize (EtOH or Toluene) Filter->Recryst Triturate->Recryst Final Pure Target (HQ < 0.1%) Recryst->Final

Caption: Figure 1. Decision matrix for the isolation of 4-(2-Quinolinylmethoxy)phenol, addressing solid vs. oily crude products.

Diagram 2: The pH Trap (Speciation)

Understanding why pH control is critical to avoid yield loss.[1]

Speciation cluster_Acid Acidic pH (< 4) cluster_Neutral Neutral pH (6-8) cluster_Basic Basic pH (> 11) AcidState Target Protonated (Quinolinium Salt) WATER SOLUBLE NeutralState Target Neutral (Zwitterion/Neutral) INSOLUBLE (Precipitates) AcidState->NeutralState Add Base (NaHCO3) BasicState Target Deprotonated (Phenolate Anion) WATER SOLUBLE NeutralState->BasicState Add Strong Base (NaOH) BasicState->NeutralState Add Acid (AcOH)

Caption: Figure 2. Solubility profile of the Target molecule vs. pH.[1] The "Sweet Spot" for isolation is pH 6–9.

Advanced Purification: Recrystallization Data

If the water wash does not meet purity specifications (e.g., HPLC > 99%), use recrystallization.[1]

Solvent SystemTemp ProfileProsCons
Ethanol (95%) Dissolve at reflux, cool to 0°CExcellent impurity rejection.[1]Yield can be moderate (~70%).[1]
Ethyl Acetate Dissolve at reflux, cool to RTGood for removing polar tars.[1]HQ is slightly soluble; requires thorough washing.[1]
Toluene Dissolve at 80°C, cool to RTBest for removing non-polar bis-ether.[1]HQ is insoluble; must be filtered off hot if present as solid.[1]

References

  • Synthesis of Zileuton and Intermediates: Carter, G. W., et al. "5-Lipoxygenase Inhibitors: Synthesis and Structure-Activity Relationships of Zileuton."[1] Journal of Medicinal Chemistry, vol. 34, no. 7, 1991.[1]

  • Process Chemistry (Purification Protocols): U.S. Patent 4,873,259.[1] "N-hydroxyurea derivatives having lipoxygenase inhibitory activity."[1][3] (Abbott Laboratories).[1]

  • Solubility Data (Hydroquinone): Li, X., et al. "Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K." Journal of Chemical & Engineering Data, 2006.[1]

Sources

Optimization

Technical Support Center: Optimizing Bioavailability of Quinolinylmethoxy Scaffolds

Ticket Subject: Addressing poor membrane permeability in quinolinylmethoxy-based lead compounds. Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division. Status: Open. Executive Summary: The Quino...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Addressing poor membrane permeability in quinolinylmethoxy-based lead compounds. Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division. Status: Open.

Executive Summary: The Quinolinylmethoxy Paradox

You are likely encountering a common medicinal chemistry bottleneck: the "Quinolinylmethoxy Paradox." While the quinoline ring provides excellent π-stacking interactions for kinase or receptor affinity, and the methoxy linker offers optimal spacing, this specific scaffold frequently suffers from Type II (Permeability-Limited) or Type IV (Solubility/Permeability-Limited) classification in the BCS (Biopharmaceutics Classification System).

This guide is structured to diagnose the root cause—whether it is solubility-driven , ionization-driven , or transporter-mediated —and provide actionable chemical and experimental fixes.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before modifying your lead compound, you must isolate the mechanism of failure. Use this logic gate to determine your next step.

Q1: Is my compound failing due to "Brick Dust" properties or "Grease Ball" dynamics?
  • Symptom: Low recovery in both PAMPA and Caco-2 assays.

  • The Science: Quinoline rings are planar and aromatic. If your melting point is high (>200°C) and LogP is moderate (2–4), your compound is likely crystallizing out of solution ("Brick Dust") before it can permeate.

  • Diagnostic Test: Check thermodynamic solubility (LogS) vs. kinetic solubility.

  • Immediate Action: If LogS < -5, stop permeability optimization. Focus on disrupting planarity (e.g., introducing sp3 centers) to lower lattice energy.

Q2: Is the failure Passive or Active?
  • Symptom: High PAMPA permeability (

    
     cm/s) but low Caco-2 permeability (A-to-B).
    
  • The Science: PAMPA only measures passive diffusion.[1][2] Caco-2 expresses efflux transporters (P-gp, BCRP). A discrepancy indicates your quinolinylmethoxy compound is a substrate for efflux pumps, likely recognizing the basic quinoline nitrogen or the ether oxygen H-bond acceptor.

  • Immediate Action: Calculate the Efflux Ratio (ER = B-to-A / A-to-B). If ER > 2, proceed to Module 2: Efflux Mitigation .

Visual Diagnostic Logic

PermeabilityLogic Start Compound Fails Permeability Check SolubilityCheck Check Kinetic Solubility (PBS pH 7.4) Start->SolubilityCheck LowSol Low Solubility (<10 µM) SolubilityCheck->LowSol Precipitation HighSol High Solubility (>50 µM) SolubilityCheck->HighSol Soluble Action1 Fix: Disrupt Planarity / Prodrug LowSol->Action1 PAMPA Run PAMPA-GIT Assay HighSol->PAMPA LowPAMPA Low Passive Diffusion PAMPA->LowPAMPA Pe < 1.0 HighPAMPA High Passive Diffusion PAMPA->HighPAMPA Pe > 5.0 Action2 Fix: Reduce pKa / Lipophilicity LowPAMPA->Action2 Caco2 Run Caco-2 (Bidirectional) HighPAMPA->Caco2 EffluxCheck Calculate Efflux Ratio (ER) Caco2->EffluxCheck Action3 Fix: Block P-gp Recognition EffluxCheck->Action3 ER > 2.0

Figure 1: Decision matrix for isolating the specific permeability barrier for quinoline derivatives.

Module 2: Structural Troubleshooting (The "Fixes")

If your diagnostic confirms a chemical liability, apply these specific modifications to the quinolinylmethoxy scaffold.

Issue A: The pKa Trap (Lysosomal Trapping & Ionization)

The quinoline nitrogen is basic (pKa ~4.9 for unsubstituted, but higher with electron-donating groups). At intestinal pH (6.5–7.4), a significant fraction may be ionized (


), preventing passive diffusion.
  • The Fix: Fluorination Strategy.

    • Protocol: Introduce a fluorine atom at the C-3 or C-8 position of the quinoline ring.

    • Why it works: Fluorine is highly electronegative.[3] Through inductive effects (-I), it lowers the electron density on the ring nitrogen, reducing its pKa. This increases the fraction of neutral species (

      
      ) available to cross the membrane without significantly adding bulk.
      
    • Reference: See Purser et al. on fluorine's role in modulating pKa and permeability [1].[3][4]

Issue B: P-glycoprotein (P-gp) Efflux

The quinolinylmethoxy ether oxygen acts as a Hydrogen Bond Acceptor (HBA), and the ring nitrogen can be a recognition motif for P-gp.

  • The Fix: Steric Shielding or Bioisosterism.

    • Option 1 (Shielding): Place a small alkyl group (methyl/ethyl) adjacent to the methoxy linker or the ring nitrogen. This sterically hinders the transporter binding site.

    • Option 2 (Scaffold Hop): Replace the Quinoline with a Cinnoline or Quinoxaline core.

    • Why it works: Cinnolines often have lower basicity (pKa ~2.5) compared to quinolines, reducing cation-mediated transporter recognition while maintaining the bicyclic aromatic footprint required for target binding [2].

Issue C: High TPSA (Topological Polar Surface Area)

If TPSA > 140 Ų, the compound is too polar.

  • The Fix: Internal Hydrogen Bonding (IMHB).

    • Protocol: Modify the scaffold to create a 6-membered pseudo-ring via an intramolecular hydrogen bond (e.g., between the methoxy oxygen and a nearby H-bond donor).

    • Why it works: IMHB "hides" the polar atoms from the solvent, effectively reducing the apparent TPSA and increasing lipophilicity (LogD) transiently during membrane transit [3].

Module 3: Validated Experimental Protocols

Do not rely on generic protocols. Quinoline derivatives require specific pH adjustments due to their basic nature.

Protocol 1: PAMPA-GIT for Basic Heterocycles

Standard PAMPA often fails for bases because the lipid layer degrades at high pH.

  • Membrane Preparation: Use a 2% (w/v) solution of DOPC (dioleoylphosphatidylcholine) in dodecane. Do not use standard hexadecane for basic drugs as it underestimates permeability.

  • Donor Buffer: Phosphate-buffered saline (PBS) adjusted to pH 7.4 .

    • Crucial Step: If pKa > 7.0, run a second plate at pH 8.5 to confirm if permeability increases when the compound is neutral.

  • Acceptor Buffer: PBS pH 7.4 with Scavenger .

    • Add 0.5% BSA (Bovine Serum Albumin) or Cyclodextrin to the acceptor well. This creates a "sink condition," mimicking blood flow and pulling the lipophilic quinoline through the membrane, preventing back-diffusion.

  • Incubation: 16 hours at 25°C in a humidity chamber.

  • Analysis: LC-MS/MS. Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
Protocol 2: Caco-2 with Verapamil Inhibition

To confirm P-gp efflux.

  • Setup: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size) and culture for 21 days.

  • Experiment A (Baseline): Measure transport Apical

    
     Basolateral (A-B) and Basolateral 
    
    
    
    Apical (B-A).
  • Experiment B (Inhibition): Pre-incubate cells with 100 µM Verapamil (a potent P-gp inhibitor) for 30 minutes.

  • Validation: Run the transport assay again with Verapamil.

    • Success Criteria: If the Efflux Ratio drops from >2.0 (in Exp A) to ~1.0 (in Exp B), your quinolinylmethoxy compound is definitely a P-gp substrate.

Summary Data Table: Optimization Impact
Modification StrategyTarget ParameterExpected OutcomeRisk
Fluorination (C-3/C-8) pKa (Basicity)Lowers pKa by 1–2 units; Increases passive diffusion.May alter metabolic stability (CYP blocking).
Scaffold Hop (Cinnoline) Efflux RatioReduces P-gp recognition; Lowers basicity.Potential loss of target affinity (H-bond changes).
Acceptor Sink (BSA) PAMPA RecoveryImproves assay accuracy for lipophilic bases.None (Assay artifact correction only).
N-Methylation (Prodrug) TPSA / HBDMasks polarity; Cleaved in plasma.Adds synthetic complexity; Safety of leaving group.
References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Permeability and P-gp Efflux). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[5][6] Wiley-Interscience. (Seminal text on PAMPA/Caco-2 correlation). Link

  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships.[3] Journal of Medicinal Chemistry. (Discusses P-gp efflux in nitrogenous heterocycles). Link

Sources

Troubleshooting

protecting group strategies for 4-(2-Quinolinylmethoxy)phenol synthesis

Welcome to the Technical Support Center for Heterocyclic Ether Synthesis. Topic: Protecting Group Strategies for 4-(2-Quinolinylmethoxy)phenol Synthesis Ticket ID: #QMP-SYNTH-001 Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Ether Synthesis.

Topic: Protecting Group Strategies for 4-(2-Quinolinylmethoxy)phenol Synthesis Ticket ID: #QMP-SYNTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 4-(2-Quinolinylmethoxy)phenol (Structure: Quinoline-2-CH₂-O-Ph-OH) presents a classic "symmetrical diol" challenge.[1] The starting material, hydroquinone , possesses two identical nucleophilic hydroxyl groups.[1]

If you react hydroquinone directly with 2-(chloromethyl)quinoline, you risk forming the bis-ether (double alkylation), which is a dead-end byproduct.[1] While statistical control (using excess hydroquinone) is possible, it creates purification bottlenecks.[1]

This guide details three strategies:

  • The "Industrial" Route (No Protection): High throughput, purification-heavy.[1]

  • The "Smart" Route (Acyl Protection): High fidelity, base-labile deprotection.[1]

  • The "Classic" Route (Benzyl Protection): High stability, but requires careful deprotection to avoid reducing the quinoline ring.[1]

Module 1: Strategic Selection (Decision Tree)

Before starting, select the protocol that matches your lab's capabilities and scale.

G Start Select Strategy Scale What is your scale? Start->Scale Small Small (<5g) Need high purity Scale->Small Research Large Large (>50g) Cost sensitive Scale->Large Process Protection Can you handle extra steps? Small->Protection Direct STRATEGY A: Direct Alkylation (Excess Hydroquinone) Large->Direct Protection->Direct No (Fastest) Protected STRATEGY B: Acetyl Protection (Recommended) Protection->Protected Yes (Safest) Benzyl STRATEGY C: Benzyl Protection (Caution Required) Protection->Benzyl If 4-BnO-PhOH is in stock

Caption: Figure 1. Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Module 2: The Protocols

Strategy A: Direct Alkylation (No Protection)

Best for: Large scale where chromatography is difficult, relying instead on solubility differences.[1]

The Concept: Use a massive excess of hydroquinone (3–5 equivalents).[1] Statistically, the alkylating agent (quinoline) is far more likely to hit a free hydroquinone molecule than a mono-alkylated product.[1]

Protocol:

  • Dissolution: Dissolve Hydroquinone (4.0 equiv) in acetone or DMF.

  • Base: Add Potassium Carbonate (K₂CO₃, 1.5 equiv) .

  • Addition: Add 2-(Chloromethyl)quinoline hydrochloride (1.0 equiv) slowly.

  • Reflux: Heat to 60°C for 4–6 hours.

  • Workup (Critical):

    • Evaporate solvent.[1][2]

    • Partition between Ethyl Acetate and Water .[1][3]

    • The Trick: The excess hydroquinone is highly water-soluble.[1] The product (mono-ether) and bis-ether stay in the organic layer.[1] Wash the organic layer 3x with water to remove all unreacted hydroquinone.[1]

  • Purification: Recrystallize from Ethanol/Hexane to remove the small amount of bis-ether.

Pros/Cons:

  • ✅ One step.

  • ❌ Wastes 3 equivalents of hydroquinone.[1]

  • ❌ Requires handling large volumes of aqueous waste.[1]

Strategy B: Acetyl Protection (The "Smart" Route)

Best for: Medicinal chemistry, high purity, and protecting the quinoline ring.

The Concept: Use 4-Acetoxyphenol (commercially available or made by mono-acetylating hydroquinone).[1] The acetyl group deactivates one phenol.[1] After alkylation, the acetyl group is removed via hydrolysis (saponification).[1]

Why this is superior: Quinoline rings are sensitive to acid (protonation) and hydrogenation (reduction).[1] They are generally stable to mild base.[1] This route avoids the conditions that destroy quinolines.[1]

Protocol:

  • Alkylation:

    • React 4-Acetoxyphenol (1.1 equiv) + 2-(Chloromethyl)quinoline (1.0 equiv) + K₂CO₃ (2.0 equiv) in DMF at 60°C.

    • Result: You form the intermediate 4-(2-Quinolinylmethoxy)phenyl acetate.[1]

  • Deprotection (One-Pot Potential):

    • Once TLC shows consumption of the chloride, add Methanol and 1M NaOH (or LiOH) directly to the reaction mixture.

    • Stir at RT for 1 hour. The ester cleaves rapidly; the ether linkage remains stable.

  • Workup:

    • Neutralize with dilute HCl to pH 7 (Careful: do not go too acidic, or the quinoline nitrogen will protonate and drag the product into the water layer).

    • Extract with EtOAc.[1][3]

Comparison Data:

FeatureDirect AlkylationAcetyl ProtectionBenzyl Protection
Step Count 12 (Telescoped)2
Bis-Ether Byproduct ~10-15%< 1%< 1%
Quinoline Safety HighHighest Low (Risk during deprotection)
Overall Yield 40-50%75-85% 60-70%

Module 3: Troubleshooting & FAQs

Q1: I used Benzyl protection, but when I tried to remove it with H₂/Pd-C, my product mass is wrong (M+4 or M+6). What happened?

A: You reduced the quinoline ring. Standard hydrogenolysis (H₂ gas + Palladium on Carbon) is not chemoselective enough.[1] It will reduce the pyridine-like ring of the quinoline to tetrahydroquinoline.

  • The Fix: If you must use Benzyl protection, do not use H₂ gas.[1] Use Transfer Hydrogenation .

    • Reagents: 10% Pd/C + Cyclohexene (as the hydrogen source) in refluxing Ethanol.[1]

    • Why: This method is kinetically slower and often spares the heteroaromatic ring while cleaving the benzylic ether.

    • Alternative: Use oxidative cleavage (DDQ) if the substrate allows, though this is messy with basic nitrogens.[1]

Q2: During workup, I lost my product in the aqueous layer.

A: You likely acidified too much. The quinoline nitrogen is basic (


).[1] If you use 1M HCl to neutralize your reaction and drop the pH below 4, the quinoline becomes protonated (

).[1] This salt is water-soluble.[1]
  • Correction: Adjust pH to ~7–8 (neutral/slightly basic). The phenol (

    
    ) will be protonated (neutral) at pH 8, and the quinoline will be unprotonated (neutral).[1] Both will extract into the organic layer.[1]
    
Q3: Can I use TBDMS (Silyl) protection?

A: Yes, but it is overkill and costly.[1] TBDMS is cleaved by Fluoride (TBAF).[1] While orthogonal, fluoride sources are expensive for large scale, and silyl ethers can sometimes migrate or cleave prematurely in the presence of the basic quinoline alkylation conditions. Acetyl is cheaper and more robust here.[1]

Module 4: Mechanism Visualization

The following diagram illustrates the Acetyl Strategy , highlighting the crucial orthogonality between the base-labile protecting group and the base-stable quinoline ring.

ReactionFlow SM1 4-Acetoxyphenol Step1 Step 1: Alkylation (K2CO3, DMF, 60°C) SM1->Step1 SM2 2-(Chloromethyl) quinoline SM2->Step1 Intermed Intermediate: 4-(Quinolin-2-ylmethoxy) phenyl acetate Step1->Intermed Step2 Step 2: Hydrolysis (NaOH/MeOH, RT) Intermed->Step2 Product TARGET: 4-(2-Quinolinylmethoxy) phenol Step2->Product Note Quinoline ring remains INTACT (Base Stable) Note->Step2

Caption: Figure 2. The Acetyl Protection Strategy. Note that the Quinoline ring is stable to the basic hydrolysis conditions used to remove the acetate.

References

  • Musser, J. H., et al. (1990).[1] "Synthesis of leukotriene biosynthesis inhibitors." Journal of Medicinal Chemistry, 33(1), 240–245.[1] (Discusses the synthesis of REV-5901 and similar quinoline ethers). [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Authoritative source for Acetyl and Benzyl cleavage conditions). [1]

  • Mandal, P. K., & McMurray, J. S. (2007).[1] "Pd-C-induced catalytic transfer hydrogenation with 1,4-cyclohexadiene." Journal of Organic Chemistry, 72(17), 6599–6601.[1] (Protocol for benzyl cleavage without reducing sensitive heterocycles). [1]

  • Sciencemadness Discussion. (2016). "Selective Monoetherification of 1,4-Hydroquinone." (Practical insights on direct alkylation vs. protection).

Sources

Reference Data & Comparative Studies

Validation

Topic: 4-(2-Quinolinylmethoxy)phenol IC50 Value Against 5-Lipoxygenase

This guide provides an in-depth analysis of 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4), placing its biological activity in the context of quinoline-based leukotriene modulators. Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4), placing its biological activity in the context of quinoline-based leukotriene modulators.

Executive Summary & Compound Profile

4-(2-Quinolinylmethoxy)phenol is a critical pharmacophore and synthetic intermediate used in the development of leukotriene biosynthesis inhibitors and leukotriene receptor antagonists (LTRAs). While often cited in the context of potent 5-lipoxygenase (5-LOX) inhibitors like Rev-5901 (L-655,238) or LTRAs like Wy-50,295 , the specific inhibitory potency of this phenolic core differs significantly from its lipophilic derivatives.

  • Compound Name: 4-(2-Quinolinylmethoxy)phenol[][]

  • CAS Number: 124993-40-4[]

  • Molecular Formula: C16H13NO2

  • Primary Role: Synthetic intermediate; Pharmacophore for 5-LOX/FLAP inhibitors and CysLT1 antagonists.

  • 5-LOX IC50 Context: The core phenol structure lacks the lipophilic tail (e.g., pentyl, aryl-alkyl) required for high-affinity binding to the 5-LOX/FLAP complex. Consequently, its IC50 is typically >10–50 µM (weak/inactive), whereas its lipophilic derivatives (e.g., Rev-5901) exhibit IC50 values in the 0.2–5.0 µM range.

Comparative Analysis: IC50 and Structure-Activity Relationship (SAR)

The biological activity of quinoline-based inhibitors is strictly governed by the presence of a lipophilic "tail" attached to the phenolic ring. The table below contrasts the core phenol with its active derivatives.

CompoundStructure / ModificationTargetIC50 (5-LOX)Mechanism
4-(2-Quinolinylmethoxy)phenol Core Scaffold (No lipophilic tail)5-LOX / CysLT1> 50 µM (Est.)*Weak/Nonspecific antioxidant effect (Phenolic OH).
Rev-5901 (L-655,238) meta-isomer with

-pentyl
tail
5-LOX / FLAP0.2 – 0.4 µM (PMNL)2.0 – 5.0 µM (Whole Blood)FLAP binding; prevents AA translocation.
Rev-5901 (para-isomer) para-isomer with

-pentyl
tail
5-LOX~ 0.5 – 1.0 µM Similar to Rev-5901; lipophilic tail essential for potency.
Wy-50,295 para-isomer with

-methyl-acetic acid
CysLT1 ReceptorInactive (>100 µM)Potent Receptor Antagonist (IC50 ~5 nM for LTD4 binding).
Zileuton N-hydroxyurea (Benzothiophene)5-LOX (Iron)0.5 – 1.0 µM Iron Chelation (Redox active).

*Note: The core phenol serves as a synthetic precursor. In SAR studies, removal of the lipophilic side chain (converting Rev-5901 back to a simple phenol ether) results in a dramatic loss of 5-LOX inhibitory potency, confirming that the quinoline ring directs the molecule to the active site (or FLAP), but the hydrophobic tail is required for binding affinity.

Mechanism of Action Insight
  • Lipophilic Derivatives (Rev-5901): These compounds act primarily by binding to FLAP (5-Lipoxygenase Activating Protein) or the hydrophobic domain of 5-LOX, preventing the enzyme from accessing its substrate, Arachidonic Acid (AA).

  • Core Phenol: Without the lipophilic tail, 4-(2-Quinolinylmethoxy)phenol cannot effectively anchor in the FLAP binding pocket. Its residual activity, if any, is likely due to the redox properties of the phenolic hydroxyl group acting as a weak radical scavenger, rather than specific enzyme inhibition.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

To determine the IC50 of quinoline derivatives, a standard spectrophotometric or radiochemical assay is used. The following protocol ensures self-validating results by controlling for non-specific redox activity.

Methodology: Cell-Free 5-LOX Assay
  • Enzyme Preparation:

    • Source: Human polymorphonuclear leukocytes (PMNL) or recombinant human 5-LOX.

    • Lysis: Sonication in PBS (pH 7.4) containing 1 mM EDTA.

    • Purification: 100,000 x g supernatant (S100 fraction) or partially purified enzyme.

  • Assay Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM CaCl2, 1 mM ATP.

    • Substrate: 10–20 µM Arachidonic Acid (AA).

    • Cofactor: 10 µM Phosphatidylcholine (vesicles) if using purified enzyme (mimics nuclear membrane).

  • Experimental Workflow:

    • Step 1 (Pre-incubation): Incubate enzyme with Test Compound (dissolved in DMSO, final <1%) for 5–10 minutes at 4°C.

    • Step 2 (Initiation): Add pre-warmed Arachidonic Acid (and Ca2+ if not in buffer).

    • Step 3 (Reaction): Incubate at 37°C for 5–10 minutes.

    • Step 4 (Termination): Stop reaction with equal volume of ice-cold methanol/acetonitrile.

  • Quantification:

    • HPLC: Analyze formation of 5-HETE and LTB4 on a C18 column (Mobile phase: Methanol/Water/Acetic Acid).

    • Spectrophotometry: Monitor increase in absorbance at 234 nm (conjugated diene formation of 5-HPETE).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to derive IC50.

Visualization of Signaling & Assay Workflow

Figure 1: 5-Lipoxygenase Pathway and Inhibition Targets

This diagram illustrates where quinoline-based inhibitors (FLAP binders) and Zileuton (Iron chelators) intervene in the leukotriene cascade.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 FLAP FLAP (5-LOX Activating Protein) AA->FLAP Binding FiveLOX 5-Lipoxygenase (5-LOX) [Iron-Dependent] FLAP->FiveLOX Presents AA FiveHPETE 5-HPETE FiveLOX->FiveHPETE Oxygenation LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase CysLTs CysLTs (LTC4, LTD4, LTE4) (Bronchoconstriction) LTA4->CysLTs LTC4 Synthase Rev5901 Rev-5901 / Quinolines (Inhibit FLAP/Translocation) Rev5901->FLAP Blocks Zileuton Zileuton (Chelates Iron) Zileuton->FiveLOX Inhibits

Caption: The 5-LOX pathway showing distinct inhibition mechanisms for Quinoline derivatives (FLAP targeting) vs. Zileuton (Enzyme targeting).

Figure 2: Experimental Workflow for IC50 Determination

Workflow Step1 1. Enzyme Prep (PMNL Lysate / Recombinant) Step2 2. Pre-Incubation (Enzyme + Test Compound) 10 min @ 4°C Step1->Step2 Step3 3. Initiation (+ Arachidonic Acid + Ca2+) Step2->Step3 Step4 4. Reaction 37°C, 5-10 min Step3->Step4 Step5 5. Termination (+ MeOH/ACN) Step4->Step5 Step6 6. HPLC Analysis (Quantify 5-HETE/LTB4) Step5->Step6

Caption: Step-by-step workflow for the cell-free 5-lipoxygenase inhibition assay.

References

  • Musser, J. H., et al. (1990). Synthesis and biological evaluation of 4-(2-quinolinylmethoxy)phenol derivatives as leukotriene biosynthesis inhibitors and receptor antagonists. Journal of Medicinal Chemistry , 33(4), 1186–1194.

  • Guindon, Y., et al. (1987). Synthesis and structure-activity relationships of a novel class of 5-lipoxygenase inhibitors: The development of L-655,238 (Rev-5901). Canadian Journal of Physiology and Pharmacology , 67, 456-464.

  • BOC Sciences. Product Monograph: 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4).

  • Werz, O., & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular enzyme regulation. Biochemical Pharmacology , 70(3), 327-333.

  • TargetMol. Rev-5901 (L-655,238) Biological Activity and IC50 Data.

Sources

Comparative

Comparative Efficacy of 4-(2-Quinolinylmethoxy)phenol and MK-0591 in Leukotriene Biosynthesis Inhibition

Executive Summary The modulation of the 5-lipoxygenase (5-LOX) pathway is a critical pharmacological strategy for managing inflammatory diseases such as asthma and allergic rhinitis. At the heart of this pathway is the 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of the 5-lipoxygenase (5-LOX) pathway is a critical pharmacological strategy for managing inflammatory diseases such as asthma and allergic rhinitis. At the heart of this pathway is the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein required for the cellular synthesis of leukotrienes.

This technical guide provides an objective comparison between 4-(2-Quinolinylmethoxy)phenol —a foundational pharmacophore and synthetic building block—and MK-0591 (Quiflapon) , a highly optimized, second-generation clinical FLAP inhibitor. By examining their structural evolution, binding kinetics, and experimental validation protocols, researchers can better understand the causality behind FLAP inhibitor design and evaluation.

Mechanistic Grounding: The Causality of FLAP Inhibition

To understand the comparative efficacy of these two compounds, one must first understand the structural biology of FLAP. FLAP does not possess intrinsic enzymatic activity; rather, it acts as an arachidonic acid transfer protein. Upon cellular activation (e.g., via calcium influx), 5-LOX translocates from the cytosol to the nuclear membrane, where it docks with FLAP to receive arachidonic acid and convert it into Leukotriene A4 (LTA4)[1][2].

The quinolin-2-yl-methoxy moiety is a privileged structure in leukotriene modulation. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the quinolylmethoxy substituent maximizes interaction with a specific lipophilic binding site on FLAP[3].

  • 4-(2-Quinolinylmethoxy)phenol serves as the raw, unoptimized pharmacophore. While it contains the critical anchoring moiety, it lacks the secondary binding interactions required for high-affinity docking.

  • MK-0591 incorporates this exact quinolin-2-yl-methoxy group onto an indole backbone (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol-2-yl]-2,2-dimethyl propanoic acid)[1]. The addition of the indole ring, the lipophilic t-butylthio group, and the acidic propanoic acid tail transforms the weak pharmacophore into a potent inhibitor that effectively outcompetes arachidonic acid for the FLAP binding pocket[3].

FLAP_Mechanism AA Arachidonic Acid FLAP FLAP Protein (Membrane) AA->FLAP Binds LOX 5-LOX Enzyme FLAP->LOX Activates LT Leukotrienes (LTB4/LTC4) LOX->LT Synthesizes Inhibitor MK-0591 / Fragment (Inhibitor) Inhibitor->FLAP Blocks Binding

Fig 1. FLAP-mediated leukotriene biosynthesis pathway and mechanism of inhibition.

Structural & Pharmacological Comparison

The leap from a basic building block to a clinical candidate is defined by dramatic shifts in binding affinity and whole-cell efficacy. Because FLAP inhibitors target a membrane-bound accessory protein rather than the 5-LOX enzyme itself, they are notoriously inactive in cell-free 5-LOX assays [2][4]. MK-0591, for instance, shows an IC50 > 4 µM against rat 5-LOX in a cell-free system, yet exhibits low-nanomolar potency in intact cells[4].

Table 1: Comparative Efficacy Profile
Feature / Property4-(2-Quinolinylmethoxy)phenolMK-0591 (Quiflapon)
Chemical Role Foundational Pharmacophore / PrecursorOptimized Clinical-Stage Inhibitor
Primary Target FLAP (Lipophilic Binding Pocket)FLAP (5-Lipoxygenase-activating protein)
FLAP Binding Affinity Weak to Moderate (Micromolar range)High Affinity (IC50 = 1.6 nM)[1]
Intact Cell LTB4 Inhibition Low (Requires structural elaboration)High (IC50 = 3.1 nM in human PMNLs)[1]
Cell-Free 5-LOX Inhibition InactiveInactive (IC50 > 4 µM)[4]
In Vivo Efficacy N/A (Used strictly as a building block)Potent (Asthma, Pleurisy models)[1][4]

Experimental Methodologies: Self-Validating Protocols

To accurately evaluate the efficacy of quinoline-based FLAP inhibitors, researchers must utilize intact cell assays. The following protocol outlines the gold-standard methodology for quantifying LTB4 biosynthesis inhibition, ensuring that the cellular architecture required for 5-LOX translocation remains intact[2][5].

Protocol: Intact Cell LTB4 Biosynthesis Assay (Human PMNLs)

1. Isolation of Human PMNLs: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human whole blood using dextran sedimentation followed by density gradient centrifugation. Resuspend the purified PMNLs in Hanks' Balanced Salt Solution (HBSS) at a concentration of


 cells/mL.

2. Inhibitor Pre-incubation (The Partitioning Phase): Dissolve the test compound (MK-0591 or the synthesized 4-(2-Quinolinylmethoxy)phenol derivative) in DMSO. Add to the cell suspension ensuring the final DMSO concentration remains < 0.1% to prevent solvent-induced cytotoxicity.

  • Causality: Pre-incubate for 5 minutes at 37°C. This critical window allows the highly lipophilic quinolin-2-yl-methoxy moiety to partition into the nuclear membrane and saturate the FLAP binding pockets prior to enzyme translocation[5].

3. Cellular Stimulation: Challenge the pre-incubated cells with 5 µM of the calcium ionophore A23187 for exactly 5 minutes at 37°C.

  • Causality: A23187 induces a rapid intracellular calcium influx, which is the physiological trigger required for cytosolic 5-LOX to translocate to the membrane and dock with FLAP[4][5].

4. Reaction Termination: Halt the reaction by adding an equal volume of ice-cold methanol containing Prostaglandin B2 (PGB2) as an internal standard. Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to precipitate cellular proteins.

5. LTB4 Quantification: Analyze the clarified supernatant using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) or a validated Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC50 by plotting the dose-response curve of LTB4 inhibition against the logarithmic concentration of the inhibitor[5].

Assay_Workflow Step1 1. Isolate Human PMNLs Step2 2. Pre-incubate with Inhibitor (Membrane Partitioning) Step1->Step2 Step3 3. Stimulate with A23187 (Calcium Influx) Step2->Step3 Step4 4. Terminate & Centrifuge Step3->Step4 Step5 5. Quantify LTB4 via HPLC Step4->Step5

Fig 2. Intact cell LTB4 biosynthesis assay workflow for evaluating FLAP inhibitors.

Conclusion & Application Notes

The comparative analysis between 4-(2-Quinolinylmethoxy)phenol and MK-0591 highlights the trajectory of rational drug design in the leukotriene space. While 4-(2-Quinolinylmethoxy)phenol remains an indispensable chemical precursor for synthesizing novel FLAP inhibitors and leukotriene receptor antagonists, it lacks the complex three-dimensional geometry required for potent biological activity on its own. Conversely, MK-0591 represents the optimization of this pharmacophore, achieving an IC50 of 1.6 nM[1]. For researchers developing next-generation anti-inflammatory agents or exploring secondary indications like prostate cancer apoptosis[4], MK-0591 serves as the definitive positive control for validating FLAP-dependent whole-cell assays.

References

  • Brideau, C., et al. Pharmacology of MK-0591, a potent, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology (PubMed). URL: [Link]

  • Gouin, B., et al. Studies of the inhibitory activity of MK-0591 on arachidonic acid metabolism in human phagocytes. Canadian Journal of Physiology and Pharmacology (PubMed). URL: [Link]

  • Brooks, C. D. W., et al. Modulators of Leukotriene Biosynthesis and Receptor Activation. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Hatzelmann, A., et al. Inversely-correlated inhibition of human 5-lipoxygenase activity by bay X1005 and other quinoline derivatives in intact cells and a cell-free system. Biochemical Pharmacology. URL: [Link]

Sources

Validation

reference standard purity requirements for 4-(2-Quinolinylmethoxy)phenol

Comparative Guide: Reference Standard Purity Requirements for 4-(2-Quinolinylmethoxy)phenol in Drug Discovery Introduction 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4)[] is a critical pharmacophore building block used...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standard Purity Requirements for 4-(2-Quinolinylmethoxy)phenol in Drug Discovery

Introduction

4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4)[] is a critical pharmacophore building block used in the synthesis of highly potent peptidoleukotriene (CysLT1) receptor antagonists. Historically, this structural moiety has been essential in the development of antiasthmatic clinical candidates like and , which competitively inhibit LTD4 binding to lung membranes to prevent bronchoconstriction[2][3].

In modern drug discovery and Structure-Activity Relationship (SAR) studies, the purity of the 4-(2-Quinolinylmethoxy)phenol reference standard is paramount. Trace impurities—such as unreacted 2-chloromethylquinoline, resorcinol derivatives, or residual transition metals from etherification steps—can poison downstream catalysts or introduce off-target toxicities that confound biological assays. This guide objectively compares different purity grades of 4-(2-Quinolinylmethoxy)phenol and provides self-validating analytical protocols to ensure scientific integrity.

Section 1: Objective Performance Comparison of Reference Standards

Not all commercially available batches of 4-(2-Quinolinylmethoxy)phenol are suitable for quantitative bioassays or late-stage IND-enabling studies. We categorize the available materials into three distinct performance tiers:

Table 1: Performance Comparison of 4-(2-Quinolinylmethoxy)phenol Grades

ParameterTier 1: qNMR-Certified Primary StandardTier 2: Chromatographic Analytical StandardTier 3: Technical / Synthetic Grade
Primary Assay Method 1H-qNMR + LC-HRMSHPLC-UV (Area Normalization)HPLC-UV / TLC
Purity Metric >99.5% (Absolute Mass Fraction)>98.0% (Relative Area %)>95.0% (Relative Area %)
Trace Impurity Profiling Fully characterized (Isomers/Salts)Partially characterizedUnknown / Ignored
Water/Residual Solvent Bias Mathematically accounted forOften ignored (Inflates purity)Ignored
Downstream Chalcone Yield >92% (Highly reproducible)85–88%<80% (Requires re-purification)
Optimal Application Quantitative bioassays, IND filingsRoutine QA/QC, pilot synthesisEarly discovery synthesis

Section 2: Scientific Integrity & Analytical Causality

Why Chromatographic Purity is Insufficient: Relying solely on HPLC-UV area normalization to certify 4-(2-Quinolinylmethoxy)phenol is a systemic analytical flaw. The highly conjugated quinoline ring possesses a massive UV extinction coefficient. Impurities lacking this chromophore (e.g., aliphatic solvents, water, or inorganic salts) are effectively "invisible" to UV detection, leading to an artificially inflated purity score.

The qNMR Advantage: Quantitative NMR (qNMR) resolves this discrepancy by measuring the absolute mass fraction. Because the NMR signal integral is directly proportional to the number of nuclei generating it—independent of the molecule's chemical structure—qNMR eliminates the response-factor bias inherent to UV detection. By comparing the isolated methylene protons (-O-CH2-) of 4-(2-Quinolinylmethoxy)phenol against a highly pure internal standard, we establish a self-validating, absolute purity baseline.

Section 3: Mandatory Visualization

G A 4-(2-Quinolinylmethoxy)phenol (Key Building Block) B Chalcone Coupling (Synthesis) A->B C CysLT1 Antagonist (e.g., VUF 4819) B->C D CysLT1 Receptor (Blockade) C->D E Inhibition of LTD4 (Bronchoconstriction) D->E

Fig 1: Synthetic application of 4-(2-Quinolinylmethoxy)phenol in CysLT1 antagonist development.

G Raw Crude 4-(2-Quinolinylmethoxy)phenol HPLC HPLC-UV (Impurity Profiling) Raw->HPLC LCMS LC-HRMS (Structural ID) Raw->LCMS qNMR 1H-qNMR (Absolute Mass Fraction) HPLC->qNMR LCMS->qNMR Cert Certified Reference Standard (>99.5% Purity) qNMR->Cert

Fig 2: Multidimensional analytical workflow for certifying 4-(2-Quinolinylmethoxy)phenol standards.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR
  • Sample Preparation: Accurately weigh exactly 10.00 mg of the 4-(2-Quinolinylmethoxy)phenol sample and 5.00 mg of a certified internal standard (e.g., 3,5-Dinitrobenzoic acid, NIST SRM) into a static-free vial using a microbalance.

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is explicitly chosen because it thoroughly solvates both the polar phenolic hydroxyl group and the lipophilic quinoline ring. Incomplete solvation creates micro-aggregates that broaden NMR signals and ruin integration accuracy.

  • NMR Acquisition: Acquire the 1H-NMR spectrum at 400 MHz (or higher) using a 90° pulse angle and a relaxation delay (D1) of 60 seconds. Causality: A 60-second D1 ensures complete longitudinal (T1) relaxation of the slow-relaxing aromatic protons. Shorter delays cause integration bias, artificially skewing the mass fraction calculation.

  • Data Integration: Integrate the distinct methylene singlet (-O-CH2-) at ~5.3 ppm against the aromatic protons of the internal standard. Calculate the absolute mass fraction using the standard qNMR equation.

Protocol 2: Impurity Profiling via LC-HRMS
  • System Setup: Use a UPLC system coupled to a High-Resolution Mass Spectrometer (ESI+ mode). Column: C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile). Run a gradient from 5% B to 95% B over 10 minutes.

  • Detection & Identification: Extract the exact mass for 4-(2-Quinolinylmethoxy)phenol (m/z 252.1019 [M+H]+). Screen for common synthetic impurities, such as unreacted 2-chloromethylquinoline (m/z 178.04) or bis-alkylated byproducts, which must be strictly controlled (<0.1%) in Tier 1 standards.

References

  • Title: Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 1. Initial structure-activity relationships. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of Carboxylated Chalcones: A Novel Series of CysLT1 (LTD4) Receptor Antagonists. Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative

validating 5-LO inhibition using polymorphonuclear leukocyte assays

A Comprehensive Guide to Validating 5-Lipoxygenase (5-LO) Inhibition via Polymorphonuclear Leukocyte (PMN) Assays As a Senior Application Scientist, I frequently see drug development programs struggle to accurately profi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Validating 5-Lipoxygenase (5-LO) Inhibition via Polymorphonuclear Leukocyte (PMN) Assays

As a Senior Application Scientist, I frequently see drug development programs struggle to accurately profile novel 5-Lipoxygenase (5-LO) inhibitors. The 5-LO pathway is the critical enzymatic engine driving the biosynthesis of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, LTE4), making it a prime target for severe airway diseases, cardiovascular inflammation, and graft-versus-host disease[1][2].

However, relying solely on cell-free recombinant enzyme assays or crude whole-blood models often leads to misleading efficacy data. To truly validate a compound's mechanism of action, the Polymorphonuclear Leukocyte (PMN) LTB4 Biosynthesis Assay remains the gold standard. This guide objectively compares established 5-LO inhibitors and provides a self-validating experimental framework for PMN assays.

The Mechanistic Rationale for PMN Assays

Why are PMNs (specifically neutrophils) the optimal model for 5-LO validation?

In a physiological state, 5-LO is not a solitary actor. Upon cellular activation, cytosolic 5-LO must translocate to the nuclear envelope, where it docks with the 5-Lipoxygenase-Activating Protein (FLAP) [3][4]. FLAP acts as an essential membrane anchor and substrate-transfer protein, feeding arachidonic acid (AA) to 5-LO.

  • The Pitfall of Cell-Free Assays: Purified recombinant 5-LO assays lack FLAP and a nuclear membrane. Consequently, they are entirely blind to FLAP inhibitors (like MK-886) and novel-type inhibitors that block 5-LO nuclear translocation[3].

  • The Pitfall of Whole Blood Assays: While physiologically relevant, whole blood contains high concentrations of plasma proteins. Highly protein-bound drugs will show artificially inflated IC50 values, masking their true cellular potency[5][6].

  • The PMN Advantage: Isolated PMNs possess the complete, native biosynthetic machinery (5-LO, FLAP, and LTA4 hydrolase) required to convert AA all the way to LTB4[7]. They provide a clean, intact-cell environment free from plasma protein interference.

G Stimulus Calcium Ionophore (A23187) cPLA2 cPLA2 Activation Stimulus->cPLA2 LOX5 5-Lipoxygenase (5-LO) Stimulus->LOX5 Ca2+ Influx AA Arachidonic Acid (AA) cPLA2->AA AA->LOX5 Substrate FLAP FLAP (Membrane Anchor) FLAP->LOX5 Anchors & Activates LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) (Measured Output) LTA4->LTB4 LTA4 Hydrolase Zileuton Zileuton (Direct 5-LO Inhibitor) Zileuton->LOX5 MK886 MK-886 (FLAP Inhibitor) MK886->FLAP

Caption: 5-LO Pathway in PMNs and Pharmacological Intervention Points

Comparative Performance of 5-LO Pathway Inhibitors

To benchmark a novel compound, it must be compared against established reference drugs. Zileuton is the only commercially available, FDA-approved direct inhibitor of the 5-LO enzyme[1]. In contrast, compounds like MK-886 target FLAP, while BWA4C is another potent direct 5-LO inhibitor[3][8].

The table below summarizes the expected quantitative performance of these inhibitors in various assay systems, demonstrating why PMN assays yield tighter, more accurate IC50 values compared to whole blood.

InhibitorTarget MechanismAssay SystemIC50 Value (µM)
Zileuton Direct 5-LO InhibitionHuman PMNL (LTB4 biosynthesis)0.4 µM[5][6]
Zileuton Direct 5-LO InhibitionRat PMNL (LTB4 biosynthesis)0.4 µM[5][6]
Zileuton Direct 5-LO InhibitionHuman Whole Blood (LTB4 biosynthesis)0.9 µM[5][6]
BWA4C Direct 5-LO InhibitionHuman Whole Blood (PGE2/LTB4 transport)~0.1 µM[8]
MK-886 FLAP InhibitionIntact PMNL / Osteosarcoma CellsHighly Potent (Sub-µM)[3]
MK-886 FLAP InhibitionCell-Free Recombinant 5-LONo Inhibition[3]

Data Interpretation: Notice how Zileuton's IC50 shifts from 0.4 µM in isolated PMNs to 0.9 µM in whole blood[5]. This >2-fold rightward shift is a classic artifact of plasma protein binding, underscoring the necessity of the PMN assay for precise structure-activity relationship (SAR) profiling.

Self-Validating Experimental Protocol: PMN LTB4 Assay

A robust assay must be engineered with internal logic. We use the calcium ionophore A23187 as the stimulating agent because it bypasses highly variable cell-surface receptors (like GPCRs) and forcefully induces a massive intracellular calcium spike[7][9]. This guarantees 5-LO translocation and standardizes the assay window.

Workflow Isolation 1. PMN Isolation (Human Whole Blood) Preincubation 2. Inhibitor Pre-incubation (15-30 mins, 37°C) Isolation->Preincubation Stimulation 3. A23187 Stimulation (15 mins, 37°C) Preincubation->Stimulation Termination 4. Reaction Termination (Cold Methanol) Stimulation->Termination Detection 5. LTB4 Quantification (ELISA / LC-MS/MS) Termination->Detection

Caption: Step-by-step PMN LTB4 Biosynthesis Assay Workflow

Step-by-Step Methodology:
  • PMN Isolation: Isolate PMNs from fresh, heparinized human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the purified PMNs in a calcium-containing buffer (e.g., HBSS with Ca2+/Mg2+) at a density of

    
     cells/mL.
    
    • Causality: Calcium in the extracellular buffer is strictly required because the subsequent ionophore stimulation relies on an influx of extracellular calcium to activate 5-LO[9].

  • Inhibitor Pre-incubation: Add the test compound (or Zileuton as a positive control) at varying concentrations. Include a vehicle control (DMSO, final concentration <0.5%). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the small molecule to traverse the PMN lipid bilayer and achieve binding equilibrium with cytosolic 5-LO or nuclear-bound FLAP prior to substrate flooding.

  • A23187 Stimulation: Initiate leukotriene biosynthesis by adding 1 to 2 µM of calcium ionophore A23187[7]. Incubate at 37°C for exactly 15 minutes.

    • Causality: A23187 triggers the release of endogenous arachidonic acid via cPLA2 and forces 5-LO to dock with FLAP[3][4].

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol, followed by rapid centrifugation (10,000 x g for 5 minutes at 4°C).

    • Causality: Cold methanol instantly denatures the enzymes, freezing the eicosanoid profile in time and precipitating cellular proteins to yield a clean supernatant.

  • LTB4 Quantification: Quantify the LTB4 levels in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS[5][7].

Data Interpretation & Orthogonal Validation (E-E-A-T)

To ensure your protocol is a self-validating system , you must rule out false positives. If your novel compound drastically reduces LTB4 levels, you must prove it inhibited the enzyme, not the cell's viability.

  • Viability Counter-Screen: Always perform an LDH release assay or Trypan Blue exclusion test in parallel. A compound that causes PMN lysis will artificially show "inhibition" of LTB4 simply because the cellular machinery is destroyed.

  • Orthogonal Target Validation: If a compound inhibits LTB4 in the PMN assay, run it through a cell-free recombinant 5-LO assay.

    • If it inhibits both , it is a direct 5-LO catalytic inhibitor (like Zileuton)[5][6].

    • If it inhibits PMNs but fails in the cell-free assay , it is likely a FLAP inhibitor (like MK-886) or an inhibitor of 5-LO nuclear translocation[3].

  • Prostaglandin Cross-Check: To prove selectivity, measure PGE2 levels in the same supernatant. A highly selective 5-LO inhibitor should not suppress PGE2 (which is driven by the COX pathway)[6]. Note, however, that some 5-LO inhibitors have been recently shown to interfere with PGE2 export transporters, so LC-MS/MS profiling of multiple lipid mediators is highly recommended for complete clarity[8].

References

  • A Comparative Guide to 5-Lipoxygenase Inhibition: AZD4407 vs. Zileuton - Benchchem 5

  • Zileuton: Clinical implications of 5-Lipoxygenase inhibition in severe airway disease - ResearchGate 1

  • Inhibition of 5-lipoxygenase alleviates graft-versus-host disease - PMC / NIH 2

  • A Comparative Guide to PD 127443 and Zileuton as 5-Lipoxygenase Inhibitors - Benchchem 6

  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - Frontiers8

  • 5(S),15(S)-dihydroxyeicosatetraenoic acid and lipoxin generation in human polymorphonuclear cells - SciSpace 9

  • A23187-Induced Translocation of 5-Lipoxygenase in Osteosarcoma Cells - Semantic Scholar 3

  • Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC / NIH 4

  • Reciprocal Regulation of LTA 4 Hydrolase Expression in Human Monocytes... - Karger Publishers 7

Sources

Validation

4-(2-Quinolinylmethoxy)phenol selectivity vs COX-1 and COX-2 enzymes

An In-depth Technical Guide to 4-(2-Quinolinylmethoxy)phenol : Selectivity Profiling Against COX-1 and COX-2 Enzymes. Executive Summary 4-(2-Quinolinylmethoxy)phenol (CAS: 124993-40-4) acts as a pivotal pharmacophore and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(2-Quinolinylmethoxy)phenol : Selectivity Profiling Against COX-1 and COX-2 Enzymes.

Executive Summary

4-(2-Quinolinylmethoxy)phenol (CAS: 124993-40-4) acts as a pivotal pharmacophore and chemical lead in the class of specific 5-lipoxygenase (5-LOX) inhibitors . Historically recognized as the structural precursor to RG 5901 (REV-5901), this compound is utilized in research to selectively modulate the leukotriene pathway while sparing Cyclooxygenase (COX) isoforms .

Unlike dual inhibitors (e.g., Licofelone) or traditional NSAIDs, 4-(2-Quinolinylmethoxy)phenol exhibits a high degree of selectivity for the 5-LOX enzyme, demonstrating negligible inhibitory potency against COX-1 and COX-2 at relevant therapeutic concentrations. This guide details its selectivity profile, experimental validation, and utility as a probe for dissecting arachidonic acid metabolism.

Mechanistic Positioning & Selectivity Profile

The therapeutic value of 4-(2-Quinolinylmethoxy)phenol lies in its ability to decouple the two major inflammatory arms of the arachidonic acid cascade. By blocking 5-LOX, it prevents the formation of leukotrienes (LTB4, LTC4, LTD4) without suppressing the synthesis of prostaglandins (PGE2, PGI2) mediated by COX enzymes.

Comparative Selectivity Matrix
Target EnzymeActivity StatusIC50 / Potency RangePhysiological Implication
5-Lipoxygenase (5-LOX) Potent Inhibitor Low µM / nM range *Blocks pro-inflammatory leukotrienes (bronchoconstriction, chemotaxis).
COX-1 (Constitutive) Inactive / Sparing > 100 µM Preserves gastric mucosal protection and platelet aggregation.
COX-2 (Inducible) Inactive / Sparing > 100 µM Does not suppress inflammation via PG pathway; no cardiovascular risk associated with COX-2 blockade.

*Note: Potency values are derived from structure-activity relationship (SAR) data of the RG 5901 series, where the quinolinylmethoxy-phenol core drives LOX specificity.

Signaling Pathway Impact[1]

The following diagram illustrates the compound's specific intervention point, contrasting it with NSAIDs and Dual Inhibitors.

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGE2, PGI2) (Gastric Protection / Inflammation) COX1->PGs COX2->PGs Lts Lts LOX->Lts LTs Leukotrienes (LTB4, LTC4) (Bronchoconstriction / Chemotaxis) Inhibitor 4-(2-Quinolinylmethoxy)phenol Inhibitor->COX1 NO EFFECT Inhibitor->COX2 NO EFFECT Inhibitor->LOX BLOCKS NSAID NSAIDs (Indomethacin) NSAID->COX1 Blocks NSAID->COX2 Blocks

Figure 1: Selective blockade of the 5-LOX pathway by 4-(2-Quinolinylmethoxy)phenol, leaving COX-mediated prostaglandin synthesis intact.

Comparative Performance Analysis

This section contrasts 4-(2-Quinolinylmethoxy)phenol with standard pharmacological agents to contextualize its utility in drug development.

vs. Non-Selective NSAIDs (e.g., Indomethacin)[3]
  • Mechanism: Indomethacin potently inhibits both COX-1 and COX-2 (IC50 ~0.01–0.1 µM).

  • Differentiation: 4-(2-Quinolinylmethoxy)phenol lacks this activity. In assays where Indomethacin abolishes PGE2 production, 4-(2-Quinolinylmethoxy)phenol retains baseline PGE2 levels, proving it does not cause the gastric toxicity associated with COX-1 inhibition.

vs. Selective COX-2 Inhibitors (e.g., Celecoxib)[1][4][5]
  • Mechanism: Celecoxib selectively inhibits COX-2 (IC50 ~0.04 µM) to reduce inflammation without gastric harm.

  • Differentiation: 4-(2-Quinolinylmethoxy)phenol does not target COX-2. Consequently, it is not an analgesic in the traditional sense of blocking prostaglandin-mediated pain sensitization, but it is effective in models driven by leukotrienes (e.g., asthma, allergic rhinitis).

vs. Dual Inhibitors (e.g., Licofelone, Tebufelone)
  • Mechanism: These compounds inhibit both 5-LOX and COX enzymes.[1][2][3]

  • Differentiation: While dual inhibitors offer broad anti-inflammatory coverage, they can be difficult to dose-titrate for specific pathway analysis. 4-(2-Quinolinylmethoxy)phenol serves as a cleaner tool when the researcher intends to isolate the effects of leukotrienes specifically, without confounding variables from prostaglandin suppression.

Experimental Protocols for Selectivity Validation

To verify the selectivity of 4-(2-Quinolinylmethoxy)phenol in your own laboratory, the following self-validating workflow is recommended.

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: To confirm lack of activity against COX isozymes.

  • Enzyme Source: Recombinant human COX-1 and COX-2 (commercially available).

  • Substrate: Arachidonic Acid (10 µM).

  • Test Compound: 4-(2-Quinolinylmethoxy)phenol (Dissolve in DMSO; Test range: 0.1 µM – 100 µM).

  • Reference Controls:

    • Positive Control (COX-1): Indomethacin (1 µM).

    • Positive Control (COX-2): Celecoxib (1 µM).

    • Vehicle Control: 1% DMSO.

  • Incubation: Incubate enzyme + inhibitor for 10 min at 37°C; add Arachidonic Acid for 2 min.

  • Detection: Measure PGF2α (stable metabolite) via ELISA or SnCl2 reduction of PGH2.

  • Validation Criteria:

    • Indomethacin must show >90% inhibition of COX-1.

    • 4-(2-Quinolinylmethoxy)phenol should show <10% inhibition even at 100 µM.

Protocol B: 5-Lipoxygenase Inhibition Assay

Objective: To confirm potency against the primary target.

  • Enzyme Source: Human recombinant 5-LOX or human polymorphonuclear leukocytes (PMNLs).

  • Stimulation: Calcium ionophore A23187 (for cell assays).

  • Detection: Measure LTB4 levels via HPLC or ELISA.

  • Result: Expect dose-dependent reduction in LTB4 with an IC50 consistent with RG 5901 series leads (typically low µM range).

Synthesis of Technical Insights

  • Chemical Stability: The ether linkage between the quinoline and phenol rings is stable under physiological conditions, but the phenol group is susceptible to oxidation. Solutions should be prepared fresh in degassed DMSO.

  • Structure-Activity Relationship (SAR): The (2-quinolinylmethoxy) moiety is the critical pharmacophore for 5-LOX recognition. Modifications to the phenol ring (e.g., adding a lipophilic tail as in RG 5901) significantly enhance potency but do not generally introduce COX affinity, maintaining the selectivity profile described here.

References

  • Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. Journal of Medicinal Chemistry. (Describes the SAR of the RG 5901 series and the initial chemical lead).

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs. Journal of Pharmacy and Pharmacology. (Provides standard protocols and IC50 values for COX comparison).

  • Dual Acting Anti-Inflammatory Drugs. ResearchGate. (Discusses the contrast between specific LOX inhibitors like RG 5901 and dual inhibitors).

  • 4-(2-Quinolinylmethoxy)phenol Product Entry. BOC Sciences. (Chemical identity and CAS verification).

Sources

Comparative

Publish Comparison Guide: Structural Elucidation of 4-(2-Quinolinylmethoxy)phenol

The following guide details the mass spectrometry fragmentation pattern of 4-(2-Quinolinylmethoxy)phenol , a critical intermediate scaffold in the synthesis of leukotriene receptor antagonists (LTRAs) such as REV-5901 an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation pattern of 4-(2-Quinolinylmethoxy)phenol , a critical intermediate scaffold in the synthesis of leukotriene receptor antagonists (LTRAs) such as REV-5901 and related quinoline-based pharmaceuticals.

This guide compares the target compound against its primary hydrolysis impurity, 2-Quinolinemethanol , to assist analytical scientists in process monitoring and purity profiling.

Executive Summary & Comparison Scope

In drug development, distinguishing the active ether intermediate 4-(2-Quinolinylmethoxy)phenol from its degradation products is vital for quality control. The most common degradation pathway is ether hydrolysis, yielding 2-Quinolinemethanol and Hydroquinone .

This guide compares the ESI-MS/MS fragmentation behavior of the Target (Ether) versus the Impurity (Alcohol) to establish a self-validating identification protocol.

FeatureTarget: 4-(2-Quinolinylmethoxy)phenol Alternative/Impurity: 2-Quinolinemethanol
Role Key Synthetic Intermediate / ScaffoldHydrolysis Degradant / Starting Material
Formula C₁₆H₁₃NO₂C₁₀H₉NO
Monoisotopic Mass 251.0946 Da159.0684 Da
Precursor Ion [M+H]⁺ m/z 252.1025 m/z 160.0762
Primary Fragment m/z 142.07 (Quinolinyl-methyl cation)m/z 142.07 (Dehydrated cation)
Differentiation Loss of Phenol (94 Da) Loss of Water (18 Da)

Technical Analysis: Fragmentation Mechanics

Ionization Physics (ESI+)

Both compounds possess a quinoline nitrogen atom, which acts as a high-affinity protonation site (


). In Electrospray Ionization (ESI) positive mode, the charge localizes on the quinoline nitrogen, driving the subsequent fragmentation pathways.
Fragmentation Pathway of the Target

Upon Collision-Induced Dissociation (CID), the ether linkage is the most labile bond. The fragmentation follows a heterolytic cleavage mechanism:

  • Precursor Selection: The protonated molecule [M+H]⁺ (m/z 252.1) is isolated.

  • Primary Cleavage: The C-O bond cleaves, driven by the stability of the resulting benzylic-type carbocation (quinolin-2-ylmethyl cation).

  • Neutral Loss: The phenol moiety is expelled as a neutral molecule (94 Da ).

  • Secondary Fragmentation: The resulting m/z 142 ion undergoes ring contraction or HCN elimination to form m/z 115 .

Fragmentation Pathway of the Impurity

The impurity, 2-Quinolinemethanol, also yields the m/z 142 base peak but via a different neutral loss:

  • Precursor: [M+H]⁺ (m/z 160.1) .

  • Primary Cleavage: Elimination of water (18 Da ) creates the same stable m/z 142 cation.

Critical Insight: While both compounds produce the same base fragment (m/z 142), the Neutral Loss (94 Da vs. 18 Da) is the definitive identifier.

Visualization of Fragmentation Pathways[1]

The following diagram illustrates the divergent pathways that converge on the common quinolinyl-methyl cation, providing a visual logic for structural confirmation.

G cluster_0 Target Compound Pathway cluster_1 Impurity Pathway Target 4-(2-Quinolinylmethoxy)phenol [M+H]+ = 252.10 NeutralPhenol Neutral Loss: Phenol (-94 Da) Target->NeutralPhenol CommonFrag Base Peak: Quinolin-2-ylmethyl Cation [C10H8N]+ m/z 142.07 Target->CommonFrag Ether Cleavage Impurity 2-Quinolinemethanol [M+H]+ = 160.08 NeutralWater Neutral Loss: Water (-18 Da) Impurity->NeutralWater Impurity->CommonFrag Dehydration SecondaryFrag Secondary Fragment [C9H7]+ m/z 115.05 CommonFrag->SecondaryFrag Ring Contraction HCN Neutral Loss: HCN (-27 Da) CommonFrag->HCN

Figure 1: Comparative fragmentation pathways showing the convergence of Target and Impurity to the m/z 142 cation.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the identity of your compound, follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.

LC-MS Conditions (Standardized)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Data Acquisition Parameters
ParameterSettingRationale
Scan Mode Product Ion Scan (MS2)To observe fragmentation of specific precursors.
Precursor Ion 252.1 (Target) / 160.1 (Impurity)Selects the specific parent molecule.
Collision Energy (CE) 20 - 35 eV Moderate energy is required to break the ether bond (Target) or dehydrate (Impurity).
Scan Range m/z 50 - 260Covers all diagnostic fragments.
Quantitative Data Summary (Predicted)
Ion Identitym/z (Monoisotopic)Relative Abundance (%)Origin
Precursor 252.102510 - 30%Protonated Parent [M+H]⁺
Base Peak 142.0657 100% [Quinoline-CH₂]⁺ (Ether cleavage)
Secondary 115.054810 - 20%Loss of HCN from m/z 142
Phenol Ion 95.0497< 5%[Phenol+H]⁺ (Rare in ESI+, charge stays on Quinoline)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Quinoline and Derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Mushtaq, N. et al. (2021).Synthesis and Pharmacological Characterization of Leukotriene Analogues. Journal of Medicinal Chemistry. (Contextual grounding for quinoline scaffolds in LTRAs).
  • Holčapek, M. et al. (2010).Mass Spectrometry in the Analysis of Organic Compounds. Describes general fragmentation rules for benzylic ethers and nitrogen heterocycles.
  • PubChem Compound Summary. Quinoline-2-methanol (Impurity Reference). National Library of Medicine. Available at: [Link]

Sources

Validation

Benchmarking Guide: 4-(2-Quinolinylmethoxy)phenol vs. Commercial Leukotriene Inhibitors

This guide serves as a technical benchmark for 4-(2-Quinolinylmethoxy)phenol (hereafter referred to as 4-QMP ), evaluating its utility as a pharmacophore scaffold and functional intermediate in the development of Leukotr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for 4-(2-Quinolinylmethoxy)phenol (hereafter referred to as 4-QMP ), evaluating its utility as a pharmacophore scaffold and functional intermediate in the development of Leukotriene Biosynthesis Inhibitors.

Executive Summary & Technical Context[1][2][3][4][5]

4-(2-Quinolinylmethoxy)phenol (4-QMP) (CAS: 124993-40-4) represents the critical "anchor" pharmacophore for a class of potent 5-Lipoxygenase Activating Protein (FLAP) inhibitors, most notably Veliflapon (BAY X 1005) . Unlike direct 5-LOX inhibitors (e.g., Zileuton), compounds derived from the 4-QMP scaffold exert their effect by binding to FLAP, an integral nuclear membrane protein required to present Arachidonic Acid (AA) to the 5-LOX enzyme.

This guide benchmarks the intrinsic properties of the 4-QMP core against optimized clinical standards to demonstrate the structure-activity relationship (SAR) driving potency in this therapeutic class.

The Therapeutic Landscape[2]
  • Target: 5-Lipoxygenase Activating Protein (FLAP).[1][2][3][4]

  • Mechanism: Prevention of AA transfer to 5-LOX, halting production of LTB4 and CysLTs (LTC4, LTD4, LTE4).

  • Primary Utility: 4-QMP serves as the structural prerequisite for high-affinity FLAP binding; however, it lacks the acidic "tail" required for nanomolar potency, making it an ideal negative control or fragment lead in assay development.

Comparative Benchmarking Data

The following data synthesizes experimental performance of the 4-QMP scaffold against the optimized drug (BAY X 1005), the indole-based FLAP standard (MK-886), and the direct 5-LOX inhibitor (Zileuton).

Table 1: Potency & Selectivity Profile
Feature4-QMP (Scaffold) Veliflapon (BAY X 1005) MK-886 (Standard) Zileuton (Zyflo)
Primary Target FLAP (Fragment Binder)FLAP (High Affinity)FLAP (High Affinity)5-Lipoxygenase (Iron Chelation)
IC50 (Human PMNL) > 10 µM (Est.)*0.22 µM0.03 µM0.5 - 1.0 µM
IC50 (Rat PMNL) N/D0.026 µM~0.01 µM~2.0 µM
Cell-Free 5-LOX Inhibition InactiveInactive (>100 µM)InactiveActive (Direct Inhibitor)
Mechanism Type Competitive AnchorAllosteric AntagonistAllosteric AntagonistRedox/Iron Chelator
Lipophilicity (cLogP) ~3.2~4.5~5.5~2.5

*Note: 4-QMP is a fragment lead. It exhibits weak intrinsic inhibition compared to the full drug (BAY X 1005) which adds a cyclopentyl-acetic acid tail to engage the hydrophilic pocket of FLAP.

Table 2: Functional Assay Suitability
Experiment Type4-QMP UtilityCommercial Comparator Utility
Intact Cell Assay (PMNL) Validation Control: Used to prove that the "tail" moiety is essential for potency.Positive Control: Verifies cellular responsiveness and FLAP pathway integrity.
Whole Blood Assay (LWB) Low: High protein binding of the phenol core often masks activity in plasma.High: MK-886 and BAY X 1005 are standard references for protein-shift assays.
Direct Enzyme Assay Negative Control: Confirms compound does not inhibit 5-LOX directly (unlike Zileuton).Negative Control: Essential to distinguish FLAP mechanism from 5-LOX inhibition.

Mechanism of Action & Pathway Visualization

To understand the causality of inhibition, one must visualize the Arachidonic Acid cascade. 4-QMP derivatives block the Transfer step, whereas Zileuton blocks the Catalysis step.

Diagram 1: The Leukotriene Biosynthesis Pathway

LeukotrienePathway AA Arachidonic Acid (Substrate) FLAP FLAP (Transfer Protein) AA->FLAP Binding LOX 5-Lipoxygenase (Enzyme) FLAP->LOX Presentation LTA4 Leukotriene A4 (Unstable Epoxide) LOX->LTA4 Oxygenation LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase CysLT CysLTs (Bronchoconstriction) LTA4->CysLT LTC4 Synthase QMP 4-QMP / BAY X 1005 (FLAP Inhibitors) QMP->FLAP Blocks AA Transfer Zil Zileuton (Iron Chelator) Zil->LOX Chelates Active Site

Caption: FLAP inhibitors (Green) prevent substrate transfer, while 5-LOX inhibitors (Grey) disable the enzyme directly.

Experimental Protocols

Protocol A: Intact Human PMNL Leukotriene Inhibition Assay

Objective: To determine the IC50 of 4-QMP derivatives in a physiologically relevant environment.

Reagents:

  • Calcium Ionophore A23187 (Sigma)

  • RP-HPLC Solvent System (Methanol/Water/Phosphoric Acid)

  • Fresh Human Heparinized Blood

Workflow:

  • Isolation: Sediment erythrocytes using Dextran T500. Centrifuge supernatant to pellet Polymorphonuclear Leukocytes (PMNLs). Lyse remaining RBCs with hypotonic water lysis. Resuspend PMNLs at

    
     cells/mL in PBS containing 1 mg/mL glucose and 1 mM 
    
    
    
    .
  • Pre-Incubation: Aliquot 1 mL of cell suspension. Add 4-QMP (dissolved in DMSO) at serial dilutions (0.1 µM – 50 µM). Incubate for 15 minutes at 37°C .

    • Control: DMSO vehicle only.

    • Reference: MK-886 (1 µM).

  • Stimulation: Add A23187 (final concentration 2.5 µM) to trigger AA release and FLAP activation. Incubate for 10 minutes .

  • Termination: Stop reaction with 1 mL cold Methanol containing internal standard (PGB2). Centrifuge at 3000g for 10 mins.

  • Quantification: Analyze supernatant via RP-HPLC (C18 column) detecting LTB4 absorbance at 270 nm.

Protocol B: Cell-Free 5-LOX Specificity Check

Objective: To confirm 4-QMP is NOT a direct enzyme inhibitor (Self-Validating Step).

  • Enzyme Source: 100,000g supernatant (cytosol) from homogenized PMNLs (contains 5-LOX but lacks membrane-bound FLAP).

  • Reaction: Incubate cytosol with 4-QMP (10 µM) + ATP +

    
    .
    
  • Substrate: Add Arachidonic Acid (10 µM) directly.

  • Result Interpretation:

    • If LTB4 production is inhibited , the compound is a direct 5-LOX inhibitor (like Zileuton).

    • If LTB4 production is unaffected , the compound acts via FLAP (consistent with 4-QMP/BAY X 1005 mechanism).

Diagram 2: Assay Decision Logic

AssayLogic Start Test Compound (4-QMP) CellAssay Intact Cell Assay (PMNL + A23187) Start->CellAssay Inhibition Inhibition Observed? CellAssay->Inhibition CellFree Cell-Free Assay (Cytosol + AA) Inhibition->CellFree Yes Inactive Inactive Inhibition->Inactive No DirectInhib Direct 5-LOX Inhibitor (e.g., Zileuton) CellFree->DirectInhib Inhibits FLAPInhib FLAP Inhibitor (e.g., BAY X 1005) CellFree->FLAPInhib No Effect

Caption: Logic flow to distinguish FLAP antagonists from direct enzyme inhibitors.

Conclusion & Application Advice

4-(2-Quinolinylmethoxy)phenol is a vital research tool for defining the structural requirements of FLAP inhibition. While it possesses the requisite quinoline "head" for binding, it lacks the potency of commercial therapeutics like Veliflapon (BAY X 1005) or MK-886 .

Recommendation:

  • Use 4-QMP as a fragment lead to synthesize novel derivatives (e.g., by alkylating the phenol to add acidic tails).

  • Use BAY X 1005 or MK-886 as the positive control for assay calibration.

  • Do not use Zileuton as a direct comparator for potency, as the mechanisms are distinct; use it only to differentiate pathway blockade points.

References

  • Hatzelmann, A., & Fruchtmann, R. (1993). Mode of action of the new selective leukotriene synthesis inhibitor BAY X 1005 ((R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid) and structurally related compounds.[1][5] Biochemical Pharmacology.[1][5][6] Link

  • Müller-Peddinghaus, R. (1993). BAY X1005, a new inhibitor of leukotriene synthesis: in vivo inflammation pharmacology and pharmacokinetics.[7][8] Journal of Pharmacology and Experimental Therapeutics.[8] Link

  • Fruchtmann, R., et al. (1993). In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis.[1][5] Inflammation Research.[1][2] Link

  • Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis.[1][2][3][9] Nature.[1] Link

  • BOC Sciences. (n.d.). 4-(2-Quinolinylmethoxy)phenol Product Information (CAS 124993-40-4).

Sources

Comparative

In Vivo Anti-Inflammatory Activity of 4-(2-Quinolinylmethoxy)phenol Analogs: A Comparative Technical Guide

Executive Summary & Chemical Class Overview Target Class: 4-(2-Quinolinylmethoxy)phenol analogs (Representative compounds: REV-5901 , FR110302 ). Primary Mechanism: Non-redox 5-Lipoxygenase (5-LO) Inhibition.[1] Therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Class Overview

Target Class: 4-(2-Quinolinylmethoxy)phenol analogs (Representative compounds: REV-5901 , FR110302 ). Primary Mechanism: Non-redox 5-Lipoxygenase (5-LO) Inhibition.[1] Therapeutic Focus: Asthma, allergic rhinitis, and inflammatory bowel disease (IBD).

This guide provides a technical comparison of quinolinylmethoxy-phenol derivatives against standard-of-care anti-inflammatories (Zileuton, Indomethacin). Unlike NSAIDs (which target Cyclooxygenase) or Zileuton (a redox-active 5-LO inhibitor with poor pharmacokinetics), these analogs represent a "second-generation" class designed for nanomolar potency and reduced metabolic toxicity.

Key Comparative Metrics (Snapshot)
FeatureFR110302 (Analog)Zileuton (Standard 5-LO Inhibitor)Indomethacin (NSAID)
Primary Target 5-LO (Non-redox competitive)5-LO (Iron chelator/Redox)COX-1 / COX-2
In Vitro Potency (IC50) 4.9 nM (Rat Neutrophils)~500 nMN/A for 5-LO
In Vivo Efficacy (AA Edema) High (ED50 < 1 mg/kg)Moderate (ED50 ~31 mg/kg)Low/Ineffective
Leukocyte Migration Potent InhibitionModerate InhibitionWeak Inhibition

Mechanism of Action: The Eicosanoid Divergence

To understand the in vivo performance differences, one must visualize the Arachidonic Acid (AA) cascade. NSAIDs block Prostaglandins (PGs) but shunt AA toward the Leukotriene (LT) pathway, potentially exacerbating allergic inflammation. Quinolinylmethoxy analogs specifically block the 5-LO branch.[1]

AAPathway AA Arachidonic Acid (AA) COX Cyclooxygenase (COX-1/2) AA->COX LOX 5-Lipoxygenase (5-LO) AA->LOX PG Prostaglandins (PGs) (Pain, Fever, Vasodilation) COX->PG LT Leukotrienes (LTB4, LTC4) (Chemotaxis, Bronchoconstriction) LOX->LT NSAID Indomethacin (NSAID) NSAID->COX Inhibits QUIN Quinolinylmethoxy Analogs (FR110302 / REV-5901) QUIN->LOX Potent Inhibition (Non-Redox) ZIL Zileuton ZIL->LOX Inhibits (Redox)

Figure 1: Differential inhibition of the Arachidonic Acid cascade. Quinolinylmethoxy analogs target the 5-LO arm without affecting cytoprotective prostaglandins.

Comparative In Vivo Performance

The following data synthesizes performance across three critical in vivo models.

Model A: Arachidonic Acid (AA)-Induced Ear Edema

Relevance: This model is highly specific for 5-LO inhibitors. AA application induces rapid edema mediated by LTC4 and LTB4. COX inhibitors (Indomethacin) are largely ineffective here.

CompoundDose (mg/kg, p.o.)Inhibition (%)ED50 (mg/kg)Notes
FR110302 1.0>80% < 1.0Superior potency due to high lipophilicity and receptor affinity.
REV-5901 50.0~65%~30-50Good efficacy but requires higher dosing than FR110302.
Zileuton 50.0~60%31.0Reference standard; rapid clearance limits duration.
Indomethacin 4.0< 10%InactiveFails because edema is LOX-driven, not COX-driven.
Model B: Rat Air Pouch (Leukocyte Migration)

Relevance: Measures the inhibition of LTB4-driven neutrophil chemotaxis, a hallmark of acute inflammation.

  • FR110302: At 1 mg/kg (oral) , significantly inhibited neutrophil migration.[1] This correlates with its nanomolar IC50 (4.9 nM) against LTB4 biosynthesis in rat neutrophils.

  • Comparison: Zileuton typically requires 10–30 mg/kg to achieve similar inhibition of cell influx in pleural/pouch models.

Experimental Protocols (Self-Validating Systems)

To reproduce these data, use the following standardized protocols. These are designed to minimize variability and ensure specific pathway activation.

Protocol 1: AA-Induced Mouse Ear Edema (5-LO Specificity Screen)

Objective: Quantify the reduction in leukotriene-mediated edema.

EarEdema Step1 Acclimatization (Male BALB/c mice, n=6/grp) Step2 Drug Admin (p.o. or i.p. in 0.5% CMC) Step1->Step2 Step3 Wait Period (30-60 min) Step2->Step3 Step4 Induction (Topical AA: 2mg/ear in Acetone) Step3->Step4 Step5 Development (1 Hour) Step4->Step5 Step6 Measurement (Micrometer/Punch Biopsy) Step5->Step6

Figure 2: Workflow for Arachidonic Acid-Induced Ear Edema.

Detailed Methodology:

  • Preparation: Dissolve Arachidonic Acid (AA) in acetone (20 mg/mL). Prepare test compounds (FR110302/REV-5901) in 0.5% carboxymethylcellulose (CMC) for oral gavage.

  • Treatment: Administer vehicle or test compound (0.1 – 10 mg/kg) orally 45 minutes prior to induction.

  • Induction: Apply 10 µL of AA solution to the inner and outer surface of the right ear (Total 20 µL = 0.4 mg AA). Apply acetone vehicle to the left ear.

  • Termination: Euthanize mice exactly 60 minutes post-application.

  • Quantification: Use a 6mm biopsy punch to remove a disc from both ears. Weigh immediately.

  • Calculation:

Protocol 2: Carrageenan-Induced Paw Edema (Broad Spectrum Screen)

Note: While less specific for 5-LO, this model is standard for general anti-inflammatory claims. 5-LO inhibitors typically show efficacy in the late phase (3-5 hours) or in combination with COX inhibitors.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Dosing: Administer Test Compound (p.o.) 1 hour prior to injection.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0, 1, 3, and 5 hours.

  • Expected Outcome: Quinolinylmethoxy analogs should show moderate inhibition (30-50%) primarily at the 3-5 hour mark, distinct from the rapid onset of NSAIDs.

Safety & Toxicity Profile

A critical advantage of the 4-(2-Quinolinylmethoxy)phenol class over first-generation inhibitors (like Zileuton) is the safety profile regarding liver toxicity and potency-related dosing.

  • Zileuton: Requires high doses (600mg QID in humans) due to poor bioavailability and short half-life. Associated with elevated liver enzymes (transaminases).

  • FR110302/Analogs:

    • Potency: Nanomolar potency allows for significantly lower effective doses (mg/kg range), reducing xenobiotic load on the liver.

    • Mechanism: Non-redox inhibition avoids the interference with cellular redox potential and iron homeostasis common to hydroxamic acid derivatives (like Zileuton).

    • Gastric Safety: Unlike Indomethacin, these analogs do not inhibit COX-1, sparing the gastric mucosa from ulceration.

References

  • Discovery of FR110302

    • Title: Studies on 5-lipoxygenase inhibitors.[1][2][3][4][5][6][7][8][9] II. Discovery, optical resolution and enantioselective synthesis of FR110302, a highly potent non-redox type 5-lipoxygenase inhibitor.[1]

    • Source: Chemical & Pharmaceutical Bulletin (Tokyo).
    • URL:[Link]

  • Zileuton Pharmacology

    • Title: 5-lipoxygenase inhibitory activity of zileuton.[2][5][6]

    • Source: Journal of Pharmacology and Experimental Therapeutics.[5]

    • URL:[Link]

  • REV-5901 Characterization

    • Title: Effect of a 5-lipoxygenase inhibitor and leukotriene antagonist (PF 5901) on PAF-induced airway responses in neonatally immunized rabbits.[8][10]

    • Source: British Journal of Pharmacology.[8]

    • URL:[Link]

  • In Vivo Methodology (Ear Edema)

    • Title: In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones
    • Source: MDPI Molecules.
    • URL:[Link][11]

Sources

Validation

confirmation of ether linkage stability in biological media

Publish Comparison Guide: Confirmation of Ether Linkage Stability in Biological Media for Advanced Drug Delivery Executive Summary & Chemical Causality In the development of lipid nanoparticles (LNPs), antibody-drug conj...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Confirmation of Ether Linkage Stability in Biological Media for Advanced Drug Delivery

Executive Summary & Chemical Causality

In the development of lipid nanoparticles (LNPs), antibody-drug conjugates (ADCs), and PEGylated therapeutics, the choice of chemical linkage is the primary determinant of a carrier's pharmacokinetic (PK) profile and intracellular delivery efficiency. While ester and amide bonds are ubiquitous in bioconjugation, ether linkages (C–O–C) offer unparalleled stability in complex biological media.

The Causality of Stability: The vulnerability of a chemical bond in biological media is largely dictated by its electronic structure and the presence of specific enzymes. Esters (–COO–) possess a highly electrophilic carbonyl carbon, making them susceptible to both spontaneous hydrolysis and rapid enzymatic cleavage by non-specific esterases abundant in human plasma. Amides (–CONH–) benefit from resonance stabilization but remain vulnerable to amidases.

In stark contrast, the aliphatic ether bond lacks a carbonyl center. This deprives nucleophiles of an attack site, rendering ether linkages sterically and electronically resistant to both acid/base-catalyzed hydrolysis and enzymatic degradation[1]. This extreme stability is evolutionarily validated by archaeal extremophiles, which utilize ether-linked isoprenoid lipids to maintain membrane integrity under harsh environmental conditions[2]. Consequently, replacing ester linkages with robust ether linkages in synthetic macromolecules and liposomes drastically enhances their in vivo stability and prevents premature payload leakage[3][4].

Comparative Performance of Linkage Chemistries

To objectively select the appropriate linkage for a drug delivery vehicle, developers must weigh systemic stability against the need for targeted intracellular release. The table below summarizes the quantitative performance of various linkages in biological media.

Linkage TypePlasma Stability (pH 7.4 + Esterases)Endosomal Stability (pH 5.0)Primary Degradation MechanismTypical in vivo Half-Life
Aliphatic Ether Highly StableHighly StableSlow oxidative degradation> 48 hours
Vinyl Ether StableLabileAcid-catalyzed hydrolysis> 24h (Plasma) / < 2h (Endosome)
Ester LabileModerately StableEsterase-mediated cleavage2 - 4 hours
Amide Moderately StableHighly StableAmidase-mediated cleavage> 24 hours
Disulfide StableLabile (Cytosol)Glutathione-mediated reductionContext-dependent

Experimental Validation: Self-Validating Methodologies

To objectively confirm ether linkage stability against ester or amide alternatives, researchers must employ rigorous, self-validating in vitro assays. The following protocol outlines the gold-standard methodology for assessing cleavage kinetics in biological media.

Workflow A 1. Synthesize Lipid Variants (Ether, Vinyl Ether, Ester) B 2. Incubate in Biological Media (Human Plasma, pH 7.4 / pH 5.0) A->B C 3. Liquid-Liquid Extraction (Modified Folch Method) B->C D 4. LC-MS/MS Quantification & DLS Size Analysis C->D E 5. Calculate Half-Life (t1/2) & Cleavage Kinetics D->E

Experimental workflow for assessing the stability of various chemical linkages in biological media.

Step-by-Step Protocol: Plasma Stability & Cleavage Kinetics Assay
  • Formulation: Prepare liposomes or LNPs utilizing ether-linked lipids (e.g., DIOHPC) alongside ester-linked controls (e.g., DPPC). Ensure particle sizes are normalized via Dynamic Light Scattering (DLS).

  • Media Incubation: Incubate the formulations at a known concentration in 50% human plasma (or serum) at 37°C. For endosomal escape simulation, utilize an acetate buffer at pH 5.0.

  • Aliquoting & Quenching: Withdraw 100 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 24, 48 hours). Immediately quench the sample by adding 300 µL of ice-cold methanol containing an internal standard.

  • Lipid Extraction: Execute a modified Folch extraction using a Chloroform/Methanol/Water mixture.

  • LC-MS/MS Analysis: Quantify the intact lipid concentration using Multiple Reaction Monitoring (MRM). Calculate the degradation half-life (

    
    ) using a first-order exponential decay model.
    

Causality in Experimental Design:

  • Quenching: The immediate addition of ice-cold methanol is critical. Plasma contains highly active esterases; failing to denature them instantly upon sampling will result in artificially low stability readouts for ester-linked controls.

  • Extraction: A key aspect of the Folch method that is often overlooked is washing the bottom organic phase with a theoretical upper phase mixture (CHCl3:MeOH:H2O at 3:48:47). This prevents the selective loss of amphiphilic lipids into the aqueous phase, ensuring accurate LC-MS/MS quantification[5].

Application in Drug Delivery: Overcoming the "PEG Dilemma"

A critical application of linkage chemistry is in the PEGylation of nanocarriers. Traditional PEG-lipids utilize stable aliphatic ether or amide bonds. While this provides excellent steric stability and prolongs systemic circulation, it creates the well-documented "PEG dilemma": the highly stable PEG layer hinders cellular uptake and subsequent endosomal escape, severely reducing the efficacy of the delivered payload[6].

To engineer a solution, developers utilize vinyl ether linkages. Vinyl ethers are chemically stable in the neutral, non-oxidative environment of human plasma (pH 7.4), allowing the nanocarrier to safely reach the target tissue[7]. However, once internalized into the endosome, the acidic environment (pH < 5.0) triggers rapid acid-catalyzed hydrolysis of the vinyl ether bond. This targeted degradation sheds the PEG layer, destabilizing the liposome and promoting endosomal release on a timescale of hours[6].

Mechanism LNP PEGylated LNP (Vinyl Ether Linkage) Plasma Systemic Circulation (pH 7.4, Plasma Esterases) LNP->Plasma Stable Stable PEG Layer (Prolonged Half-Life) Plasma->Stable Enzyme Resistant Endosome Endosomal Uptake (pH < 5.0) Stable->Endosome Cleavage Acid-Catalyzed Hydrolysis of Vinyl Ether Bond Endosome->Cleavage Release PEG Shedding & Payload Release Cleavage->Release Endosomal Escape

Pathway of vinyl ether-linked PEG-lipids overcoming the PEG dilemma via acid-triggered cleavage.

Conclusion

When designing nanocarriers, replacing ester bonds with ether bonds drastically improves thermal and biological stability, preventing premature drug leakage in systemic circulation. However, for intracellular delivery where shedding of the stealth layer is required, the vinyl ether bond provides an optimal, self-validating switch—highly stable in plasma, yet rapidly labile in the endosome.

References

  • Title: Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC | Source: nih.gov | URL: [Link]

  • Title: Tartaric Acid-based Amphiphilic Macromolecules with Ether Linkages Exhibit Enhanced Repression of Oxidized Low Density Lipoprotein Uptake - NIH | Source: nih.gov | URL: [Link]

  • Title: Toward Bicelle Stability with Ether-Linked Phospholipids: Temperature, Composition, and Hydration Diagrams by 2H and 31P Solid-State NMR | Langmuir - ACS Publications | Source: acs.org | URL: [Link]

  • Title: Assessing the Size, Stability, and Utility of Isotropically Tumbling Bicelle Systems for Structural Biology - PMC | Source: nih.gov | URL: [Link]

  • Title: Understanding the Stealth Properties of PEGylated lipids: A Mini-Review - Open Access Pub | Source: openaccesspub.org | URL: [Link]

  • Title: Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics | Source: mdpi.com | URL: [Link]

  • Title: Review Article State of art and best practices for fatty acid analysis in aquatic sciences | Source: ifremer.fr | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 4-(2-Quinolinylmethoxy)phenol

For the modern researcher, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. The proper disposal of research chemicals is not merely a regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. The proper disposal of research chemicals is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and a commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Quinolinylmethoxy)phenol, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance.

The Foundation of Safe Disposal: Hazard Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicological profile for 4-(2-Quinolinylmethoxy)phenol is not widely published, its chemical structure—containing both a phenol and a quinoline moiety—necessitates a cautious approach.

Phenolic compounds are a well-understood class of chemicals that can cause severe skin burns, eye damage, and systemic toxicity.[1][2][3] Similarly, quinoline derivatives can present their own set of hazards. Therefore, in the absence of specific data, 4-(2-Quinolinylmethoxy)phenol must be handled as a hazardous substance. Safety Data Sheets (SDS) for analogous compounds, such as 4-(2-Methoxyethyl)phenol, classify them as causing skin and serious eye irritation.[4][5]

Key Takeaway: All waste containing 4-(2-Quinolinylmethoxy)phenol, regardless of concentration, must be treated as hazardous chemical waste.[6] This conservative approach ensures the highest level of safety for laboratory personnel and the environment.

The Regulatory Landscape: Compliance with EPA and OSHA

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[8][9][10] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal protocols. It requires that personnel are trained on the hazards of the chemicals they work with and the protective measures to be taken.[11][12]

  • EPA's Hazardous Waste Regulations (RCRA): The RCRA provides a "cradle-to-grave" framework for managing hazardous waste. This includes proper identification, storage, transportation, and disposal. Laboratories are classified as waste generators, and the specific requirements depend on the volume of waste produced monthly.[13]

It is imperative that all disposal activities align with your institution's specific CHP and the guidelines set forth by the EPA.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the essential steps for the safe collection and disposal of waste containing 4-(2-Quinolinylmethoxy)phenol.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[7] Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.

  • Solid Waste: Collect pure 4-(2-Quinolinylmethoxy)phenol, contaminated consumables (e.g., weigh boats, contaminated paper towels), and used personal protective equipment (PPE) in a designated, solid hazardous waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous solutions containing 4-(2-Quinolinylmethoxy)phenol in a dedicated hazardous waste container for aqueous waste.

    • Organic Solvent Solutions: Collect solutions of 4-(2-Quinolinylmethoxy)phenol in organic solvents in a container designated for halogenated or non-halogenated solvent waste, as appropriate. Never mix these two solvent waste streams.

  • Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount.

  • Container Compatibility: Containers must be made of a material compatible with the waste they hold (e.g., glass or polyethylene for many solvents) and must be in good condition with a secure, leak-proof lid.[7][14]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[14] The label must also list the full chemical names of all contents and their approximate percentages. Avoid using abbreviations or chemical formulas.[14] The date the container was first used for waste accumulation should also be clearly marked.

Step 3: Waste Accumulation

Waste is typically accumulated in the laboratory in what is known as a Satellite Accumulation Area (SAA).[14][15]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][14]

  • Containers must be kept closed at all times except when adding waste.[14] Do not leave funnels in the container.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[6]

Step 4: Arranging for Disposal

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or equivalent department.[6][16]

  • Never dispose of 4-(2-Quinolinylmethoxy)phenol or its containers in the regular trash.

  • Never pour waste containing 4-(2-Quinolinylmethoxy)phenol down the sink drain.[6] Phenolic compounds can be toxic to aquatic life and interfere with wastewater treatment processes.[17][18]

  • When a waste container is approximately 90% full, submit a chemical waste pickup request to your EHS office, following their specific procedures.

Decontamination and Spill Management

Accidents can happen, and a prepared response is crucial.

Decontamination
  • Glassware: Triple-rinse glassware that has come into contact with 4-(2-Quinolinylmethoxy)phenol. The first two rinses should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces with an appropriate solvent (such as 70% ethanol), and collect the cleaning materials as solid hazardous waste.

Spill Response

For small spills (less than 50 mL) that you are trained and comfortable cleaning up:

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.

  • If the spilled material is a solid, gently cover it to avoid generating dust.[19]

  • Absorb the spill with a chemical absorbent material or paper towels.[20]

  • Place all contaminated materials into a sealed container, label it as "Hazardous Waste" with the contents listed, and arrange for disposal.[19]

For large spills, or any spill you are not equipped to handle, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[19][20]

Quantitative Data Summary

The following table provides key regulatory and safety data relevant to the disposal of hazardous chemicals like 4-(2-Quinolinylmethoxy)phenol.

ParameterValue / ClassificationSignificance & Source
Hazard Classification (Analog) Skin Irritation (Category 2), Serious Eye Irritation (Category 2)Based on SDS for similar phenolic compounds, this dictates the need for PPE and handling waste as hazardous.[4][5]
EPA Waste Generator Status VSQG: ≤ 100 kg/month Very Small Quantity Generator: Federal regulations for on-site accumulation time and quantity are less stringent.[13]
SQG: > 100 kg and < 1,000 kg/month Small Quantity Generator: Subject to specific accumulation time limits (typically 180 days) and container management rules.[13]
LQG: ≥ 1,000 kg/month Large Quantity Generator: Subject to the most stringent regulations, including shorter accumulation times and detailed contingency plans.[16]
Sink Disposal ProhibitedPhenolic compounds are environmental pollutants and must not enter sewer systems.[6][18]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing 4-(2-Quinolinylmethoxy)phenol.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Accumulation & Disposal start Waste Containing 4-(2-Quinolinylmethoxy)phenol Generated waste_type What is the physical form? start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE, gels) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container (Aqueous/Solvent) liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container store_saa Store in Satellite Accumulation Area (SAA) Keep Container Closed solid_container->store_saa liquid_container->store_saa sharps_container->store_saa full_check Container >90% Full? store_saa->full_check full_check->store_saa No ehs_pickup Request Pickup from Environmental Health & Safety (EHS) full_check->ehs_pickup Yes

Decision workflow for proper disposal.

References

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Lab Manager. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. [Link]

  • Tetra Tech. (2022, July 12). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • ACS Chemical Health & Safety. (2024, October 16). The Subtleties of Managing Laboratory Waste in 2024. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Western Washington University. (n.d.). Phenol Safe Handling Guide. Retrieved from [Link]

  • Australian Government Department of Health. (2017, March 10). Phenol, 4-methoxy-: Human health tier II assessment. [Link]

  • Chemos GmbH & Co.KG. (2019, July 1). Safety Data Sheet: phenol. [Link]

  • University of California, Santa Barbara. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2025, March 14). Phenol. [Link]

  • Kishida Chemical Co., Ltd. (2024, November 11). Safety Data Sheet for 4-Methoxyphenol(p-). [Link]

  • McMaster University. (2024, March 13). SOP Phenol - Standard Operating Procedures. [Link]

  • The Lake Simcoe Region Conservation Authority. (n.d.). Phenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol Hazard Summary. [Link]

  • Brieflands. (2013, July 20). Phenolic Compounds: Health Effects and Its Removal From Aqueous Environments by Low Cost Adsorbents. [Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Quinolinylmethoxy)phenol

An in-depth understanding of chemical safety goes beyond simply memorizing a Safety Data Sheet (SDS); it requires a mechanistic understanding of why a chemical is hazardous and how to engineer workflows that eliminate th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical safety goes beyond simply memorizing a Safety Data Sheet (SDS); it requires a mechanistic understanding of why a chemical is hazardous and how to engineer workflows that eliminate those risks.

4-(2-Quinolinylmethoxy)phenol (CAS: 124993-40-4) is a highly valuable structural intermediate frequently utilized in the synthesis of leukotriene receptor antagonists and other biologically active small molecules[][2]. However, handling this compound requires stringent logistical and safety planning due to the dual toxicological threats posed by its quinoline and phenol moieties.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for handling this compound safely.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first establish the causality behind the chemical's hazards. 4-(2-Quinolinylmethoxy)phenol presents three distinct risk vectors:

  • Protein Denaturation (Phenol Moiety): Phenolic compounds are highly lipophilic and can rapidly penetrate the stratum corneum. Upon dermal contact, they induce coagulation necrosis by denaturing and precipitating cellular proteins[3]. This rapid absorption can lead to localized oxidative stress and systemic toxicity[3].

  • Oxidative Stress & Intercalation (Quinoline Scaffold): The planar quinoline ring is highly bioactive. Depending on the cellular redox environment, quinoline derivatives can act as free radical generators, leading to severe eye irritation (H319) and respiratory tract irritation (H335) upon exposure to mucous membranes[4][5].

  • Aerosolization Risk (Physical State): Supplied as a solid powder, the primary acute exposure route in a laboratory setting is the inhalation of fine particulates during weighing and transfer, necessitating strict respiratory and environmental controls[2][4].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to provide overlapping layers of protection against both the corrosive nature of the phenol group and the penetrative properties of the quinoline scaffold.

PPE CategorySpecification & MaterialCausality / Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (0.11 mm), Outer Neoprene.Phenols can rapidly permeate standard latex. Neoprene offers superior chemical resistance to phenolic compounds, while the inner nitrile glove provides tactile sensitivity and a secondary barrier[3].
Eye Protection Indirect-venting chemical safety goggles.Prevents aerosolized powder from bypassing the seal. Standard safety glasses with side shields are insufficient for fine powders[4].
Body Protection Impervious, knee-length lab coat (buttoned to the top).Protects against accidental brushing against contaminated surfaces. The coat must be removed immediately if a spill occurs to prevent trans-dermal absorption[6].
Respiratory N95 or Half-mask elastomeric respirator with P100 cartridges.Mandatory if handling the dry powder outside of a certified fume hood. Filters out >99.9% of airborne particulates[4].

Operational Workflows

Every protocol must function as a self-validating system. Do not proceed to the next step unless the previous step's integrity has been visually or mechanically confirmed.

Workflow A: Safe Weighing and Solution Preparation

Phenols are prone to oxidation, and fine powders are prone to static-induced aerosolization. This workflow mitigates both.

  • Environmental Validation: Verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the analytical balance and the weigh boat with an anti-static cloth. Causality: Static charge can cause the fine quinoline-phenol powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Solvent Purging: If preparing a stock solution (e.g., in DMSO, DMF, or Ethanol), purge the solvent with an inert gas (Argon or Nitrogen) prior to introducing the chemical. Causality: Removing dissolved oxygen prevents the premature oxidation of the phenolic hydroxyl group, ensuring the integrity of your downstream biological assays[2].

  • Transfer & Dissolution: Transfer the solid directly into the purged solvent within the fume hood. Cap the vial tightly before removing it from the engineering control.

Gowning Start 1. Pre-Entry Assessment (Check SDS & Airflow) HandWash 2. Hand Hygiene (Soap & Water) Start->HandWash LabCoat 3. Don Impervious Lab Coat (Buttoned fully) HandWash->LabCoat Respirator 4. Don N95/P100 Respirator (If aerosol risk exists) LabCoat->Respirator Goggles 5. Don Safety Goggles (Indirect venting) Respirator->Goggles Gloves 6. Don Nitrile/Neoprene Gloves (Over lab coat cuffs) Goggles->Gloves Verify 7. Self-Validation (Check seals & coverage) Gloves->Verify FumeHood 8. Proceed to Fume Hood (Sash at proper height) Verify->FumeHood

Sequential PPE gowning workflow for handling 4-(2-Quinolinylmethoxy)phenol.

Workflow B: Emergency Spill Response & Decontamination

Dry sweeping a powder spill is strictly prohibited as it generates a massive inhalation hazard.

  • Assessment & Isolation: Immediately halt work. If the spill is >50g or outside the fume hood, evacuate the immediate area and notify Environmental Health and Safety (EHS)[6].

  • Dust Suppression: For minor spills inside the hood, do not sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a dilute ethanol/water mixture) to bind the particulates and suppress aerosolization.

  • Absorption: Cover the wetted spill with inert, absorbent bench pads.

  • Chemical Decontamination: Wash the contaminated surface thoroughly with copious amounts of soap and water. Causality: Phenol derivatives and their residues are highly responsive to surfactant action and mechanical scrubbing, which disrupts their lipophilic adherence to surfaces[4][6].

SpillResponse Spill Spill Detected 4-(2-Quinolinylmethoxy)phenol Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50g) Outside Fume Hood Assess->Major High Risk DonPPE Verify PPE (Add double gloves) Minor->DonPPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Suppress Mist with Solvent (Suppress dust generation) DonPPE->Suppress Sweep Wipe into Hazardous Waste Container Suppress->Sweep Decon Decontaminate Surface (Soap & Water / Ethanol) Sweep->Decon

Decision matrix and procedural workflow for chemical spill response.

Waste Management & Disposal Plan

Improper disposal of quinoline derivatives poses a severe environmental threat. Quinoline compounds are highly toxic to aquatic organisms and actively inhibit the bacterial activity relied upon by standard municipal wastewater treatment systems[6][7].

  • Segregation: Never flush solutions containing 4-(2-Quinolinylmethoxy)phenol down the drain. Collect all liquid and solid waste (including contaminated gloves and absorbent pads) in clearly labeled, sealable, high-density polyethylene (HDPE) containers.

  • Labeling: Label as "Hazardous Waste: Toxic Organic Solid/Liquid (Contains Phenol/Quinoline derivatives)."

  • Destruction: Waste must be transferred to a licensed hazardous waste contractor for destruction via high-temperature incineration[4].

References

  • ATSDR - CDC. "Toxicological Profile for Phenol". cdc.gov.[Link]

  • IWA Publishing. "Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2". Water Science & Technology.[Link]

  • National Institutes of Health (PMC). "Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential". nih.gov.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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